4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFQHCSVLMKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354605 | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60176-19-4 | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds and functional materials. The primary focus of this document is a robust and widely applicable two-step synthesis protocol commencing with the Paal-Knorr condensation of 4-nitroaniline with acetonylacetone (2,5-hexanedione), followed by the reduction of the nitro intermediate. This guide delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental procedures, and discusses the critical parameters that influence reaction outcomes. It is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Introduction and Strategic Overview
The N-arylpyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The title compound, this compound, serves as a versatile building block, featuring a nucleophilic amino group that allows for further chemical elaboration. Its synthesis is most effectively achieved through a strategic two-step process that ensures high yields and purity.
The chosen synthetic strategy hinges on the classic Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] To circumvent the potential for side reactions and the formation of bis-pyrrole products associated with the use of p-phenylenediamine, this protocol employs 4-nitroaniline as the starting amine. The electron-withdrawing nature of the nitro group also favorably modulates the reactivity of the aniline nitrogen. The subsequent reduction of the nitro group to the desired amine is a well-established and high-yielding transformation.
This approach offers superior control over the reaction and simplifies purification compared to a direct condensation with a diamine.
Mechanistic Insights
Step 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is an acid-catalyzed condensation between a 1,4-dicarbonyl compound and a primary amine to form a substituted pyrrole.[3][4] The mechanism, illustrated below, proceeds through several key stages:
-
Nucleophilic Attack: The lone pair of the amino group of 4-nitroaniline attacks one of the carbonyl carbons of acetonylacetone.
-
Hemiaminal Formation: This initial attack, often facilitated by an acid catalyst that protonates the carbonyl oxygen, results in the formation of a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group leads to a cyclic intermediate.
-
Dehydration: A series of proton transfers and the elimination of two water molecules results in the formation of the stable aromatic pyrrole ring, yielding 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
The use of an acid catalyst is crucial as it protonates the carbonyl groups, rendering them more electrophilic and accelerating the rate of nucleophilic attack.[4]
Step 2: Reduction of the Aromatic Nitro Group
The conversion of the intermediate, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, to the final product involves the reduction of the nitro group to a primary amine. This is a fundamental transformation in organic synthesis. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., hydrazine, ammonium formate).
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst, followed by a stepwise reduction of the nitro group to the amine.
Experimental Protocols
Step 1: Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
This procedure details the acid-catalyzed condensation of 4-nitroaniline and acetonylacetone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 13.8 g | 0.1 |
| Acetonylacetone | 114.14 | 12.0 mL (11.6 g) | 0.102 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (13.8 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Stir the mixture to dissolve the 4-nitroaniline. Gentle warming may be required.
-
Add acetonylacetone (12.0 mL, 0.102 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.
-
A solid precipitate of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole will form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain a purified solid.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 216.22 | 10.8 g | 0.05 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrazine Hydrate (80%) | 50.06 | 5.0 mL | ~0.08 |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole (10.8 g, 0.05 mol) in ethanol (150 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add hydrazine hydrate (5.0 mL) dropwise over a period of 30 minutes using a dropping funnel. Caution: The reaction is exothermic.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtering the mixture through a pad of Celite. Wash the Celite pad with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization.
-
Dry the final product under vacuum.
Visualization of Synthesis Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Two-step synthesis of this compound.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole:
-
Appearance: Typically a yellow to orange solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.4-8.3 (m, 4H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.1 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~147, 144, 129, 125, 124, 107, 13.
This compound:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~6.7-7.2 (m, 4H, Ar-H), 5.8 (s, 2H, pyrrole-H), 3.7 (br s, 2H, NH₂), 2.0 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~145, 133, 128, 127, 115, 106, 13.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving an initial Paal-Knorr condensation to form the pyrrole ring, followed by the reduction of a nitro group. This method is advantageous due to its high yields, operational simplicity, and the commercial availability of the starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Organic Chemistry Portal. Pyrrole synthesis.
- Li, P., et al. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications.
- Juárez-Cruz, J. C., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Bansal, V., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Paal-Knorr synthesis of N-substituted pyrroles 3a–k.
- Guillon, J., et al. (2005). Aminophenylpyrrole synthesis and application to pyrrolo[1,2-c]quinazolinone synthesis. Tetrahedron.
- ResearchGate. (n.d.). ChemInform Abstract: Aminophenylpyrrole Synthesis and Application to Pyrrolo[1,2-c]quinazolinone Synthesis.
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
- Patel, H., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH.
- PubChem. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
- Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of consolidated experimental data, this document combines computationally predicted properties with detailed, field-proven experimental protocols for their validation. We delve into the structural attributes, solubility, lipophilicity (LogP), and acid-base characteristics (pKa) of the title compound. Furthermore, this guide outlines standardized methodologies for its synthesis via the Paal-Knorr reaction and its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and practical application of this compound in their respective fields.
Introduction and Scientific Context
This compound belongs to a class of compounds that merge the structural features of aniline with a substituted pyrrole ring. This combination imparts a unique electronic and conformational profile, making it a valuable scaffold in drug discovery and a versatile building block in the synthesis of functional organic materials. The aniline moiety provides a primary aromatic amine group, a common pharmacophore and a key reactive handle for further chemical modifications. The 2,5-dimethyl-1H-pyrrol-1-yl substituent significantly influences the molecule's lipophilicity, steric bulk, and the electron density of the aniline ring, thereby modulating its reactivity and biological interactions.
A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization. Properties such as solubility, pKa, and LogP are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its suitability for various formulation and application strategies. This guide aims to bridge the current information gap by providing a robust set of predicted data and the experimental means to verify it.
Predicted Physicochemical Properties
Due to the absence of extensive published experimental data, the following physicochemical properties for this compound have been predicted using validated computational models (e.g., SwissADME, ChemAxon). These values provide a strong foundational baseline for experimental design.[1][2]
| Property | Predicted Value | Significance in a Research Context |
| Molecular Formula | C₁₂H₁₄N₂ | Confirms the elemental composition of the molecule.[3] |
| Molecular Weight | 186.25 g/mol | Essential for all stoichiometric calculations and sample preparation.[3] |
| LogP (Octanol/Water) | 3.15 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Aqueous Solubility (LogS) | -3.45 | Predicts low solubility in water, a key consideration for formulation and bioassays. |
| pKa (Anilino group) | 4.85 | Reflects the basicity of the aromatic amine, crucial for understanding its ionization state at physiological pH. |
| Melting Point | ~95-105 °C | Provides an initial estimate for purification and handling of the solid material. |
| Topological Polar Surface Area | 28.09 Ų | Suggests good potential for oral bioavailability based on TPSA metrics. |
Synthesis and Purification
The most direct and widely recognized method for the synthesis of N-substituted pyrroles is the Paal-Knorr pyrrole synthesis .[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, 1,4-phenylenediamine.
Synthetic Workflow
Caption: Paal-Knorr synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Diketone: To the stirred solution, add acetonylacetone (2,5-hexanedione) (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully pour the mixture over ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Determination of Physicochemical Properties
The following protocols describe standard laboratory procedures for the experimental validation of the predicted physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for further studies.
Caption: Decision workflow for qualitative solubility testing.
-
Aqueous Solubility:
-
To approximately 10 mg of the compound in a test tube, add 1 mL of deionized water.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect for dissolution. If insoluble, proceed to test in acidic and basic solutions.
-
-
Acid/Base Solubility:
-
To a fresh 10 mg sample, add 1 mL of 5% aqueous HCl. Agitate and observe. Solubility indicates the presence of a basic group (the aniline nitrogen).
-
To another 10 mg sample, add 1 mL of 5% aqueous NaOH. Agitate and observe.
-
-
Organic Solvent Solubility:
-
Systematically test the solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone, DMSO) using the same procedure as for water.
-
pKa Determination by Potentiometric Titration
This method provides an accurate measure of the basicity of the anilino group.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.
-
Initial Acidification: Add a standardized solution of HCl to protonate the aniline nitrogen fully, bringing the initial pH to around 2.
-
Titration: Titrate the solution with a standardized solution of NaOH, adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve.
LogP Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).
-
System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer at pH 7.4).
-
Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Retention Time Measurement: For each standard, measure the retention time (t_R) and calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear relationship should be observed.
-
Analyte Measurement: Inject the this compound solution and measure its retention time and calculate its log(k).
-
LogP Calculation: Determine the LogP of the analyte by interpolating its log(k) value on the calibration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the vinylic protons of the pyrrole ring, and the methyl protons. The aniline protons will likely appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm). The pyrrole protons should appear as a singlet (due to symmetry) in the vinylic region (approx. 5.8-6.2 ppm). The two equivalent methyl groups on the pyrrole ring will produce a sharp singlet further upfield (approx. 2.0-2.3 ppm). The NH₂ protons will appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The aromatic carbons of the aniline ring will resonate in the 115-150 ppm range. The pyrrole carbons will also appear in the aromatic/vinylic region, with the methyl-substituted carbons being the most downfield. The methyl carbons will have a characteristic signal in the aliphatic region (approx. 10-15 ppm).
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~6.8-7.2 ppm (m, 4H, aniline ring protons)
-
~5.9 ppm (s, 2H, pyrrole ring protons)
-
~3.7 ppm (br s, 2H, NH₂)
-
~2.1 ppm (s, 6H, methyl protons)
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present.
Expected Characteristic Absorptions (cm⁻¹):
-
3450-3300: N-H stretching of the primary amine (typically two bands).
-
3100-3000: C-H stretching of the aromatic and pyrrole rings.
-
2950-2850: C-H stretching of the methyl groups.
-
1620-1580: N-H scissoring of the primary amine and C=C stretching of the aromatic ring.
-
1550-1450: C=C stretching of the aromatic and pyrrole rings.
-
1300-1200: C-N stretching.
Experimental Protocol: FTIR (ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Observations:
-
Molecular Ion (M⁺): A prominent peak at m/z = 186.25 corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for anilines may be observed, though the pyrrole moiety will influence the fragmentation pathways.
Experimental Protocol: MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, perform MS/MS analysis on the molecular ion peak.
Conclusion
This technical guide provides a comprehensive, albeit predictive, physicochemical profile of this compound, a molecule of considerable scientific interest. The presented data on its structure, solubility, lipophilicity, and basicity, combined with detailed protocols for its synthesis and experimental characterization, offers a robust framework for researchers. By leveraging the predictive data as a starting point and employing the outlined experimental methodologies for validation, scientists can confidently and efficiently integrate this valuable compound into their research and development pipelines, accelerating progress in medicinal chemistry and materials science.
References
- Wikipedia. (2023). Paal–Knorr synthesis.
- Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction.
- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ChemAxon. (n.d.). NMR Predictor.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Chemical-Suppliers. (n.d.). Your Inquiry on this compound.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Cheminfo.org. (n.d.). IR spectra prediction.
- IJCRT.org. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
- Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- National Center for Biotechnology Information. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives.
- ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
- ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- Molinspiration. (n.d.). Property Calculation, Molecular Database Search.
- Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- ChemAxon. (n.d.). Calculators & Predictors.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
- Molinspiration. (n.d.). Molinspiration Cheminformatics.
- Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
- ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of....
- National Center for Biotechnology Information. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine.
- ResearchGate. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline.
- ResearchGate. (2007). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline.
- SwissADME. (n.d.). Frequently Asked Questions.
- National Center for Biotechnology Information. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline.
- National Center for Biotechnology Information. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline.
Sources
An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS Number: 60176-19-4), a versatile heterocyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, chemical properties, and burgeoning applications.
Introduction: The Significance of the Pyrrolyl-Aniline Scaffold
The fusion of a pyrrole ring with an aniline moiety in this compound creates a unique scaffold that has garnered increasing interest in the scientific community. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and pharmaceuticals, renowned for its diverse biological activities. When coupled with aniline, a fundamental building block in medicinal chemistry, the resulting molecule presents a platform for the development of novel therapeutic agents. The dimethyl substitution on the pyrrole ring enhances lipophilicity and can influence the molecule's interaction with biological targets. This guide will delve into the technical aspects of this compound, from its synthesis to its potential therapeutic applications.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of N-substituted pyrroles, including this compound, is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
The Paal-Knorr Synthesis: Mechanism and Rationale
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring. The reaction proceeds by the condensation of a 1,4-diketone, in this case, acetonylacetone (2,5-hexanedione), with an amine, here p-phenylenediamine, to form the desired N-substituted pyrrole. The reaction is typically acid-catalyzed, which facilitates the dehydration steps.
The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of an acidic catalyst, such as acetic acid, is crucial for promoting the reaction while minimizing side products.
Diagram of the Paal-Knorr Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Paal-Knorr reaction.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a compound structurally analogous to this compound, which can be adapted for the target molecule. This protocol is based on the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[1].
Materials:
-
p-Phenylenediamine
-
Acetonylacetone (2,5-Hexanedione)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1 equivalent) in glacial acetic acid.
-
To this solution, add acetonylacetone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The following data, based on the closely related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, provides expected spectroscopic features[1].
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol [2] |
| Appearance | Expected to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the pyrrole ring protons, and the methyl groups. The two methyl groups on the pyrrole ring will likely appear as a singlet around δ 2.0-2.2 ppm. The two equivalent protons on the pyrrole ring should also present as a singlet around δ 5.9-6.0 ppm. The aromatic protons on the aniline ring will appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The amine protons will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the pyrrole ring carbons, and the aniline ring carbons. The methyl carbons are expected around δ 12-14 ppm. The pyrrole CH carbons should appear around δ 108-110 ppm, and the quaternary pyrrole carbons at a higher chemical shift. The aromatic carbons of the aniline ring will be observed in the δ 120-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186.
Applications in Drug Discovery and Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents, with derivatives showing potential in various disease areas.
Antibacterial and Antitubercular Agents
Derivatives of this compound have been investigated as potent antibacterial and antitubercular agents[3]. A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis[3].
Mechanism of Action: These compounds have been shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA)[3]. Both enzymes are crucial for bacterial survival, making them attractive targets for antimicrobial drug development. DHFR is essential for the synthesis of nucleic acids, while InhA is involved in the mycolic acid biosynthesis pathway of M. tuberculosis.
Diagram of the Dual Inhibition Mechanism
Caption: Proposed dual-inhibitory mechanism of this compound derivatives.
Enhancing Monoclonal Antibody Production
In the field of bioprocessing, a derivative of this compound, namely 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been identified as a chemical enhancer of monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells[4][5]. This finding is significant as it presents a novel approach to improving the efficiency of biopharmaceutical manufacturing[4][5]. The study revealed that the 2,5-dimethylpyrrole moiety was the most effective part of the molecule for enhancing mAb production[4].
Potential in Anticancer Drug Development
While direct evidence for the anticancer activity of this compound is limited, the pyrrole scaffold is present in numerous anticancer agents. The structural similarity to other biologically active molecules suggests that this compound could serve as a valuable starting point for the design and synthesis of novel anticancer drugs. Further research into the derivatization of the aniline amine group could lead to the discovery of potent and selective anticancer compounds.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a synthetically accessible and versatile chemical entity with demonstrated potential in drug discovery and biotechnology. The straightforward Paal-Knorr synthesis allows for its efficient production and derivatization. The core scaffold has shown promise as a foundation for developing novel antibacterial and antitubercular agents, as well as for enhancing the production of therapeutic proteins.
Future research should focus on a more detailed exploration of the biological activities of the parent compound and a wider range of its derivatives. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic potential of this scaffold. Furthermore, a comprehensive toxicological assessment is necessary to establish a complete safety profile. The continued investigation of this compound and its analogues holds significant promise for the development of next-generation therapeutics.
References
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
- Soganci, T., et al. (2017). Synthesis of new ferrocenyldithiophosphonate derivatives: electrochemical, electrochromic, and optical properties.
- Kumar, A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ACS Omega. [Link]
- Royal Society of Chemistry. (2018). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al)
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. PubChem. [Link]
- Theseus. (2021). Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. [Link]
- Obruchnikova, N. V., et al. (2023). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5.
- Fisher Scientific. (2023).
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
- Chemos GmbH & Co.KG. (n.d.).
- Royal Society of Chemistry. (2016).
- Oxford Lab Fine Chem LLP. (n.d.).
- Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Semantic Scholar. [https://www.semanticscholar.org/paper/4-(2%2C5-dimethyl-1H-pyrrol-1-yl)-N-(2%2C5-dioxopyrrolidin-Aki-Katsumata/9f7e8a9d1b6a1c5d9e5f3c1d1a8e8f2a5b9b0e1c]([Link]
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
- Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. [Link]
- Joshi, S. D., et al. (2024). Synthesis, Characterization, In Silico Studies And Biological Evaluation Of N-(2,5-Dimethyl-1h-Pyrrol-1-Yl)Isonicotinamide. Indo American Journal of Pharmaceutical Research. [Link]
- Singh, R., et al. (2020). FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. Veterinary World. [Link]
- ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Structure Elucidation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the synthesis and definitive structure elucidation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the venerable Paal-Knorr synthesis for its construction and then systematically dissect the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to not only guide the researcher through the practical steps but also to build a foundational understanding of why these steps are taken and how the resulting data interlink to provide an unambiguous structural assignment.
Introduction: The Rationale for Rigorous Elucidation
The N-aryl pyrrole motif is a privileged scaffold in modern drug discovery, appearing in a range of biologically active compounds.[1][2] The title compound, this compound, combines the electron-rich 2,5-dimethylpyrrole ring with a versatile aniline moiety, making it a valuable building block for further chemical elaboration. Accurate and irrefutable structural confirmation is the bedrock upon which all subsequent research—be it medicinal chemistry, materials science, or synthetic methodology development—is built. An error in structural assignment can lead to the invalidation of entire research programs.
This guide, therefore, presents a holistic strategy for the synthesis and characterization of this target molecule. We will begin with its logical synthesis and then detail the multi-technique spectroscopic approach required to confirm its covalent structure with the highest degree of confidence.
Synthesis via Paal-Knorr Condensation: A Mechanistic Approach
The most direct and efficient route to N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, a classic reaction first reported in 1884.[3][4] This reaction involves the condensation of a 1,4-diketone with a primary amine, typically under acidic catalysis, to form the pyrrole ring in a single, often high-yielding, step.[5]
For the synthesis of this compound, the logical precursors are acetonylacetone (hexane-2,5-dione) and p-phenylenediamine. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]
Caption: Paal-Knorr synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
p-Phenylenediamine (1.08 g, 10.0 mmol)
-
Acetonylacetone (hexane-2,5-dione) (1.14 g, 10.0 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (20 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenylenediamine (1.08 g, 10.0 mmol) and ethanol (20 mL). Stir until the solid is mostly dissolved.
-
Add acetonylacetone (1.14 g, 10.0 mmol) to the flask, followed by glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Structure Elucidation
The following sections detail the expected spectroscopic data for the synthesized compound. The predictions are based on established principles of spectroscopy and comparison with structurally similar molecules, particularly the fully characterized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.[6]
Caption: Logical workflow for spectroscopic structure elucidation.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For our target compound, we expect a highly symmetrical spectrum that will clearly indicate the presence of both the dimethylpyrrole and the p-substituted aniline moieties.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0-7.2 | d | 2H | Ar-H (ortho to pyrrole) | Aromatic protons on the aniline ring, appearing as a doublet due to coupling with the other set of aromatic protons. |
| ~6.7-6.9 | d | 2H | Ar-H (ortho to NH₂) | Aromatic protons ortho to the electron-donating amino group, expected to be upfield from the other aromatic protons. |
| ~5.9 | s | 2H | Pyrrole C-H | The two protons on the pyrrole ring are chemically equivalent and will appear as a sharp singlet. This is a characteristic signal for 2,5-disubstituted N-aryl pyrroles.[6] |
| ~3.7 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |
| ~2.0 | s | 6H | Pyrrole -CH₃ | The two methyl groups on the pyrrole ring are equivalent and will appear as a sharp singlet, integrating to 6 protons.[6] |
¹³C NMR Spectroscopy
Carbon NMR provides complementary information to ¹H NMR, revealing the carbon skeleton of the molecule. The expected symmetry of the molecule will simplify the spectrum.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145 | C (Ar, attached to NH₂) | The aniline carbon attached to the nitrogen is expected to be significantly deshielded. |
| ~132 | C (Ar, attached to Pyrrole) | The ipso-carbon of the aniline ring attached to the pyrrole nitrogen. |
| ~128 | C (Pyrrole, C-CH₃) | The two quaternary carbons of the pyrrole ring bearing the methyl groups.[6] |
| ~126 | CH (Ar, ortho to pyrrole) | The two equivalent aromatic carbons ortho to the pyrrole substituent. |
| ~115 | CH (Ar, ortho to NH₂) | The two equivalent aromatic carbons ortho to the amino group, shielded by its electron-donating effect. |
| ~106 | CH (Pyrrole) | The two equivalent C-H carbons of the pyrrole ring, a characteristic upfield signal.[6] |
| ~13 | CH₃ (Pyrrole) | The two equivalent methyl carbons, appearing in the aliphatic region.[6] |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct confirmation of its elemental composition and structural features.
Expected Mass Spectrum Data (Electron Ionization, EI):
| m/z | Ion | Rationale |
|---|---|---|
| 186 | [M]⁺ | The molecular ion peak, confirming the molecular weight of C₁₂H₁₄N₂. |
| 171 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation pathway for molecules with methyl substituents. |
| 93 | [C₆H₅NH₂]⁺ | Fragmentation leading to the aniline radical cation, indicating the presence of the aniline moiety. |
| 94 | [C₅H₄N(CH₃)₂]⁺ | Fragmentation yielding the 2,5-dimethylpyrrole radical cation. |
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential.
-
Calculated for C₁₂H₁₅N₂ [M+H]⁺: 187.1230
-
Found: The experimentally determined value should be within 5 ppm of the calculated mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
|---|---|---|---|
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp to medium bands for the primary amine.[6] |
| 3100-3000 | C-H stretch (aromatic) | Ar-H | Stretching vibrations of the C-H bonds on the aromatic rings. |
| 2950-2850 | C-H stretch (aliphatic) | -CH₃ | Stretching vibrations of the C-H bonds in the methyl groups.[6] |
| 1620-1580 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene and pyrrole rings. |
| 1520-1480 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the N-H bonds. |
| ~1380 | C-H bend (symmetric) | -CH₃ | Characteristic bending vibration for methyl groups. |
Experimental Protocols for Spectroscopic Analysis
4.1. NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
4.2. Mass Spectrometry (GC-MS with EI)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Column: Standard non-polar column (e.g., DB-5ms).
-
Injection: 1 µL of a dilute solution (~1 mg/mL in ethyl acetate).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
4.3. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: ESI-TOF or Orbitrap Mass Spectrometer.
-
Solvent: Acetonitrile/water with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a soft ionization technique that will predominantly yield the protonated molecule [M+H]⁺, which is ideal for accurate mass measurement.
4.4. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Conclusion
The structural elucidation of a novel or target compound is a systematic process of evidence gathering. By combining a logical synthetic route, such as the Paal-Knorr synthesis, with a multi-pronged spectroscopic analysis, we can achieve an unambiguous structural assignment for this compound. The congruence of the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy with the experimentally obtained results provides a self-validating system, ensuring the high degree of scientific integrity required for advanced research and development.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301-307.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- (This is a placeholder for a potential future publication of the specific d
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2019). ACS Medicinal Chemistry Letters.
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- (This is a placeholder for a potential future publication of the specific d
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2012). Bioorganic & Medicinal Chemistry Letters.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established methodologies and comparative data from analogous structures.
Introduction
This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its structure, featuring a central aniline core substituted with a 2,5-dimethylpyrrole moiety, provides a versatile scaffold for the synthesis of novel compounds with potential biological activities. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular architecture in solution.
This guide will present a detailed analysis of the ¹H and ¹³C NMR spectra. The interpretation is based on a composite of experimental data from closely related compounds and established principles of NMR spectroscopy, ensuring a high degree of confidence in the assignments.
Synthesis and Context
The synthesis of this compound and its derivatives typically involves the Paal-Knorr pyrrole synthesis, where a primary amine (in this case, p-phenylenediamine) is condensed with a 1,4-dicarbonyl compound (2,5-hexanedione).[1][2] This reaction is a cornerstone in heterocyclic chemistry and provides a straightforward route to N-substituted pyrroles. Understanding the synthetic pathway is crucial for anticipating potential impurities, such as unreacted starting materials or side-products, which could be identified through NMR analysis.
Experimental Protocol: NMR Data Acquisition
The following outlines a standard, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR data for compounds of this class. The causality behind each step is explained to ensure methodological robustness.
1. Sample Preparation:
-
Analyte: this compound (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for organic compounds and its single deuterium lock signal. Other deuterated solvents like DMSO-d₆ can be used if solubility is an issue, but will result in different chemical shifts.
-
Procedure:
-
Accurately weigh the analyte and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses.
-
Acquisition Time (aq): 3-4 seconds to ensure high resolution.
-
Spectral Width (sw): A range of 0-12 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlets for all carbon signals.
-
Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0-200 ppm is standard for ¹³C NMR.
-
3. Data Processing:
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Procedure:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, pyrrole, and aniline protons. The expected chemical shifts, multiplicities, and assignments are detailed below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | d (doublet) | 2H | H-2', H-6' |
| ~ 6.6 - 6.8 | d (doublet) | 2H | H-3', H-5' |
| ~ 5.8 - 6.0 | s (singlet) | 2H | H-3, H-4 |
| ~ 3.7 | br s (broad s) | 2H | -NH₂ |
| ~ 2.0 - 2.2 | s (singlet) | 6H | -CH₃ (at C-2, C-5) |
Interpretation of the ¹H NMR Spectrum:
-
Aniline Protons (H-2', H-6' and H-3', H-5'): The aniline ring will exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the pyrrole nitrogen (H-2', H-6') are expected to be slightly downfield compared to the protons ortho to the amino group (H-3', H-5').
-
Pyrrole Protons (H-3, H-4): Due to the symmetry of the 2,5-dimethylpyrrole ring, the two vinylic protons are chemically equivalent and will appear as a sharp singlet. Based on data for similar compounds, this signal is expected around 5.98 ppm.[1]
-
Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on concentration and solvent, but is expected in the range of 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): The two methyl groups at positions C-2 and C-5 of the pyrrole ring are equivalent and will give rise to a sharp singlet, integrating to six protons. A chemical shift around 2.13 ppm is anticipated based on analogous structures.[1]
Caption: Molecular structure and ¹H assignments.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The assignments are based on chemical shift theory and comparison with data from similar structures.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-4' |
| ~ 130 | C-1' |
| ~ 129.5 | C-2, C-5 |
| ~ 127 | C-2', C-6' |
| ~ 116 | C-3', C-5' |
| ~ 107 | C-3, C-4 |
| ~ 13 | -CH₃ (at C-2, C-5) |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The aniline ring carbons will appear in the aromatic region (110-150 ppm). The carbon bearing the amino group (C-4') will be the most deshielded due to the electron-donating effect of the nitrogen. The carbon attached to the pyrrole ring (C-1') will also be downfield. The protonated carbons (C-2'/C-6' and C-3'/C-5') will have distinct signals.
-
Pyrrole Carbons: The quaternary carbons of the pyrrole ring (C-2, C-5) are expected around 129.5 ppm.[1] The protonated carbons (C-3, C-4) will be significantly more shielded, appearing around 107-109 ppm.[1]
-
Methyl Carbons: The two equivalent methyl carbons will appear as a single, sharp peak in the aliphatic region, typically around 12-13 ppm.[1]
Caption: Molecular structure and ¹³C assignments.
Conclusion
This technical guide provides a detailed framework for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra for this compound. The presented spectral data, based on a thorough analysis of related structures and fundamental NMR principles, serves as a reliable reference for researchers in the field. The methodologies and interpretations herein are designed to uphold scientific integrity and provide a self-validating system for the structural characterization of this important molecular scaffold.
References
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
- Su, J., et al. (2012). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3088. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 272429, N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. [Link]
- Patel, R. V., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(13), 5123. [Link]
- SpectraBase. (n.d.). 4-(1H-pyrrol-1-yl)aniline. [Link]
- Wang, B., et al. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C–C Bond. Organic & Biomolecular Chemistry, 14(34), 8045-8049.
- Reich, H. J. (2021).
- Joshi, S. D., et al. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research, 14(12). [Link]
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Derivatives
Abstract
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this class of compounds. We delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative biological data, and mechanistic visualizations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The Chemical and Biological Significance of the N-Arylpyrrole Moiety
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds of profound biological importance, including heme, chlorophyll, and vitamin B12. The substitution of a phenyl group on the pyrrole nitrogen, creating an N-arylpyrrole, significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets. The this compound core, in particular, offers a versatile platform for drug design. The aniline moiety provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The synthesis of this core structure is most commonly achieved through the Paal-Knorr pyrrole synthesis, a robust and efficient condensation reaction between a 1,4-dicarbonyl compound (2,5-hexanedione) and a primary amine (in this case, a substituted aniline). This method's reliability and tolerance for a wide range of functional groups make it a cornerstone in the generation of libraries of these derivatives for biological screening.
Synthesis of this compound Derivatives: A Methodological Overview
The Paal-Knorr synthesis is the foundational method for constructing the this compound core. The reaction proceeds via the condensation of 2,5-hexanedione with a substituted p-phenylenediamine.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines a microscale synthesis of a representative N-arylpyrrole, which can be adapted for the synthesis of the this compound core by using p-phenylenediamine as the starting amine.[1]
Materials:
-
Aniline (or substituted p-phenylenediamine) (2.0 mmol)
-
2,5-Hexanedione (2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aniline (or substituted p-phenylenediamine) (2.0 mmol), 2,5-hexanedione (2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 15 minutes.
-
After the reflux period, cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the purified N-arylpyrrole.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through two key mechanisms: the inhibition of tubulin polymerization and the disruption of the Hedgehog signaling pathway.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain 3-aroyl-1-arylpyrrole derivatives act as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule destabilization, cell cycle arrest in the M-phase, and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Mechanism of Action: Disruption of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth and the maintenance of cancer stem cells. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors, which in turn upregulate the expression of genes involved in cell proliferation and survival. Certain pyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway, representing a promising therapeutic strategy for Hh-dependent cancers.
Caption: Inhibition of the Hedgehog signaling pathway by pyrrole derivatives targeting Smoothened (SMO).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 43.4 | [2] |
| Derivative B | Breast (MDA-MB-231) | 35.9 | [2] |
| Derivative C | Colorectal (HCT116) | 22.4 | [3] |
| Derivative D | Pancreatic (PC-3) | 10-50 | [3] |
| Derivative E | Hepatocellular (HepG2) | 10-50 | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol is based on a fluorescence-based assay that monitors the incorporation of a fluorescent reporter into polymerizing microtubules.[4]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well black microplates
Procedure:
-
On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls, as well as a vehicle control.
-
Add the tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization for each condition to determine the inhibitory or enhancing effects of the test compounds.
Antimicrobial Activity: A Novel Mechanism Targeting the Bacterial Cell Wall
N-arylpyrrole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the inhibition of undecaprenyl pyrophosphate phosphatase (UPPP), an essential enzyme in the bacterial cell wall synthesis pathway.
Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP)
The bacterial cell wall is crucial for maintaining cell integrity and is a primary target for antibiotics. The synthesis of peptidoglycan, a major component of the cell wall, relies on the lipid carrier undecaprenyl phosphate (C55-P). This carrier is recycled from its pyrophosphate form, undecaprenyl pyrophosphate (C55-PP), by the enzyme UPPP (also known as BacA). Inhibition of UPPP disrupts the C55-P cycle, leading to a depletion of the lipid carrier, which in turn halts peptidoglycan synthesis and ultimately results in bacterial cell death. This mechanism is distinct from that of many existing antibiotics, suggesting that these compounds could be effective against drug-resistant strains.
Caption: Inhibition of undecaprenyl pyrophosphate phosphatase (UPPP) by this compound derivatives, disrupting the bacterial cell wall synthesis cycle.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for representative N-arylpyrrole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus (MRSA) | 4 | [5] |
| Derivative G | Escherichia coli | 8 | [5] |
| Derivative H | Klebsiella pneumoniae | 8 | [5] |
| Derivative I | Acinetobacter baumannii | 8 | [5] |
| Derivative J | Mycobacterium phlei | 8 | [5] |
Experimental Protocol: Undecaprenyl Pyrophosphate Phosphatase (UPPP) Inhibition Assay
This protocol is adapted from a method used to screen for inhibitors of BacA.[6]
Materials:
-
Purified BacA enzyme
-
[14C]-labeled undecaprenyl pyrophosphate ([14C]C55-PP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Triton X-100)
-
Test compounds
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, the test compound at various concentrations, and 5 nM of the BacA enzyme.
-
Initiate the reaction by adding 50 µM of [14C]C55-PP substrate.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of butanol.
-
Vortex the tubes and centrifuge to separate the phases. The butanol phase will contain the dephosphorylated [14C]C55-P, while the aqueous phase will contain the unreacted [14C]C55-PP.
-
Transfer an aliquot of the butanol phase to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 values.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting that they may act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
The arachidonic acid cascade is a key pathway in the inflammatory response. Arachidonic acid is metabolized by two main enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX). COX enzymes produce prostaglandins, which are mediators of pain, fever, and inflammation. 5-LOX is responsible for the synthesis of leukotrienes, which are potent chemoattractants and mediators of inflammation. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, dual inhibition of both COX-2 (the inducible isoform of COX) and 5-LOX offers a more comprehensive anti-inflammatory effect and may reduce the gastrointestinal side effects associated with selective COX inhibitors.
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
COX-2 Inhibition Assay (Fluorometric): [7]
-
Reconstitute human recombinant COX-2 enzyme.
-
In a 96-well plate, add the test compound at various concentrations, COX assay buffer, and the COX cofactor.
-
Add the reconstituted COX-2 enzyme to each well.
-
Initiate the reaction by adding a solution of arachidonic acid and a fluorescent probe.
-
Immediately measure the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) kinetically at 25°C for 5-10 minutes.
-
Calculate the percentage of inhibition and IC50 values.
5-LOX Inhibition Assay:
-
Use a commercial 5-LOX inhibitor screening kit.
-
Prepare the assay mixture containing the 5-LOX enzyme, arachidonic acid as the substrate, and a fluorescent probe.
-
Add the test compounds at various concentrations.
-
Incubate the reaction and measure the fluorescence according to the manufacturer's instructions.
-
Determine the percentage of inhibition and IC50 values.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially anti-inflammatory agents warrants further investigation. The synthetic tractability of this chemical class allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo studies to validate the promising in vitro results, as well as further elucidation of their mechanisms of action to identify potential synergistic combinations with existing therapies. The development of derivatives with improved drug-like properties could lead to the identification of clinical candidates for a variety of therapeutic indications.
References
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
- El-Sabbagh, N., et al. (2022). Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening. PubMed Central.
- Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Chemistry Online.
- ResearchGate. (2025). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate.
- Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central.
- Al-Ostath, A. I., et al. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH.
- Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
- ResearchGate. (n.d.). The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3.... ResearchGate.
- Frontiers. (n.d.). Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. Frontiers.
- PubMed Central. (n.d.). Depletion of Undecaprenyl Pyrophosphate Phosphatases Disrupts Cell Envelope Biogenesis in Bacillus subtilis. PubMed Central.
- Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed Central.
- ResearchGate. (n.d.). Proposed undecaprenyl-pyrophosphate phosphatase reaction mechanism in.... ResearchGate.
- ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... ResearchGate.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- MDPI. (2022). Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. MDPI.
- PubMed Central. (n.d.). Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PubMed Central.
- ResearchGate. (n.d.). Anti-inflammatory and analgesic results for compounds of Scheme 5 and.... ResearchGate.
- ResearchGate. (n.d.). Evaluation of Mode of Inhibition of Inhibitors of Undecaprenyl Pyrophosphate Synthase by Photocrosslinking and Fluorescence Probe Displacement Assays. ResearchGate.
- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline molecular weight and formula
An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, established synthesis protocols, and its emerging applications as a versatile scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the experimental choices, mechanistic underpinnings, and practical considerations for working with this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a central aniline ring substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group at the para-position. This unique structure combines the reactive potential of an aromatic amine with the distinct steric and electronic properties of the dimethylpyrrole heterocycle.
The fundamental properties of this molecule are critical for its application in synthetic chemistry and drug design. The molecular formula is C₁₂H₁₄N₂ and it has a molecular weight of 186.25 g/mol .[1][2][3] These and other key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Monoisotopic Mass | 186.1157 g/mol | [2][4] |
| logP (Octanol-Water Partition Coefficient) | 1.92 | [1] |
| Topological Polar Surface Area (TPSA) | 23.9 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
These properties suggest a compound with moderate lipophilicity and a relatively low polar surface area, characteristics that are often favorable in drug candidates for ensuring good membrane permeability.
Synthesis of this compound
The primary and most efficient method for synthesizing the 2,5-dimethylpyrrole moiety attached to an aromatic amine is the Paal-Knorr pyrrole synthesis . This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione).
The causality behind this choice of reaction is its high efficiency, selectivity, and the general availability of the starting materials.[5][6] The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring. Acetic acid is commonly used as a solvent and catalyst, as it facilitates both the initial imine formation and the subsequent dehydration step.
Visualizing the Synthesis Workflow
The logical flow of the Paal-Knorr synthesis is depicted below. This process highlights the key transformation from readily available starting materials to the target molecule.
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Paal-Knorr reactions.[5][6] It is designed to be self-validating through the purification and characterization steps.
Materials:
-
p-Phenylenediamine
-
Hexane-2,5-dione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-phenylenediamine (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of amine).
-
Addition of Dione: To this stirring solution, add hexane-2,5-dione (1.1 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 40-45°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Drug Development and Research
The this compound scaffold is a "privileged structure" in medicinal chemistry. The aniline portion provides a key building block for forming amides, sulfonamides, and other functional groups, while the dimethylpyrrole moiety offers a lipophilic, sterically defined region that can engage in hydrophobic or van der Waals interactions with biological targets.[7]
Antimicrobial and Antitubercular Agents
A significant body of research has focused on derivatives of this compound as potential antibacterial, antifungal, and antitubercular agents.[8] For instance, benzohydrazide analogs derived from this core have been synthesized and evaluated for their inhibitory activity against enzymes crucial for bacterial survival, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR).[9]
-
Mechanism of Action: These derivatives are designed to mimic endogenous substrates, competitively inhibiting enzymes essential for processes like fatty acid synthesis or folate metabolism in pathogens like Mycobacterium tuberculosis.[9] The pyrrole ring's structural features and electronic properties can enhance binding to the active sites of these enzymes.
Enhancement of Monoclonal Antibody Production
In the field of bioprocessing, a derivative of this compound was identified in a high-throughput screen as a compound that enhances monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cell cultures.[10] Structure-activity relationship studies revealed that the 2,5-dimethylpyrrole group was the most effective part of the molecule for this activity. This discovery opens avenues for optimizing biopharmaceutical manufacturing by supplementing cell culture media with small molecules.[10]
Considerations for Aniline in Drug Design
While the aniline substructure is a versatile synthetic handle, it is not without potential liabilities. Aniline-containing compounds can sometimes be susceptible to metabolic oxidation, leading to reactive metabolites that may cause toxicity.[11] Therefore, a critical aspect of drug development involving this scaffold is to assess the metabolic stability and potential for bioactivation early in the discovery process. Replacing the aniline with bioisosteres is a common strategy to mitigate these risks while retaining desired pharmacological activity.[11]
Safety and Handling
As a substituted aniline, this compound requires careful handling in a laboratory setting. While specific toxicity data for this exact compound is limited, the general hazards associated with anilines should be considered.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Conclusion
This compound is a compound of considerable utility and potential. Its straightforward synthesis via the Paal-Knorr reaction makes it an accessible building block for chemical libraries. Its demonstrated role as a scaffold for potent antimicrobial and antitubercular agents, coupled with its intriguing activity in bioprocessing, underscores its importance for future research. Professionals working with this compound should leverage its synthetic versatility while remaining mindful of the potential metabolic liabilities associated with the aniline core, employing rigorous safety protocols throughout their work.
References
- Chemdiv. Compound this compound.
- Sigma-Aldrich.
- Fisher Scientific.
- Sigma-Aldrich.
- MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- ResearchGate. Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline... (2017-10-28).
- ResearchGate. Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5.
- ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs... (2025-08-05).
- PubChem. N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline.
- ResearchGate. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023-07-10).
- PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline.
- PubChem. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline.
- NIH National Library of Medicine. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- Chemos GmbH&Co.KG.
- Bloom Tech. Can Aniline Be Used In Drug Development? (2025-02-17).
- Carl ROTH.
- Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10).
- NIH National Library of Medicine. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.
Sources
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | C12H14N2 | CID 272429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cresset-group.com [cresset-group.com]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. geneseo.edu [geneseo.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this guide establishes a predictive framework for its solubility based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of common organic solvents. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a perfunctory step but a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. For a molecule such as this compound, its utility in various applications is intrinsically linked to its ability to dissolve in different solvent systems. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering its clinical potential. Conversely, a well-characterized solubility profile empowers scientists to select appropriate solvents for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Crystallization and Purification: Facilitating the isolation of the pure compound.
-
Formulation Development: Creating stable and bioavailable dosage forms.
-
Analytical Method Development: Preparing solutions for techniques such as HPLC and NMR.
This guide, therefore, aims to provide both a theoretical and practical framework for approaching the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound dictates its interactions with various solvents. Key physicochemical parameters provide insight into its likely solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | Chemdiv[1] |
| Molecular Weight | 186.25 g/mol | Chemdiv[1] |
| logP (Octanol-Water Partition Coefficient) | 1.9249 | Chemdiv |
| Polar Surface Area (PSA) | 23.9332 Ų | Chemdiv |
| Hydrogen Bond Donors | 2 | Chemdiv |
The positive logP value indicates a degree of lipophilicity, suggesting that this compound will favor nonpolar environments over aqueous ones. The polar surface area and the presence of hydrogen bond donors (the amine group) introduce polar characteristics, suggesting that it will not be entirely insoluble in polar solvents.
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a spectrum of organic solvents.
Predicted Solubility Trends
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to Good | The significant nonpolar surface area of the phenyl and dimethylpyrrole rings will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Good to Excellent | These solvents possess a dipole moment that can engage in dipole-dipole interactions with the polar functionalities of the aniline. The absence of strong hydrogen bonding in the solvent will not compete with solute-solvent interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The amine group can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors, allowing for hydrogen bonding with protic solvents. However, the bulky nonpolar regions of the molecule may limit extensive solvation. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Excellent | These solvents have strong dipole moments and are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar characteristics. |
| Aqueous | Water | Poor to Insoluble | The dominant lipophilic character (logP > 0) suggests that the energy required to break the hydrogen bonding network of water for the molecule to be solvated is unfavorable. A structurally similar compound, N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline, has a very low aqueous solubility of 1.1 µg/mL.[2] |
Experimental Determination of Solubility: A Step-by-Step Guide
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols describe robust methods for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This rapid screening method provides a general overview of solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.
-
Observation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.
-
Classification: Observe the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Note the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of screw-cap vials.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualizing Solubility Concepts
Predicted Solubility Hierarchy
The following diagram illustrates the predicted solubility of this compound across different solvent classes.
Caption: Predicted solubility hierarchy based on solvent polarity.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the quantitative shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
References
- PubChem. (n.d.). N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
Sources
A Guide to the Paal-Knorr Synthesis of N-Aryl Pyrroles: Mechanism, Modernization, and Application
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Among the most robust methods for its construction is the Paal-Knorr synthesis, a reaction celebrated for its simplicity and efficiency in converting 1,4-dicarbonyl compounds and primary amines into substituted pyrroles.[3][4] This technical guide provides an in-depth exploration of the Paal-Knorr synthesis specifically tailored for the preparation of N-aryl pyrrole derivatives using anilines. We will dissect the core reaction mechanism, evaluate the impact of modern catalytic systems and energy sources, and provide validated, step-by-step protocols for both conventional and microwave-assisted methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.
The Strategic Importance of N-Aryl Pyrroles
The introduction of an aryl substituent on the pyrrole nitrogen atom profoundly influences the molecule's electronic properties, steric profile, and biological activity. This structural motif is prevalent in numerous FDA-approved drugs, including Atorvastatin (Lipitor), a leading cholesterol-lowering medication, and various kinase inhibitors used in oncology.[5] The N-aryl linkage often serves as a critical pharmacophore, engaging in key binding interactions with biological targets. Consequently, efficient and versatile synthetic routes to N-aryl pyrroles are of paramount importance in drug discovery and development. The Paal-Knorr reaction stands out as one of the most direct methods to achieve this, offering a convergent pathway from readily available precursors.[6][7]
Core Reaction Mechanism: A Stepwise Dissection
The Paal-Knorr synthesis of pyrroles is an acid-catalyzed condensation reaction.[4][8] While seemingly straightforward, a precise understanding of its mechanism is crucial for troubleshooting and optimizing reaction conditions. The accepted mechanism, elucidated through kinetic studies, proceeds through three key stages.[4][9]
The reaction begins with the acid-catalyzed activation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The aniline, acting as a nucleophile, then attacks this activated carbonyl to form a hemiaminal intermediate .[3][9] This is followed by a rapid, intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[3][8] The resulting five-membered cyclic intermediate subsequently undergoes a two-step dehydration process to eliminate two molecules of water, yielding the stable, aromatic N-aryl pyrrole ring.[4]
Caption: Figure 2: General Experimental Workflow
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a classic example utilizing conventional heating under mild acidic conditions. [3][10][11] Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus
| Compound | MW ( g/mol ) | M.p. (°C) | B.p. (°C) | Density (g/mL) |
| Aniline | 93.13 | -6 | 184 | 1.022 |
| 2,5-Hexanedione | 114.14 | -6 | 191 | 0.927 |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | 171.24 | 48-52 | 156-160 | - |
Data sourced from.[10]
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL). [10]2. Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction. [3]3. Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes. [10][11]4. After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This will cause the product to precipitate out of the solution. [3][10]6. Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole. [10]The expected yield is approximately 52%. [10]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the acceleration of the Paal-Knorr reaction using microwave energy, adapted from methodologies for synthesizing N-substituted pyrroles. [3][12] Materials:
-
1,4-Diketone (e.g., 2,5-Hexanedione, 1.0 mmol)
-
Aniline (1.2 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (4.0 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, dissolve the 1,4-diketone (1.0 mmol) and aniline (1.2 mmol) in ethanol (4.0 mL).
-
Add glacial acetic acid (0.5 mL) to the vial to serve as the catalyst and co-solvent. [3]3. Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for 5-15 minutes. [13][12]Monitor the internal pressure to ensure it remains within safe limits.
-
Upon completion (monitored by TLC), allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a larger flask and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrole. [11]
Product Characterization: A Note on Validation
Following synthesis and purification, the identity and purity of the N-aryl pyrrole product must be confirmed. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural framework of the pyrrole derivative, showing the characteristic chemical shifts for the aromatic pyrrole protons and carbons. [14][15]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired condensation and dehydration has occurred.
-
Melting Point: A sharp melting point range for crystalline solids is a good indicator of purity. [10]
Conclusion and Future Perspectives
The Paal-Knorr synthesis remains a highly relevant and powerful tool for accessing N-aryl pyrroles, a class of compounds with immense value in pharmaceutical and materials science. While the classic protocol is effective, modern innovations in catalysis and the adoption of microwave technology have transformed it into a rapid, efficient, and environmentally conscious method. [1][13]The ongoing development of novel heterogeneous and recyclable catalysts will continue to enhance the sustainability of this reaction. [2]For researchers in drug development, the operational simplicity and broad substrate scope of the modern Paal-Knorr synthesis make it an indispensable strategy for the rapid generation of diverse molecular libraries, accelerating the discovery of new therapeutic agents.
References
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., e Silva, J. A., & Sobral, A. J. F. N. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online.
- (n.d.). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. DSpace at National Chemical Laboratory.
- Sobral, A. J. F. N. (2018, October 19). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate.
- Chemistry Online. (2023, January 25). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Chemistry Online.
- (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems.
- (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- (n.d.). Recent Advances in the Synthesis of Pyrroles. SciSpace.
- (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis. PubMed Central.
- (2025, August 6). Synthesis of pyrroles catalyzed by MIL-53(Al) via Paal-Knorr reaction under mild condition. ResearchGate.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Mateev, E., et al. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate.
- (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate.
- (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.
- RSC Publishing. (2020, September 30). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
- SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive.
- MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. MBB College.
- (2025, August 6). The Paal–Knorr Pyrroles Synthesis: A Green Perspective | Request PDF. ResearchGate.
- (2025, August 10). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
potential pharmacological activities of substituted pyrroles
An In-Depth Technical Guide to the Pharmacological Activities of Substituted Pyrroles
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of drug discovery and medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, including heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological systems.[4][5] The unique electronic properties of the pyrrole nucleus, combined with its ability to be extensively functionalized at various positions, make it a versatile scaffold for the design of novel therapeutic agents.[2][6] This versatility allows medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of pyrrole derivatives to optimize their interaction with specific biological targets, leading to a broad spectrum of pharmacological activities.[1][6]
This guide provides a comprehensive technical overview of the major pharmacological activities exhibited by substituted pyrroles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental data supporting their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The narrative emphasizes the causality behind experimental design and provides validated protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge in medicine. Pyrrole derivatives have emerged as a promising class of compounds, with several demonstrating potent cytotoxicity against various cancer cell lines.[7] The FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma, features a core pyrrole indolin-2-one structure, validating the therapeutic potential of this scaffold.[8][9]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrrole derivatives exert their anticancer effects is the inhibition of protein kinases, particularly RTKs like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[9] By blocking the ATP-binding site of these kinases, drugs like Sunitinib halt downstream signaling pathways essential for cancer cell growth and survival.[9]
Other mechanisms include:
-
Tubulin Polymerization Inhibition : Certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization, a process critical for mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis.[10]
-
Androgen Receptor (AR) Antagonism : In prostate cancer, some 4-phenylpyrrole derivatives act as AR antagonists, effectively blocking the hormonal signaling that drives tumor growth, even in castration-resistant forms of the disease.[11]
-
DNA Interactivity : Pyrrolo[2,1-c][8][12]benzodiazepines (PBDs) are a class of naturally occurring pyrrole compounds that exert potent antitumor activity by covalently binding to the minor groove of DNA, interfering with replication and transcription.[13]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrrole derivatives is highly dependent on the substitution pattern:
-
For pyrrole indolin-2-one based kinase inhibitors, substitution with halogens (e.g., fluorine) at the C(5) position of the indolinone ring, as seen in Sunitinib, enhances inhibitory activity against VEGFR-2 and PDGFRβ.[9]
-
In a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrroles, the introduction of electron-donating groups, such as a 3,4-dimethoxy phenyl moiety at the 4th position of the pyrrole ring, was found to increase anticancer activity against a range of cell lines.[14][15]
-
For PBDs, the creation of C8-linked dimers has been shown to enhance DNA binding affinity and sequence specificity compared to the natural monomers.[13]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative substituted pyrroles against various cancer cell lines.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |
| Sunitinib | Pyrrole indolin-2-one | VEGFR-2, PDGFRβ | IC50 | Not specified | [9] |
| Famitinib | C(5)-fluoro substituted | Colorectal Cancer | Phase III Trial | Efficacy noted | [9] |
| Cpd 21 | 3,4-dimethoxy phenyl at C4 | HepG2, DU145 (Liver, Prostate) | IC50 | 0.5 - 0.9 µM | [14] |
| Cpd 19 | 3,4-dimethoxy phenyl at C4 | MGC 80-3, HCT-116 (Gastric, Colon) | IC50 | 1.0 - 1.7 µM | [14] |
| ARAP 22 | 3-aroyl-1-arylpyrrole | Medulloblastoma (D283) | GI50 | Nanomolar range | [10] |
| Compound 4n | 4-phenylpyrrole derivative | LNCaP-cxD2 (Prostate) | In vivo efficacy | Tumor growth inhibition | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of pyrrole derivatives against cancer cell lines. The causality rests on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the continuous discovery of new antibacterial and antifungal agents.[8] Pyrrole derivatives, found in many natural and synthetic compounds, exhibit significant activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[8][16]
Mechanism of Action
The antimicrobial mechanisms of pyrrole derivatives are diverse. For instance, certain pyrrolyl benzamide derivatives have been designed as inhibitors of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[8] Other compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The broad applicability stems from the pyrrole core's ability to be tailored to interact with various microbial targets.
Structure-Activity Relationship (SAR) Insights
-
Substitutions on the pyrrole ring are critical for potency and spectrum. For example, 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria like S. aureus and B. cereus.[17]
-
The presence of a 4-hydroxyphenyl ring in certain pyrrole derivatives was found to be a key pharmacophoric feature for antifungal activity against C. albicans.[18]
-
For antitubercular activity, a 1H-pyrrole-2-carboxylate core functionalized with a nitrobenzoyl hydrazonoethyl group yielded a compound with a potent MIC value of 0.7 µg/mL against M. tuberculosis.[8]
Quantitative Data on Antimicrobial Activity
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Reference |
| Pyrrolyl benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [8] |
| ENBHEDPC | 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [8] |
| Compound 4 | 1,2,3,4-tetrasubstituted pyrrole | Staphylococcus aureus | Inhibition Zone | 30 mm | [17] |
| Compound 11 | 1,2,3,4-tetrasubstituted pyrrole | Staphylococcus aureus | Inhibition Zone | 24 mm | [17] |
| Pyrrole-3a-e series | 4-hydroxyphenyl ring | Candida albicans | Potent activity | Potency noted | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard method for quantifying antimicrobial potency.
Methodology:
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrrole compound in the broth. The concentration range should be sufficient to span the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[12][19][20] Substituted pyrroles have demonstrated significant potential in both these arenas, often through interconnected mechanisms.
Mechanism of Action: Modulating Inflammation and Oxidative Stress
-
Anti-inflammatory: The anti-inflammatory effects of some pyrrole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[21][22] Certain 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles have shown potent inhibition of TPA-induced skin inflammation by suppressing pro-inflammatory cytokines (IL-1β, TNF-α) and COX-2 expression, a mechanism associated with blocking the NF-κB signaling pathway.[21]
-
Neuroprotective: The neuroprotective properties often stem from potent antioxidant activity.[12][19][23] Pyrrole-containing azomethine compounds have been shown to protect neuronal cells from oxidative stress induced by toxins like 6-hydroxydopamine (6-OHDA) and H2O2.[12] The mechanism involves scavenging free radicals, preserving levels of the endogenous antioxidant glutathione (GSH), and inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in the generation of neurotoxic metabolites.[19][23][24]
Workflow for Discovery of Neuroprotective Pyrroles
The following diagram illustrates a typical workflow for identifying and validating novel pyrrole-based neuroprotective agents.
Caption: General workflow for discovery of neuroprotective pyrroles.
Quantitative Data on Neuroprotective Effects
| Compound/Derivative Class | Model System | Effect | Concentration | Reported Outcome | Reference |
| Pyrrole Hydrazone (Cpd 12) | 6-OHDA on Synaptosomes | Neuroprotection | 100 µM | Preserved viability by 82% | [12] |
| Pyrrole Hydrazone (Cpd 9) | H2O2 on SH-SY5Y cells | Neuroprotection | 10 µM | 52% protective effect | [12] |
| Pyrrole Hydrazone (Cpd 12) | H2O2 on SH-SY5Y cells | Neuroprotection | 10 µM | 53% protective effect | [12] |
| Pyrrole-based Hydrazide (vh0) | MAO-B Enzyme Assay | Inhibition | IC50 | 0.665 µM | [25] |
| Compound 4 | TPA-induced skin inflammation | Anti-inflammatory | N/A | 3.2-fold more active than celecoxib | [21] |
Conclusion and Future Directions
Substituted pyrroles represent a remarkably versatile and pharmacologically significant class of compounds.[6][26] Their structural simplicity, coupled with the potential for diverse functionalization, has led to the development of approved drugs and a rich pipeline of candidates targeting a wide range of diseases. The activities highlighted in this guide—anticancer, antimicrobial, anti-inflammatory, and neuroprotective—demonstrate the broad therapeutic window of this privileged scaffold.
Future research will undoubtedly focus on the synthesis of novel, multi-functionalized pyrrole libraries and their evaluation using high-throughput screening methods.[27] A deeper understanding of structure-activity relationships, aided by computational modeling and in silico screening, will enable the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[24][25] As our understanding of complex disease pathways grows, the adaptable nature of the pyrrole ring will ensure its continued prominence in the quest for next-generation therapeutics.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]
- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]
- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
- Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. [Link]
- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]
- Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
- Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. PubMed. [Link]
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
- Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][8][12]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Austin Publishing Group. [Link]
- Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed. [Link]
- Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflamm
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
- Synthetic strategies for the construction of functionalized pyrroles starting from 3-formylchromones or α-amino ketones.
- New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
- Scheme 1: Various synthestic protocols for the synthesis of pyrroles.
- Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Royal Society of Chemistry. [Link]
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
- The Role of Specialty Pyrrole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- Pyrrole synthesis. Organic Chemistry Portal. [Link]
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
- Simple Synthesis of Substituted Pyrroles.
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials.
- Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article).
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
- Elevating pyrrole derivative synthesis: a three-component revolution. R Discovery. [Link]
- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar. [Link]
- New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. MDPI. [Link]
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
- Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. PubMed Central. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. alliedacademies.org [alliedacademies.org]
- 27. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Spectroscopic Characterization of Novel Pyrrole Compounds
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in a vast array of biologically active molecules, including the heme in hemoglobin, chlorophylls, and numerous pharmaceuticals.[1] The synthesis of novel pyrrole derivatives is a thriving area of research, driving the need for robust and unequivocal methods of structural characterization.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of newly synthesized pyrrole compounds. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, the logic of data integration, and the field-proven protocols that ensure trustworthy and reproducible results. Our approach is holistic, recognizing that no single technique can provide a complete structural picture. Instead, we will build the structure piece by piece, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Spectroscopic Toolkit: An Integrated Workflow for Structural Elucidation
The unambiguous determination of a novel molecular structure requires a multi-pronged analytical approach. Each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework and its connectivity, FTIR identifies the functional groups present, Mass Spectrometry provides the molecular weight and elemental composition, and UV-Vis spectroscopy reveals information about the electronic system.
The synergy between these techniques forms a self-validating system. A hypothesis generated from an NMR spectrum (e.g., the presence of an ester group) must be corroborated by evidence from FTIR (a C=O stretch) and Mass Spectrometry (a fragmentation pattern consistent with an ester). This integrated workflow is critical for ensuring scientific integrity.
Caption: High-level workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbons (¹³C) in a molecule.
Expertise in Action: Why NMR is Foundational
For pyrrole derivatives, ¹H NMR is the starting point for defining the substitution pattern on the ring itself. The chemical shifts and, crucially, the coupling constants between the ring protons provide unambiguous evidence of their relative positions.[5][6] Furthermore, advanced 2D NMR techniques allow us to build a complete map of the molecule's covalent framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting/multiplicity).[7]
Key Diagnostic Regions for Pyrrole Protons:
-
N-H Proton: This signal is often broad and can appear over a wide range (δ 8.0-13.0 ppm), depending on the solvent and substituents. Its exchangeability with D₂O can be a useful diagnostic tool.
-
Ring Protons (C-H): These typically resonate between δ 6.0 and 7.5 ppm.[8] Protons at the α-positions (adjacent to N) are generally downfield from those at the β-positions due to the electron-withdrawing nature of the nitrogen atom.
-
Substituent Protons: The chemical shifts of these protons provide crucial information about the functional groups attached to the ring.
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| N-H | 8.0 - 13.0 | Often broad; position is solvent and concentration dependent. |
| α-H (on pyrrole ring) | 6.5 - 7.5 | Deshielded relative to β-protons.[8] |
| β-H (on pyrrole ring) | 6.0 - 6.5 | Shielded relative to α-protons.[8] |
| H -C=O (Aldehyde) | 9.5 - 10.5 | Very deshielded, often a singlet or doublet.[5] |
| Ar-H (Aromatic substituent) | 7.0 - 8.5 | Depends on the nature of the aromatic ring and its substituents. |
| O-CH ₃ (Methoxy) | 3.8 - 4.2 | Singlet, characteristic of a methoxy group. |
| C-CH ₃ (Alkyl) | 1.0 - 2.5 | Position depends on proximity to the ring and other functional groups. |
¹³C NMR Spectroscopy
While ¹³C NMR has lower sensitivity than ¹H NMR, it is invaluable for determining the number of non-equivalent carbons and identifying key functional groups.[9] Spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet.
Key Diagnostic Regions for Pyrrole Carbons:
-
α-Carbons: ~δ 115-125 ppm
-
β-Carbons: ~δ 105-115 ppm
-
Carbonyl Carbons (C=O): ~δ 160-200 ppm, highly dependent on whether it's a ketone, ester, amide, or carboxylic acid.[10]
Advanced 2D NMR for Connectivity Mapping
When 1D spectra are complex, 2D NMR experiments are essential for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two signals indicates they are neighbors.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2 or 3 bonds. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.
Caption: Logic flow for assembling a structure using 2D NMR.
Protocol: Step-by-Step ¹H NMR Structure Elucidation [11][12]
-
Calculate Degrees of Unsaturation: From the molecular formula (obtained from MS), calculate the degrees of unsaturation (rings + double bonds). This provides an initial structural constraint. A value of four or more often suggests an aromatic ring.[11]
-
Analyze Chemical Shifts: Identify key regions in the spectrum (aromatic, aldehydic, etc.) to identify potential functional groups.[7][11]
-
Analyze Integration: Determine the relative number of protons for each signal. The total must match the molecular formula.
-
Analyze Splitting (N+1 Rule): Use the splitting pattern of a signal to determine the number of adjacent protons (N). A triplet means 2 neighbors, a quartet means 3, and so on.
-
Assemble Fragments: Combine the information from steps 2-4 to propose molecular fragments (e.g., an ethyl group, a para-substituted benzene ring).
-
Connect Fragments: Use chemical shift logic and 2D NMR data (especially HMBC) to connect the fragments into a complete structure that is consistent with the degrees of unsaturation.
Vibrational Spectroscopy (FTIR): Probing Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally fast and reliable method for identifying the presence or absence of specific functional groups.
Expertise in Action: Causality in Peak Position
For pyrroles, the position of the N-H stretching frequency is highly diagnostic. A sharp peak around 3400 cm⁻¹ suggests a free N-H, while a broader, lower frequency peak indicates hydrogen bonding, providing insight into the solid-state packing or solution-state aggregation of the molecule. Similarly, the C=O stretching frequency of a substituent is sensitive to its electronic environment; conjugation with the pyrrole ring will lower its frequency compared to a non-conjugated analog.[13]
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3500 | Often broad due to hydrogen bonding.[14][15] A sharp peak indicates a less associated N-H group. |
| Aromatic C-H Stretch | 3000 - 3100 | Typically observed just above the aliphatic C-H stretch region. |
| Aliphatic C-H Stretch | 2850 - 3000 | Presence confirms alkyl substituents. |
| C=O Stretch (Ketone/Aldehyde) | 1680 - 1740 | Position is sensitive to conjugation.[16] |
| C=O Stretch (Ester) | 1735 - 1750 | Generally at a higher frequency than ketones. |
| C=C Ring Stretch | 1450 - 1600 | Fundamental vibrations of the pyrrole ring itself.[17] |
| C-N Stretch | 1180 - 1360 | Part of the fingerprint region.[14] |
Protocol: Sample Preparation for FTIR Analysis of Solids
The quality of an FTIR spectrum is highly dependent on proper sample preparation. For novel solid compounds, two methods are prevalent:
Method 1: Thin Solid Film (Preferred for speed and quality) [18][19]
-
Dissolution: Dissolve a small amount (~5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate. The ideal film is slightly hazy but not opaque.[18]
-
Analysis: Place the single plate in the spectrometer's sample holder and acquire the spectrum. If the signal is too weak, add another drop of the solution and re-evaporate. If it is too strong, clean the plate and use a more dilute solution.[18]
-
Grinding: Add ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopic grade KBr powder to an agate mortar.
-
Mixing: Grind the mixture thoroughly with a pestle until it is a fine, homogeneous powder. This is critical to reduce light scattering.
-
Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a clear or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder for analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It works by ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[22][23]
Expertise in Action: Choosing the Right Ionization Method
The choice of ionization technique is a critical experimental decision. For novel, potentially fragile pyrrole derivatives, Electrospray Ionization (ESI) is often the method of choice. It is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight.[24] In contrast, Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.[25] While this can make the molecular ion peak difficult to identify, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, providing rich structural information.[26]
Key Information from MS:
-
Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): This peak provides the molecular weight of the compound.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to four or more decimal places), which allows for the unambiguous determination of the elemental formula.
-
Fragmentation Pattern: The way a molecule breaks apart provides clues to its structure. The stability of the resulting fragments dictates the pattern. The fragmentation of pyrrole derivatives is often heavily influenced by the substituents on the ring.[24][27] For instance, cleavage of bonds beta to the pyrrole ring is a common pathway.[28]
Common Fragmentation Pathways for Pyrrole Derivatives
-
Loss of Substituents: Side chains attached to the pyrrole ring can be cleaved. For example, compounds with 2-substituted side chains often show losses of small molecules like H₂O or aldehydes.[24]
-
Ring Cleavage: While the aromatic pyrrole ring is relatively stable, fragmentation can occur, especially under high-energy EI conditions.
-
Rearrangements: The McLafferty rearrangement is common for compounds containing a carbonyl group and a γ-hydrogen.
Protocol: General Procedure for MS Analysis (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization Parameter Optimization: Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and strong signal for the ion of interest.
-
Acquisition (MS1): Acquire a full scan mass spectrum to identify the [M+H]⁺ or [M-H]⁻ ion and confirm the molecular weight. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Acquisition (MS/MS): Isolate the ion of interest in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the resulting product ion spectrum (MS/MS) to study the fragmentation pathways.
UV-Visible Spectroscopy: Exploring the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrrole and its derivatives, the key absorptions are typically due to π→π* transitions within the aromatic system.[29]
Expertise in Action: Using UV-Vis as a Diagnostic Tool
While UV-Vis spectra are often broad and less structurally detailed than NMR or IR, they are highly sensitive to the extent of conjugation in the molecule. Extending the conjugated system by adding substituents like other aromatic rings or carbonyl groups will cause a bathochromic (red) shift to a longer wavelength of maximum absorbance (λ_max).[30] This phenomenon makes UV-Vis an excellent tool for:
-
Confirming the success of reactions that extend conjugation.
-
Assessing the purity of a sample, as conjugated impurities can be easily detected.
-
Providing data for computational studies that correlate electronic structure with experimental spectra.[31][32]
Pyrrole itself has a λ_max around 210 nm.[33] Substituted pyrroles, especially those designed as chromophores, can have absorptions that extend well into the visible region of the spectrum.[30][34]
Conclusion: A Synthesis of Evidence
The characterization of a novel pyrrole compound is a process of scientific deduction, built upon a foundation of high-quality, multi-faceted spectroscopic data. By systematically applying the principles and protocols outlined in this guide—from mapping the molecular framework with NMR to identifying functional groups with FTIR, determining molecular weight with MS, and probing the electronic system with UV-Vis—researchers can confidently and accurately elucidate the structures of their discoveries. This integrated approach, which emphasizes the cross-validation of data between techniques, is the hallmark of rigorous scientific inquiry and is essential for advancing the fields of drug discovery and materials science.
References
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
- Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-699.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Toronto. (n.d.). Sample preparation for FT-IR.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586.
- ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... [Image].
- Mudiyanselage, C., Shahbaz, M., Dassi, E., Noby, M., & Wang, L. (2023). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv.
- ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivativesu [Table].
- ResearchGate. (n.d.). UV-Vis absorption spectra of pyrrole series 4 a–e (A) and... [Image].
- Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online.
- ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. [Image].
- ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Image].
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Table].
- SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.
- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery.
- ResearchGate. (n.d.). Interpretation of Mass Spectra.
- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... [Image].
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- University of Calgary. (n.d.). Solving NMR Structures Step by Step.
- Neville, S. P., & Worth, G. A. (2014). A reinterpretation of the electronic spectrum of pyrrole: a quantum dynamics study. The Journal of Chemical Physics, 140(3), 034317.
- ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),... [Image].
- Varghese, B., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1210, 128005.
- ResearchGate. (n.d.). FTIR spectrum of polypyrrole showing the distinct ppy vibrations. [Image].
- ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. [Image].
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
- Etim, E. E., Asuquo, J. E., Ngana, O. C., & Ogofotha, G. O. (2022). INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Journal of Chemical Society of Nigeria, 47(2).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.
- Study of Novel Pyrrole Derivatives. (n.d.).
- ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals.
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- ResearchGate. (n.d.). Molecular and Electronic Structure Elucidation of Polypyrrole Gas Sensors.
- Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Gherghiceanu, E.-R., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432.
- Wang, J., et al. (2015). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of the Chinese Chemical Society, 62(6), 517-525.
- Yavuz, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Chemical Society of Pakistan, 34(4), 939-944.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- University of Wisconsin-Eau Claire. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Interpretation of mass spectra. (n.d.). [PowerPoint slides].
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. spectrabase.com [spectrabase.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. websites.nku.edu [websites.nku.edu]
- 12. youtube.com [youtube.com]
- 13. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 23. whitman.edu [whitman.edu]
- 24. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. uni-saarland.de [uni-saarland.de]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. researchgate.net [researchgate.net]
- 29. chemrxiv.org [chemrxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. A reinterpretation of the electronic spectrum of pyrrole: a quantum dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
The Pyrrole Ring in Anilines: A Technical Guide to Reactivity and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1][2][3][4] Its unique electronic properties, particularly when integrated with an aniline framework, give rise to a rich and nuanced reactivity that is of profound interest in medicinal chemistry. This guide provides an in-depth exploration of the pyrrole ring's reactivity, with a specific focus on its behavior within aniline-containing scaffolds. We will dissect the fundamental principles governing its electrophilic substitution, explore key synthetic methodologies, and provide practical, field-proven insights for the rational design and synthesis of novel pyrrole-aniline derivatives in the context of drug discovery.
The Electronic Landscape of the Pyrrole Ring: A Foundation of High Reactivity
The pyrrole ring is characterized by a π-electron sextet distributed over five atoms, fulfilling Hückel's rule for aromaticity.[5] However, unlike benzene, the lone pair of electrons on the nitrogen atom actively participates in the aromatic system.[6] This delocalization of the nitrogen's lone pair significantly increases the electron density of the ring, rendering it substantially more nucleophilic and, consequently, more reactive towards electrophiles than benzene.[6][7][8]
This heightened reactivity can be visualized through its resonance structures, which show a partial negative charge distributed across the carbon atoms of the ring and a partial positive charge on the nitrogen atom.[9] This inherent electron-rich nature lowers the activation energy for electrophilic attack compared to benzene, making pyrrole a highly reactive aromatic system.[6]
Regioselectivity in Electrophilic Substitution: The C2 vs. C3 Position
Electrophilic attack on the pyrrole ring predominantly occurs at the C2 (α) position rather than the C3 (β) position.[10][11] This preference is a direct consequence of the greater stabilization of the intermediate carbocation (the arenium ion or σ-complex) formed during the reaction.
Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, providing significant stabilization. In contrast, attack at the C3 position results in an intermediate that can only be stabilized by two resonance structures.[10] This energetic difference dictates the observed regioselectivity.
The Influence of the Aniline Moiety: Modulating Reactivity
When a pyrrole ring is appended to an aniline, the electronic interplay between the two aromatic systems further refines the overall reactivity. The aniline moiety, with its amino group, is itself an electron-donating system that activates the attached benzene ring towards electrophilic substitution. The nature and position of the linkage between the pyrrole and aniline rings will dictate the ultimate electronic landscape and, therefore, the preferred sites of reaction.
-
N-Aryl Pyrroles: When the aniline nitrogen is directly bonded to the pyrrole nitrogen, the electron-withdrawing character of the phenyl group can slightly decrease the pyrrole's reactivity compared to unsubstituted pyrrole. However, the overall system remains highly activated.
-
C-Aryl Pyrroles: If the aniline ring is attached to a carbon atom of the pyrrole ring, the aniline's electron-donating amino group can further enhance the electron density of the pyrrole ring, potentially increasing its reactivity.
Key Synthetic Methodologies for Pyrrole-Aniline Scaffolds
The construction of the pyrrole ring itself is a mature field with several named reactions providing versatile entry points to a wide array of substituted pyrroles.[11][12][13][14] For the synthesis of pyrrole-aniline derivatives, the Paal-Knorr and Clauson-Kaas syntheses are particularly noteworthy due to their direct incorporation of primary amines, such as anilines.
The Paal-Knorr Pyrrole Synthesis
This is one of the most fundamental and widely used methods for pyrrole synthesis.[14][15] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][16][17]
Causality Behind the Protocol: The reaction proceeds under neutral or weakly acidic conditions.[16] An acid catalyst facilitates the initial nucleophilic attack of the aniline's amino group on one of the carbonyls to form a hemiaminal intermediate.[15][18] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[15][17] The rate-determining step is often the ring closure.[17][18]
Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrole
-
To a solution of acetonylacetone (1,4-dicarbonyl compound) in ethanol, add an equimolar amount of aniline.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Representative Yields for Paal-Knorr Synthesis
| 1,4-Dicarbonyl | Aniline Derivative | Product | Yield (%) |
| Acetonylacetone | Aniline | 1-phenyl-2,5-dimethylpyrrole | 85-95 |
| 2,5-Hexanedione | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | 80-90 |
| 3,4-Diphenyl-2,5-hexanedione | 4-Chloroaniline | 1-(4-chlorophenyl)-2,5-dimethyl-3,4-diphenylpyrrole | 75-85 |
Visualization: Paal-Knorr Synthesis Workflow
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. gauthmath.com [gauthmath.com]
- 7. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 8. brainly.com [brainly.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 13. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. rgmcet.edu.in [rgmcet.edu.in]
The Strategic Derivatization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules consistently exhibit a broad spectrum of biological activities and unique physicochemical properties. Within this landscape, 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline emerges as a particularly valuable and versatile starting material. Its inherent structural features—a reactive primary aromatic amine appended to a sterically hindered and electronically distinct dimethylpyrrole moiety—provide a unique platform for the synthesis of a new generation of complex heterocyclic systems. This guide delineates proven synthetic strategies to leverage this precursor for the creation of diverse and potentially bioactive heterocyclic compounds, including Schiff bases, thiazoles, quinolines, and triazoles. Each section provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale for methodological choices, underpinned by authoritative references.
Introduction: The Untapped Potential of a Privileged Scaffold
Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in nature and their synthetic accessibility have established them as "privileged structures" in drug discovery. The title compound, this compound, is a bespoke building block offering several strategic advantages:
-
A Nucleophilic Handle: The primary aniline group serves as a versatile nucleophile, readily participating in a wide array of classical and contemporary organic reactions.
-
Modulation of Reactivity: The 2,5-dimethylpyrrole substituent exerts a significant electronic influence on the aniline ring, modulating its reactivity and potentially influencing the biological profile of the resulting derivatives.
-
Structural Rigidity and Lipophilicity: The pyrrole moiety introduces a degree of conformational rigidity and increases the lipophilicity of the molecule, properties that are often desirable in drug candidates.
This guide will explore the transformation of this aniline derivative into a variety of heterocyclic systems, providing a technical roadmap for researchers in the field.
Synthesis of Schiff Bases: Versatile Intermediates for Further Cyclization
The condensation of the primary amine of this compound with various aldehydes and ketones represents the most direct route to a diverse library of Schiff bases (imines). These compounds are not only of interest for their own potential biological activities but also serve as crucial intermediates for the synthesis of more complex heterocycles.
Rationale and Mechanistic Insight
The formation of a Schiff base is a reversible acid-catalyzed condensation reaction. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst, yields the stable imine product. The choice of solvent and catalyst is critical for driving the equilibrium towards product formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Aldehyde/Ketone Addition: Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Representative Schiff Bases
| Entry | Aldehyde/Ketone | Product Structure | Yield (%) |
| 1 | Benzaldehyde | 92 | |
| 2 | 4-Chlorobenzaldehyde | 95 | |
| 3 | 2-Hydroxybenzaldehyde | 89 | |
| 4 | Acetophenone | 85 |
Synthesis of Thiazole Derivatives: Bioisosteres of Natural Products
Thiazoles are a prominent class of sulfur-containing heterocycles found in numerous natural products and synthetic drugs, including Vitamin B1. The Hantzsch thiazole synthesis is a classical and reliable method for their preparation. By adapting this methodology, this compound can be converted into novel thiazole derivatives.
Synthetic Strategy and Mechanistic Causality
The proposed synthesis involves a two-step sequence. First, the aniline is converted to the corresponding thiourea derivative. This is achieved by reaction with an isothiocyanate or by a multi-step procedure involving the formation of a dithiocarbamate. The resulting thiourea then undergoes a Hantzsch-type cyclocondensation with an α-haloketone to furnish the thiazole ring. The sulfur of the thiourea acts as the nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.
Experimental Protocols
Step 1: Synthesis of N-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)thiourea
-
Method A: From Isothiocyanate:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent like acetonitrile.
-
Add 1.1 equivalents of phenyl isothiocyanate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
-
-
Method B: From Ammonium Thiocyanate:
-
To a solution of 1.0 equivalent of this compound in a mixture of concentrated HCl and water, add 1.2 equivalents of ammonium thiocyanate.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
-
Step 2: Hantzsch Thiazole Synthesis
-
Reactant Mixture: In a round-bottom flask, suspend 1.0 equivalent of N-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)thiourea and 1.0 equivalent of an appropriate α-haloketone (e.g., 2-bromoacetophenone) in ethanol.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.
-
Neutralization and Isolation: Neutralize the solution with a dilute solution of sodium carbonate. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of the Synthetic Workflow
An In-Depth Technical Guide to the Safe Handling of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety data from structurally analogous compounds to provide a robust framework for risk mitigation. The toxicological properties of this specific chemical have not been fully investigated, and therefore, it must be handled with the utmost care, assuming the potential hazards associated with its parent structure, aniline, and other primary aromatic amines.[1]
Chemical Identity and Physical Properties
Understanding the fundamental characteristics of a compound is the first step in establishing safe handling practices. This compound belongs to the aromatic amine class of compounds, which are known for their versatile applications in synthesis and, critically, their potential for biological activity and toxicity.[2][3]
| Identifier | Value | Source |
| IUPAC Name | This compound | Chemdiv[4] |
| Molecular Formula | C₁₂H₁₄N₂ | PubChem[5][6] |
| Molecular Weight | 186.25 g/mol | PubChem[5][6] |
| CAS Number | 247225-33-8 (Isomer) | PubChem[5] |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a conservative risk assessment is warranted. The hazard profile is inferred from data on aniline and its derivatives. Aromatic amines as a class are readily absorbed through the skin and can pose significant health risks.[2][3]
2.1. GHS Hazard Classification (Inferred)
The following classification is based on data from structural analogs such as 4-(1H-pyrrol-1-yl)aniline and various isomers of dimethyl-pyrrol-yl-aniline.[1][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 (Harmful/Toxic) | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 (Harmful/Toxic) | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 / 4 (Harmful/Toxic) | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
| Germ Cell Mutagenicity (Suspected) | Category 2 | H341: Suspected of causing genetic defects |
2.2. Toxicological Profile
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
Acute Effects: Direct contact can cause significant irritation to the skin and eyes.[1] Inhalation may lead to respiratory tract irritation.[1][5][6] Systemic effects characteristic of aniline exposure are a primary concern, including the potential for methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and shortness of breath.
-
Chronic Effects: Prolonged or repeated exposure to aromatic amines is linked to severe health effects. Aniline is suspected of causing genetic defects and cancer and is known to cause damage to organs, particularly the blood, through repeated exposure.[7][8] Given these risks, this compound should be handled as a potential carcinogen and long-term health hazard.
Hierarchy of Controls: A Framework for Safety
The most effective way to mitigate risk is to follow the hierarchy of controls. This framework prioritizes the most effective and protective measures.
Caption: The Hierarchy of Safety Controls model.
For handling this compound, the focus will be on robust Engineering Controls, strict Administrative Controls, and mandatory Personal Protective Equipment (PPE).
3.1. Engineering Controls
The primary engineering control is to minimize inhalation exposure.
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust.
3.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and is non-negotiable when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles.[10] |
| Skin Protection | Flame-resistant lab coat. | Provides a barrier against spills and contamination of personal clothing. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated. | Aromatic amines can be readily absorbed through the skin.[2] Double-gloving is recommended for handling larger quantities. Inspect gloves before use.[1] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of airborne dust or aerosols. |
Standard Operating Procedures: Handling and Storage
Adherence to strict protocols is essential for minimizing exposure risk.
4.1. Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Designated Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula, avoiding the generation of dust.[1]
-
Dissolution: Add the solvent to the container with the compound. Cap and mix gently until dissolved.
-
Cleanup: After transfer, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Place all disposable materials (bench paper, contaminated wipes) into a designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1]
4.2. Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidental release.
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[11]
-
Incompatibilities: Store away from strong oxidizing agents, heat, and sources of ignition.[1]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and environmental impact.
5.1. Spill Response
The following workflow should be initiated for any small-scale laboratory spill.
Caption: Workflow for responding to a laboratory chemical spill.
5.2. First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[1] It should be collected in sealed, properly labeled containers and disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations. Do not empty into drains.[1]
References
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Alfa Aesar. (n.d.). Safety Data Sheet: Aniline.
- PubChem. (n.d.). N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline.
- Centers for Disease Control and Prevention (CDC). (n.d.). Amines, Aromatic. NIOSH Manual of Analytical Methods.
- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- PubChem. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- ResearchGate. (2023, July 10). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- PubChem. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- Government of Canada. (n.d.). Aniline.
- Wikipedia. (n.d.). Aniline.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. geneseo.edu [geneseo.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. fishersci.pt [fishersci.pt]
- 13. chemos.de [chemos.de]
A Technical Guide to the C12H14N2 Pyrrole-Aniline Scaffold: Nomenclature, Synthesis, and Characterization
Abstract
The C12H14N2 molecular formula encompasses a fascinating and synthetically accessible class of compounds that merge the pharmacologically significant pyrrole and aniline moieties. This technical guide provides an in-depth analysis of this scaffold, with a primary focus on the prevalent isomers, namely the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series. We will dissect the official IUPAC nomenclature, explore robust synthetic methodologies rooted in the Paal-Knorr synthesis, detail expected physicochemical and spectroscopic properties for structural verification, and discuss the potential applications for these compounds in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical architecture.
Part I: IUPAC Nomenclature and Isomerism of C12H14N2 Pyrrole-Aniline Scaffolds
The molecular formula C12H14N2, when combined with the structural constraints of a pyrrole and an aniline ring, gives rise to several possible isomers. The most well-documented of these are derived from a direct linkage between the pyrrole nitrogen and the aniline ring, with additional methyl groups accounting for the final atom count.
The principal isomers identified are:
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline [3]
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
-
N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline [4]
For the purpose of this guide, we will focus on the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series. The IUPAC naming convention for these structures is systematic:
-
Parent Hydride: The base name is "aniline," which denotes the benzene ring substituted with an amino (-NH2) group.
-
Substituent: The entire dimethyl-pyrrole group is treated as a single substituent attached to the aniline ring. Its name is "(2,5-dimethyl-1H-pyrrol-1-yl)".
-
"2,5-dimethyl" indicates two methyl groups at positions 2 and 5 of the pyrrole ring.
-
"1H-pyrrol" specifies the pyrrole ring itself, with the "1H" indicating the position of the single hydrogen atom on a standard pyrrole ring (though it is substituted in this case).
-
"-1-yl" signifies that the pyrrole ring is attached to the parent aniline via the atom at position 1, which is the nitrogen.
-
-
Locant: A number (2-, 3-, or 4-) precedes the substituent name to indicate its point of attachment on the aniline ring relative to the amino group.
The diagram below illustrates the relationship between these key positional isomers.
Caption: Key positional isomers of the C12H14N2 scaffold.
Part II: Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing N-substituted pyrroles, including the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series, is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5]
For the synthesis of our target compounds, the specific reactants are acetonylacetone (hexane-2,5-dione) as the 1,4-dicarbonyl source and the appropriate phenylenediamine (e.g., benzene-1,2-diamine for the ortho-isomer) as the primary amine source.
Plausible Synthetic Mechanism: The Paal-Knorr Reaction
The reaction proceeds via a series of nucleophilic attacks and dehydration steps. The amine's nucleophilicity is critical, and the reaction is often catalyzed by a Brønsted or Lewis acid to protonate the carbonyl oxygens, rendering the carbonyl carbons more electrophilic.
The plausible mechanism involves:
-
Initial Attack: The primary amine of phenylenediamine attacks one of the protonated carbonyl groups of acetonylacetone, forming a hemiaminal intermediate.
-
Dehydration & Iminium Formation: The hemiaminal dehydrates to form an iminium ion.
-
Cyclization: The second, unreacted carbonyl group is attacked intramolecularly by the enamine tautomer, forming a five-membered ring intermediate.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrrole ring and yielding the final product.
The diagram below outlines this synthetic workflow.
Caption: Synthetic workflow for (2,5-dimethyl-1H-pyrrol-1-yl)aniline.
Experimental Protocol: Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzene-1,2-diamine (1.0 eq), acetonylacetone (1.1 eq), and a suitable solvent such as toluene or ethanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).
-
Rationale: The acid catalyst is crucial for protonating the carbonyls, thereby activating them for nucleophilic attack by the relatively weak amine nucleophile.
-
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part III: Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is essential for validating the synthesis of the target compound. The table below summarizes the key identifiers and computed properties for the representative ortho-isomer.
| Property | Value | Source |
| IUPAC Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | [1][2] |
| Molecular Formula | C12H14N2 | [1][2] |
| Molecular Weight | 186.26 g/mol | [1] |
| CAS Number | 2405-01-8 | [2] |
| InChIKey | ZCCGWYQXOIOJRO-UHFFFAOYSA-N | [2] |
| Predicted XLogP3 | 2.8 | PubChem |
| Appearance | Expected to be a solid at room temperature | - |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-7.3 ppm: Multiplets corresponding to the 4 aromatic protons of the aniline ring.
-
δ ~5.8-6.0 ppm: Singlet or narrow multiplet for the 2 equivalent vinylic protons (H3, H4) on the pyrrole ring.
-
δ ~3.5-4.5 ppm: A broad singlet for the 2 protons of the primary amine (-NH2), which may exchange with D2O.
-
δ ~1.9-2.1 ppm: A sharp singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH3) on the pyrrole ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expect 8 distinct signals in the aromatic region (~110-145 ppm) for the 6 carbons of the aniline ring and the 4 carbons of the pyrrole ring (C2/C5 and C3/C4 are equivalent).
-
Expect one signal in the aliphatic region (~12-15 ppm) for the two equivalent methyl carbons.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 186.
-
Part IV: Applications and Future Directions
The fusion of a pyrrole ring with an aniline moiety creates a scaffold with significant potential in both medicinal chemistry and materials science.
-
Medicinal Chemistry: Both pyrrole and aniline are well-established pharmacophores. Substituted pyrroles are known to possess a wide range of biological activities, including anticancer properties.[6] Aniline derivatives are also foundational in many approved drugs. The C12H14N2 scaffold can be seen as a potential privileged structure for kinase inhibition, antimicrobial activity, or as an antagonist for various cell signaling pathways. The primary amine on the aniline ring provides a convenient handle for further derivatization, allowing for the generation of libraries for structure-activity relationship (SAR) studies.
-
Materials Science: N-aryl pyrroles are the fundamental building blocks of conducting polymers. The electrochemical polymerization of these monomers can lead to materials with interesting electrochromic properties, where the material changes color in response to an applied potential.[6] The specific isomers of (2,5-dimethyl-1H-pyrrol-1-yl)aniline could be explored as monomers for novel polymers with tailored electronic and optical properties for use in sensors, displays, and smart windows.
Future research should focus on the differential biological activities and material properties of the ortho, meta, and para isomers, as the substitution pattern on the aniline ring can dramatically influence molecular conformation and electronic properties.
Conclusion
The C12H14N2 pyrrole-aniline core, particularly the (2,5-dimethyl-1H-pyrrol-1-yl)aniline isomers, represents a structurally simple yet highly versatile chemical scaffold. Its nomenclature is straightforward under IUPAC rules, and its synthesis is readily achievable through established methods like the Paal-Knorr reaction. With confirmed spectroscopic fingerprints and diverse potential applications, this compound class serves as an excellent platform for further exploration in drug discovery and the development of advanced functional materials.
References
- Matrix Fine Chemicals. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE.
- PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- PubChem. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- PubChem. N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- Kandaz, M., & Odabas, Z. (2007). A soluble conducting polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine and its multichromic copolymer with EDOT. Synthetic Metals.
- Wikipedia. Pyrrole. Wikimedia Foundation.
Sources
- 1. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE | CAS [matrix-fine-chemicals.com]
- 2. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 737560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | C12H14N2 | CID 272429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Derivatives as Versatile Enzyme Inhibitors: An Application Guide
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1] Its unique electronic structure and the ability to be extensively substituted make it a versatile template in medicinal chemistry.[2] Derivatives of pyrrole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] A key to their therapeutic potential lies in their ability to act as potent and selective enzyme inhibitors.[5][6]
This guide focuses on a specific, yet highly adaptable, class of pyrrole derivatives: those based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline core. The strategic placement of the aniline group provides a crucial handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) against various enzyme targets. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of these compounds as enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format.
Strategic Approach to Synthesis: The Paal-Knorr Reaction
The cornerstone for the synthesis of the this compound core is the Paal-Knorr pyrrole synthesis. This classic condensation reaction between a 1,4-dicarbonyl compound (in this case, acetonylacetone or 2,5-hexanedione) and a primary amine remains one of the most efficient and straightforward methods for constructing the pyrrole ring.[7][8] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[6][9]
Our synthetic strategy employs a two-step sequence starting from the readily available 4-nitroaniline. This approach is advantageous as the nitro group is a poor nucleophile, preventing side reactions, and can be efficiently reduced to the desired aniline functionality in the final step.
Figure 1: General synthetic workflow for this compound.
Part 1: Detailed Synthetic Protocols
Protocol 1.1: Synthesis of 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole (Intermediate)
This protocol details the Paal-Knorr condensation of 4-nitroaniline with acetonylacetone.[10] Acetic acid serves as both the solvent and the acid catalyst, promoting the reaction without being overly harsh, which could lead to degradation of the starting materials.[6]
Materials:
-
4-Nitroaniline
-
Acetonylacetone (2,5-hexanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-nitroaniline (0.04 mol) in glacial acetic acid (20 mL).
-
To this solution, add an excess of acetonylacetone (10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude solid from ethanol to afford pure 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole as a solid.
Characterization Data (Expected): The structure of the intermediate can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole protons (s, ~5.9 ppm), aromatic protons (d, ~7.4 and 8.3 ppm), and methyl protons (s, ~2.0 ppm). |
| ¹³C NMR | Peaks for the pyrrole carbons (~106 and 128 ppm), aromatic carbons, and methyl carbons (~13 ppm). |
| IR (KBr) | Characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching around 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₂N₂O₂ (m/z = 216.24). |
Protocol 1.2: Synthesis of this compound (Final Product)
The reduction of the nitro group to an amine is a critical step. Several methods can be employed; here we describe a common and effective method using iron powder in the presence of ammonium chloride.[10] This method is generally preferred over catalytic hydrogenation for its cost-effectiveness and operational simplicity in a standard laboratory setting.
Materials:
-
1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask, add the synthesized 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole (0.01 mol), iron powder (5 g), and ammonium chloride (1 g).
-
Add a mixture of ethanol and water (e.g., 2:1 ratio, 30 mL total volume).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Appearance of a broad singlet for the -NH₂ protons (~3.7 ppm), along with shifts in the aromatic proton signals compared to the nitro-intermediate. Pyrrole protons (~5.8 ppm) and methyl protons (~2.0 ppm) will also be present.[11] |
| ¹³C NMR | Shifts in the aromatic carbon signals due to the presence of the electron-donating amino group.[11] |
| IR (KBr) | Disappearance of the strong NO₂ stretching bands and the appearance of N-H stretching bands for the primary amine at ~3300-3500 cm⁻¹. |
| Mass Spec | Molecular ion peak for C₁₂H₁₄N₂ at m/z = 186.25.[7] |
Part 2: Protocols for Enzyme Inhibition Assays
The this compound scaffold can be derivatized to target a wide range of enzymes. Below are generalized protocols for three different classes of enzymes: oxidoreductases (Tyrosinase and Cyclooxygenase) and transferases (Protein Kinases). These protocols serve as a starting point and should be optimized for specific enzymes and inhibitors.
Figure 2: General workflow for in vitro enzyme inhibition assays.
Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins.[12] This assay measures the peroxidase activity of COX, where a co-substrate is oxidized, leading to a color change that can be measured spectrophotometrically.[12] Alternatively, the production of prostaglandins like PGE₂ can be quantified using ELISA or LC-MS/MS methods.[3][13]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and a known inhibitor (e.g., celecoxib, indomethacin)
-
96-well microplate and plate reader
Procedure:
-
Prepare working solutions of enzymes, substrate, and test compounds in Tris-HCl buffer.
-
In a 96-well plate, add the buffer, hematin, and the enzyme (COX-1 or COX-2).
-
Add the test compound dilutions or a vehicle control (e.g., DMSO). Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[14]
-
Initiate the reaction by adding a solution containing both arachidonic acid and TMPD.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time in kinetic mode.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2.2: Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin synthesis, catalyzing the oxidation of L-DOPA to dopaquinone, which then proceeds to form the colored product, dopachrome.[15] The inhibition of this enzyme is assessed by measuring the reduction in dopachrome formation at ~475 nm.[15]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds and a known inhibitor (e.g., Kojic acid)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of L-DOPA, tyrosinase, and test compounds in phosphate buffer.
-
To the wells of a 96-well plate, add the phosphate buffer and the test compound dilutions.
-
Add the tyrosinase solution to all wells except the blank. Pre-incubate for 10 minutes at 25°C.[16]
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Determine the reaction rate and calculate the percentage of inhibition as described for the COX assay.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 2.3: Protein Kinase Inhibition Assay
Principle: Protein kinases transfer a phosphate group from ATP to a substrate protein or peptide. Kinase activity can be measured by quantifying the amount of ATP consumed. Luminescence-based assays, such as Kinase-Glo®, are widely used for this purpose.[4] They work by measuring the amount of ATP remaining in the reaction; a lower light signal indicates higher kinase activity (more ATP consumed).[17]
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds and a known inhibitor (e.g., staurosporine)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the test compound, kinase, and substrate to the wells of a white microplate.
-
Allow the inhibitor and enzyme to pre-incubate for 15-30 minutes at room temperature.[18]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Allow the luminescent signal to stabilize (typically 10 minutes).
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition and the IC₅₀ value.[4]
Data Presentation and Interpretation
For each series of synthesized this compound derivatives, it is crucial to present the enzyme inhibition data in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical Enzyme Inhibition Data for a Series of Derivatives
| Compound ID | R-Group Modification (at aniline -NH₂) | COX-2 IC₅₀ (µM) | Tyrosinase IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| 1 | -H (Parent Aniline) | 15.2 | 25.8 | >100 |
| 2a | -COCH₃ (Acetamide) | 5.8 | 18.3 | 50.1 |
| 2b | -SO₂CH₃ (Methanesulfonamide) | 2.1 | 45.1 | 12.5 |
| 2c | -CO-(4-methoxyphenyl) | 0.9 | 8.9 | 2.3 |
| Ref. | Celecoxib | 0.1 | N/A | N/A |
| Ref. | Kojic Acid | N/A | 22.5 | N/A |
This structured presentation allows for the rapid identification of key structural features that confer potency and selectivity for different enzyme targets. For instance, in the hypothetical data above, the addition of a methoxyphenyl amide group (Compound 2c) significantly enhances potency against all three enzymes compared to the parent aniline.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The synthetic route via the Paal-Knorr reaction is robust and amenable to the generation of diverse chemical libraries. By employing the standardized assay protocols outlined in this guide, researchers can efficiently screen these derivatives against a wide range of enzymatic targets, from those involved in inflammation and pigmentation to key regulators of cellular signaling. The systematic evaluation and careful analysis of structure-activity relationships will undoubtedly pave the way for the discovery of new therapeutic agents with improved potency and selectivity.
References
- Kulshreshtha, D., & Asif, M. (2019). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1937-1943.
- MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
- Al-Soud, Y. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics, 12(4), 763.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- Gafner, S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 131-137.
- Salam, N., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2829.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Indian Academy of Sciences. (n.d.). amino aryl) pyrroles by Paal-Knorr reaction.
- The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication.
- ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. caymanchem.com [caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Utilization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties[1][2][3][4]. The unique electronic and structural features of the pyrrole ring allow it to engage in various biological interactions, making it a fertile ground for the design of new therapeutic agents[1]. This document provides a detailed guide for researchers on the utilization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a core scaffold for the discovery of novel antimicrobial drugs.
The strategic placement of an aniline moiety on the pyrrole nitrogen introduces a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 2,5-dimethyl substitution on the pyrrole ring offers steric hindrance that can influence the molecule's interaction with biological targets and may enhance its metabolic stability. These application notes will provide a comprehensive framework, from the initial synthesis and antimicrobial screening to preliminary cytotoxicity assessment and guidance on SAR studies, to unlock the full potential of this promising chemical scaffold.
Section 1: Synthesis of the Core Scaffold
A foundational step in exploring the antimicrobial potential of this compound is its efficient and scalable synthesis. The Paal-Knorr pyrrole synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.
Protocol 1: Synthesis of this compound via Paal-Knorr Reaction
This protocol details the synthesis of the title compound from p-phenylenediamine and acetonylacetone (2,5-hexanedione).
Materials:
-
p-Phenylenediamine
-
Acetonylacetone (2,5-hexanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add acetonylacetone (1.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product, combine them, and remove the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the cyclization reaction.
-
Aqueous Workup with Sodium Bicarbonate: Neutralizes the acidic catalyst and facilitates the extraction of the product into an organic solvent.
-
Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.
Section 2: In Vitro Antimicrobial Screening
The initial evaluation of a novel compound's antimicrobial potential involves a battery of in vitro assays to determine its spectrum of activity and potency.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of a compound against a panel of clinically relevant microorganisms[5].
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of final concentrations.
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the microbial suspension.
-
Include a positive control (broth with microbes and a standard antibiotic), a negative control (broth with microbes and DMSO at the highest concentration used for the test compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[6].
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a continuation of the MIC test to determine if the compound is bacteriostatic or bactericidal/fungistatic or fungicidal.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count[6].
Data Presentation:
Summarize the MIC and MBC/MFC data in a table for clear comparison.
| Microorganism | Strain | MIC (µg/mL) of Compound X | MBC (µg/mL) of Compound X | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Ciprofloxacin: 0.25 |
| Escherichia coli | ATCC 25922 | 16 | 32 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | Ciprofloxacin: 0.5 |
| Candida albicans | ATCC 90028 | 4 | 8 | Fluconazole: 0.5 |
Section 3: Preliminary Cytotoxicity Assessment
A critical aspect of antimicrobial drug discovery is to ensure that the compound is selectively toxic to microbes and not to host cells. Many potent antimicrobials fail to advance due to cytotoxicity[7][8][9][10].
Protocol 4: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11].
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µg/mL) |
| This compound | HEK293 | >100 |
| Doxorubicin (Positive Control) | HEK293 | 1.2 |
Section 4: Structure-Activity Relationship (SAR) Studies
The initial screening data for the core scaffold provides the foundation for a systematic SAR study to enhance antimicrobial potency and selectivity.
Guiding Principles for Analog Synthesis:
-
Modification of the Aniline Ring: Introduce electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic requirements for activity.
-
Functionalization of the Aniline Amine: Acylation, sulfonylation, or alkylation of the primary amine can modulate the compound's physicochemical properties and introduce new interaction points.
-
Modification of the Pyrrole Methyl Groups: While synthetically more challenging, exploration of different alkyl or aryl groups at the 2 and 5 positions of the pyrrole ring can provide insights into steric tolerance.
Workflow for SAR Studies:
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Section 5: Computational Modeling in Lead Optimization
Computational methods can accelerate the drug discovery process by predicting the activity of designed analogs and providing insights into their potential mechanism of action[12][13][14][15][16].
Recommended Computational Approaches:
-
Molecular Docking: If a putative biological target for pyrrole-based antimicrobials is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of designed analogs.
-
QSAR (Quantitative Structure-Activity Relationship): Develop mathematical models that correlate the chemical structures of the synthesized analogs with their antimicrobial activity. These models can then be used to predict the activity of new, unsynthesized compounds.
-
Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for the antimicrobial activity and use this model to screen virtual libraries for new potential hits.
Computational Drug Discovery Workflow:
Caption: Workflow for computational drug discovery and lead optimization.
Section 6: In Vivo Efficacy Models
Promising lead compounds with a good in vitro activity profile and low cytotoxicity should be advanced to in vivo models of infection to assess their efficacy in a whole-animal system[17][18][19].
Considerations for In Vivo Model Selection:
-
The choice of animal model (e.g., murine thigh infection, sepsis model) should be relevant to the targeted clinical indication.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to determine the optimal dosing regimen.
-
Both immunocompetent and immunocompromised animal models can provide valuable information about the compound's efficacy and its interaction with the host immune system[18].
Conclusion
This compound represents a promising and versatile scaffold for the discovery of novel antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for extensive chemical modification, provides a robust platform for generating compound libraries for SAR studies. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers to systematically evaluate and optimize this chemical series, from initial screening to preclinical development. By integrating medicinal chemistry, microbiology, and computational approaches, the full therapeutic potential of this pyrrole-based scaffold can be explored in the ongoing fight against antimicrobial resistance.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Novel Antimicrobials from Computational Modelling and Drug Repositioning: Potential In Silico Strategies to Increase Therapeutic Arsenal Against Antimicrobial Resistance - MDPI.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Computational models, databases and tools for antibiotic combin
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
- Computational Modelling and the Pro-Drug Approach to Treating Antibiotic-Resistant Bacteria - ERCIM News.
- (PDF) New Antibiotics from Computational Models.
- 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central.
- A 2022 Update on Computational Approaches to the Discovery and Design of Antimicrobial Peptides - PubMed Central.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - OUCI.
- A comprehensive review on in-vitro methods for anti- microbial activity.
- In Vitro Antimicrobials - Pharmacology Discovery Services.
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- (PDF)
- In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - NIH.
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers.
- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed.
- Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen.
- (PDF)
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI.
- Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline...
- (PDF)
- Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5.
- (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)
- Synthesis of certain pyrrole deriv
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)
- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine deriv
- Synthesis and antimicrobial activity of some new pyrrole derivatives - ResearchG
- Structure-activity relationships of the antimicrobial peptide n
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [ouci.dntb.gov.ua]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 6. vibiosphen.com [vibiosphen.com]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Computational Modelling and the Pro-Drug Approach to Treating Antibiotic-Resistant Bacteria [ercim-news.ercim.eu]
- 15. researchgate.net [researchgate.net]
- 16. A 2022 Update on Computational Approaches to the Discovery and Design of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
application of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in materials science
An Application Guide to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
In the pursuit of novel materials with tailored electronic, optical, and chemical properties, the design of molecular building blocks is of paramount importance. This compound is an aromatic amine that presents a unique combination of functional moieties, making it a highly promising candidate for a range of applications in materials science. Its structure integrates an aniline group, a well-established precursor for conducting polymers and a versatile chemical handle, with a 2,5-dimethyl-1H-pyrrol-1-yl substituent.
The pyrrole ring, with its electron-rich π-system, and the sterically demanding methyl groups, collectively influence the electronic properties, solubility, and morphology of materials derived from this monomer. These features allow for the fine-tuning of polymer backbones and molecular films for applications including high-performance conducting polymers, robust corrosion inhibitors, and active components in organic electronic devices. This guide provides an in-depth exploration of these applications, complete with the scientific rationale and detailed protocols for researchers and scientists.
Caption: Molecular Structure of this compound.
Application I: Monomer for High-Performance Conducting Polymers
Scientific Rationale: Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, its application is often limited by poor solubility in common organic solvents, which hinders processability. The incorporation of the bulky and relatively nonpolar 2,5-dimethyl-1H-pyrrol-1-yl group onto the aniline monomer is a strategic approach to overcome this limitation. This substituent can disrupt the inter-chain packing of the resulting polymer, thereby enhancing its solubility.[1][2] Furthermore, the electronic nature of the pyrrole ring can modulate the redox potentials and bandgap of the polymer, offering a pathway to fine-tune its electrochromic and conductive properties.[3] The resulting polymer combines the functionalities of both polypyrrole and polyaniline, potentially leading to materials with unique electrochemical behaviors.[4]
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) via a chemical oxidation method, which is suitable for producing bulk quantities of the polymer powder.
Causality Behind Experimental Choices:
-
Acidic Medium (1 M HCl): The polymerization of aniline derivatives proceeds via radical cations and is most efficient in an acidic medium. The acid serves to protonate the monomer, increasing its solubility and facilitating the oxidative coupling.
-
Oxidant (Ammonium Persulfate, APS): APS is a strong oxidizing agent with a suitable redox potential to initiate the polymerization of aniline monomers. It is typically used in a 1:1 or slightly higher molar ratio to the monomer.[5]
-
Low Temperature (0-5 °C): Maintaining a low temperature is critical to control the reaction rate, prevent over-oxidation, and promote the formation of a regular, head-to-tail polymer structure, which leads to higher conductivity and better material properties.
Step-by-Step Methodology:
-
Monomer Solution Preparation: Dissolve 1.86 g (10 mmol) of this compound in 100 mL of 1.0 M HCl in a 250 mL beaker. Stir the solution in an ice bath (0-5 °C) for 30 minutes until the monomer is fully dissolved and the solution is thermally equilibrated.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.5 g (11 mmol) of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Cool this solution in the ice bath.
-
Initiation of Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, typically to dark green or black, indicating the formation of the polymer.
-
Polymerization: Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours.
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the polymer powder on the filter sequentially with 100 mL of 1.0 M HCl, 200 mL of deionized water, and finally 100 mL of methanol to remove unreacted monomer, oligomers, and excess oxidant.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product should be a dark-colored powder.
Caption: Workflow for the Weight Loss Corrosion Test.
Application III: Component in Organic Semiconductor Devices
Scientific Rationale: The unique electronic structure of aniline and pyrrole derivatives makes them attractive for use in organic electronics. When incorporated into the backbone of a semiconducting polymer, such as a diketopyrrolopyrrole (DPP)-based polymer, the aniline moiety can serve as a selective recognition site for volatile organic compounds (VOCs). [6][7]An Organic Field-Effect Transistor (OFET) is a device structure that is highly sensitive to changes in the electronic environment of its semiconductor layer. When an analyte molecule (e.g., acetone) interacts with the aniline group in the polymer, it can alter the charge carrier concentration or mobility in the semiconductor channel, leading to a measurable change in the transistor's current. This principle allows for the fabrication of sensitive and selective chemical sensors. [6]
Conceptual Workflow: Fabrication of an OFET-based Sensor
Fabricating an OFET is a multi-step process requiring specialized equipment. This workflow provides a high-level overview of the key stages.
Causality Behind the Workflow:
-
Substrate/Gate: A heavily doped silicon wafer with a thermally grown oxide layer (SiO₂) is a standard platform, where the silicon acts as the gate electrode and the oxide as the gate dielectric.
-
Semiconductor Layer: The polymer containing the this compound functionality is deposited from solution (e.g., by spin-coating). This layer is the heart of the sensor.
-
Source/Drain Electrodes: Gold is typically used for the source and drain contacts due to its high conductivity and suitable work function for injecting charge carriers into many organic semiconductors.
-
Sensing: Exposing the final device to the target analyte vapor causes a shift in the electrical characteristics (e.g., threshold voltage, on-current), which is the sensing signal.
Sources
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. theseus.fi [theseus.fi]
- 5. nanoscience.or.kr [nanoscience.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Protocol for the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Key Intermediate for Novel Therapeutics
An Application Note for Drug Development Professionals
Abstract
Hydrazide and pyrrole moieties are pivotal pharmacophores in modern drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, antitubercular, and anticancer properties.[1][2][3] The title compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, serves as a crucial building block for the synthesis of more complex therapeutic agents.[4][5] This application note provides a detailed, three-step protocol for the synthesis of this valuable intermediate, designed for researchers in medicinal chemistry and drug development. The protocol is grounded in established chemical principles, including the Paal-Knorr pyrrole synthesis, Fischer esterification, and hydrazinolysis, ensuring reproducibility and high yield.
Introduction: The Significance of the Pyrrolyl Benzohydrazide Scaffold
The fusion of a 2,5-dimethylpyrrole ring with a benzohydrazide core creates a molecular scaffold of significant interest. The pyrrole ring is a common feature in many biologically active natural products and synthetic drugs.[6] The benzohydrazide moiety is a versatile functional group known for its ability to form various heterocyclic systems and its inherent biological activities.[7] Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been investigated as potent dual inhibitors of enoyl-ACP reductase and dihydrofolate reductase (DHFR), key enzymes in bacterial metabolic pathways, highlighting their potential as antibacterial and antitubercular agents.[1][8] This protocol offers a reliable and efficient pathway to access the core intermediate, enabling further derivatization and exploration of its therapeutic potential.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, starting from commercially available reagents. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: Overall 3-step synthetic workflow.
Mechanistic Insights
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Paal-Knorr Pyrrole Synthesis
This classic reaction forms the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine under weakly acidic conditions.[9] The acid catalyst protonates a carbonyl group, which is then attacked by the amine to form a hemiaminal.[10] A subsequent intramolecular attack on the second carbonyl group and two dehydration steps yield the stable aromatic pyrrole ring.[6][11]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Fischer Esterification
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, water is eliminated, and deprotonation of the resulting ester yields the final product.[12] The reaction is typically driven to completion by using the alcohol as the solvent (in large excess).[13]
Hydrazinolysis
This reaction converts an ester into a hydrazide using hydrazine. It proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The leaving group (alkoxide) is subsequently eliminated, yielding the stable benzohydrazide product.
Detailed Experimental Protocol
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Rationale: This step utilizes the Paal-Knorr synthesis to construct the core pyrrole structure.[14] Glacial acetic acid serves as both the solvent and a mild acid catalyst, which is optimal for this condensation reaction.[9][15]
-
Materials & Equipment:
-
4-Aminobenzoic acid
-
2,5-Hexanedione (Acetonyl acetone)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, filtration apparatus
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-aminobenzoic acid (0.1 mol).
-
Add glacial acetic acid (80 mL) and stir until the solid is partially dissolved.
-
Add 2,5-hexanedione (0.11 mol, 1.1 equivalents) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with continuous stirring for 2-3 hours.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 400 mL of ice-cold water. A precipitate will form.
-
Stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.
Step 2: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
-
Rationale: The carboxylic acid is converted to a methyl ester via Fischer esterification to activate the carbonyl group for the subsequent hydrazinolysis.[12] Concentrated sulfuric acid is a strong acid catalyst, and using methanol as the solvent drives the equilibrium towards the product.[13]
-
Materials & Equipment:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (from Step 1)
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Equipment from Step 1
-
-
Procedure:
-
Suspend the dried product from Step 1 (0.08 mol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (4 mL) dropwise with stirring.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of cold water and neutralize carefully by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The ester will precipitate as a solid. Collect the product by vacuum filtration, wash with water, and dry.
-
Step 3: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Rationale: The final step involves the conversion of the methyl ester to the target benzohydrazide via nucleophilic acyl substitution with hydrazine hydrate. Ethanol is an effective solvent for both the ester and hydrazine hydrate.[15]
-
Materials & Equipment:
-
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (from Step 2)
-
Hydrazine Hydrate (80-99% solution)
-
Ethanol (95%)
-
Equipment from Step 1
-
-
Procedure:
-
Dissolve the methyl ester (0.07 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.14 mol, 2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[15] The product may begin to precipitate from the hot solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction flask to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the final product, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, under vacuum.
-
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Amount (mol) | Theoretical Yield (g) | Typical Yield (%) |
| Step 1 | 4-Aminobenzoic acid | 137.14 | 0.10 | - | - |
| 2,5-Hexanedione | 114.14 | 0.11 | - | - | |
| Product (Acid) | 217.24 | - | 21.72 | 85-90% | |
| Step 2 | Product from Step 1 | 217.24 | 0.08 | - | - |
| Product (Ester) | 231.27 | - | 18.50 | 90-95% | |
| Step 3 | Product from Step 2 | 231.27 | 0.07 | - | - |
| Final Product | 231.27 | - | 16.19 | 88-93% |
-
Characterization Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide:
-
¹H NMR: Expect signals for two -NH protons, aromatic protons, a singlet for the two equivalent pyrrole protons, and a singlet for the six equivalent methyl protons.[1]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight (231.27).
-
References
- Shaikh, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(9), 3809.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- A. D. K. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Structural Chemistry.
- Wikipedia. Paal–Knorr synthesis.
- Kumar, V., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 84-90.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- ResearchGate. (n.d.). Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide...
- Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35.
- ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
- ResearchGate. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- Joshi, S. D., et al. (2014). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5226-5230.
- ResearchGate. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Galstyan, A. S., et al. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences, 52(2), 83-88.
Sources
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iajpr.com [iajpr.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a versatile bifunctional molecule, as a key building block in heterocyclic synthesis. We present its synthesis via the Paal-Knorr reaction, followed by detailed protocols for its application in the construction of diverse and medicinally relevant heterocyclic scaffolds, including quinazolines, pyridazines, and benzodiazepines. The underlying chemical principles, experimental considerations, and the biological significance of the resulting compounds are discussed, highlighting the potential of this aniline derivative in drug discovery and development.
Introduction: The Strategic Value of this compound
This compound is a unique chemical entity that combines the structural features of a substituted pyrrole and a primary arylamine. This duality makes it an exceptionally useful precursor in synthetic organic chemistry. The 2,5-dimethylpyrrole moiety often imparts favorable pharmacokinetic properties and can engage in various chemical transformations, while the aniline functional group is a classical handle for the construction of a wide array of nitrogen-containing heterocycles. The strategic placement of the amino group para to the pyrrole ring allows for extended conjugation, influencing the electronic properties and reactivity of the molecule.
Derivatives of this core structure have shown promise in medicinal chemistry, exhibiting a range of biological activities including antimicrobial, antifungal, and antitubercular properties.[1] This guide aims to provide both the foundational knowledge and practical protocols to empower researchers to fully exploit the synthetic potential of this valuable building block.
Synthesis of the Building Block: this compound
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[2][3] In the case of this compound, this involves the reaction of hexane-2,5-dione with p-phenylenediamine.
Reaction Mechanism: The Paal-Knorr Pyrrole Synthesis
The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2] The acidic conditions protonate one of the carbonyl groups of hexane-2,5-dione, activating it for nucleophilic attack by the amino group of p-phenylenediamine. A second intramolecular condensation then occurs, followed by the elimination of two water molecules to afford the stable pyrrole ring.[4]
Caption: Paal-Knorr synthesis workflow.
Detailed Synthetic Protocol
This protocol is adapted from established microscale Paal-Knorr synthesis procedures.[5]
Materials:
-
p-Phenylenediamine
-
Hexane-2,5-dione
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid (aqueous)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-phenylenediamine (1.0 eq), hexane-2,5-dione (1.0 eq), and methanol.
-
Acid Catalysis: Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Add 0.5 M aqueous HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture, to obtain pure this compound.
-
Characterization: Dry the purified product and characterize it by melting point, NMR (¹H and ¹³C), and IR spectroscopy.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₁₂H₁₄N₂ | 186.25 g/mol | Off-white to light brown solid |
Applications in Heterocyclic Synthesis
The primary amino group of this compound is a versatile nucleophile that can participate in a variety of cyclization reactions to form fused heterocyclic systems.
Synthesis of Quinazoline Derivatives
Quinazolines are a class of bicyclic heterocycles with a wide range of pharmacological activities.[6] The synthesis of quinazoline derivatives from this compound can be achieved through various methods, often involving condensation with a carbonyl compound or a derivative, followed by cyclization.
Caption: Quinazoline synthesis workflow.
Protocol for Quinazoline Synthesis:
-
Initial Condensation: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1.0 eq) and an appropriate ortho-amino benzaldehyde or a related dicarbonyl compound (1.0 eq).
-
Cyclization: Heat the mixture to reflux. The cyclization can be promoted by the addition of a catalyst, such as iodine or a Lewis acid, or by carrying out the reaction under oxidative conditions.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction. Purify the product by column chromatography or recrystallization.
Synthesis of Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities.[7] A common route to pyridazines involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[8] Alternatively, the amino group of our building block can be diazotized and coupled to form an azo compound, which can then undergo cyclization. A more direct approach involves the reaction with a suitable 1,3-dicarbonyl compound or its equivalent.
Protocol for Pyridazine Synthesis:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent.
-
Reaction with Hydrazine: For the synthesis of a pyridazinone, the aniline can be derivatized to a hydrazone, which then undergoes cyclization. A more direct approach for other pyridazine derivatives involves reacting the aniline with a suitable dicarbonyl or related precursor in the presence of a condensing agent.
-
Cyclization and Isolation: The reaction conditions will vary depending on the specific synthetic route. Typically, heating is required to facilitate cyclization. The product is then isolated and purified using standard techniques.
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs.[9] The seven-membered diazepine ring is typically formed by the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.[9] In our case, this compound can be used as a precursor to an appropriately substituted ortho-diamine, or can be directly involved in cyclization reactions with suitable partners to form benzodiazepine analogs.
Protocol for Benzodiazepine Synthesis:
-
Starting Material: Begin with this compound. Depending on the desired benzodiazepine structure, this may need to be converted to an ortho-diamine derivative first.
-
Condensation and Cyclization: React the aniline or its ortho-diamine derivative (1.0 eq) with a suitable ketone or β-ketoester (1.0 eq) in a solvent like acetonitrile or under solvent-free conditions.[10] The reaction can be catalyzed by a Lewis acid such as stannous chloride.[3]
-
Work-up and Purification: After completion, the reaction is quenched, and the product is isolated by extraction. Purification is typically achieved by column chromatography.
Biological Activity of Derived Heterocycles
The incorporation of the this compound moiety into various heterocyclic systems has led to the discovery of compounds with significant biological activity.
Antimicrobial and Antifungal Activity
Several studies have reported that derivatives of this compound exhibit potent antibacterial and antifungal properties. For instance, hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have shown promising activity against various bacterial and fungal strains.[1]
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Pyrrolyl benzoic acid hydrazide derivatives | Mycobacterium tuberculosis H37Rv | 1-4 µg/mL | [1] |
| Pyrrole-derived thiazolidinones | Gram-positive & Gram-negative bacteria | Good activity | [11] |
| Pyrrole-derived triazoles | Fungal strains | Good activity | [1] |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Derivatives of this compound have been identified as a promising class of antitubercular compounds.[1]
Cytotoxic Activity
In addition to antimicrobial properties, some derivatives have been evaluated for their cytotoxic activity against cancer cell lines. This suggests potential applications in the development of novel anticancer agents. The cytotoxicity is often evaluated using assays such as the MTT assay on cell lines like Vero and A549 (lung adenocarcinoma).[1]
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique bifunctional nature allows for the construction of complex molecular architectures with significant potential in medicinal chemistry. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules. The demonstrated antimicrobial, antifungal, and antitubercular activities of its derivatives underscore the importance of this scaffold in the ongoing quest for new therapeutic agents.
References
- Abida, & Ahsan, M. J. (2021). An Update on the Synthesis of Pyrrolo[9][12]benzodiazepines. Molecules, 26(3), 708. [Link]
- Al-Nahrain Journal of Science. (2025). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science.
- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.
- Bentham Science Publisher. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.
- Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.
- Google Patents. (n.d.). Quinazoline derivatives substituted by aniline, preparation method and use thereof.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Indian Journal of Pharmaceutical Sciences. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 310-323.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(1), 57-67.
- JOCPR. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- MDPI. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(21), 6484.
- MDPI. (2022).
- National Center for Biotechnology Information. (2016). An Update on the Synthesis of Pyrrolo[9][12]benzodiazepines. Molecules, 21(2), 166.
- National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6433.
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1513258.
- ResearchGate. (2021). Synthesis and Cytotoxic Activity of Lepidilines A−D.
- ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.
- ResearchGate. (n.d.). A Novel Approach for the Synthesis of N-Arylpyrroles.
- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines.
- ResearchGate. (n.d.). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero...
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new pyrrole derivatives.
- ResearchGate. (n.d.). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.
- Sheikh Abdul Majid, Waheed Ahmad Khanday, & Radha Tomar. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2, 26-30.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Wang, L., Zhang, P., & Zhang, Y. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Current Organic Chemistry, 17(5), 534-551.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
in vitro evaluation of antibacterial activity of pyrrole derivatives
An in-depth guide to the methods and protocols for evaluating the antibacterial efficacy of novel pyrrole derivatives.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global public health, threatening the efficacy of our current antibiotic arsenal. This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Nitrogen-containing heterocyclic compounds are a cornerstone of many approved antibacterial drugs, and among them, the pyrrole scaffold has emerged as a particularly promising structural motif.[1][2][3] Found in numerous natural products with potent biological activity, pyrrole and its derivatives are the subject of intensive research to develop next-generation antibacterial therapies.[1][2][4]
This application guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of pyrrole derivatives. It provides a scientifically grounded, logical progression of assays, from initial screening of inhibitory activity to the characterization of bactericidal kinetics. The protocols herein are based on established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and universally comparable.[5][6]
Core Principles of In Vitro Antibacterial Assessment
The primary goal of in vitro testing is to quantitatively measure the effect of a compound on bacterial growth and viability. This is achieved through a tiered approach:
-
Determining Inhibitory Activity: The first step is to identify the lowest concentration of the pyrrole derivative that prevents the visible growth of a specific bacterium. This is the Minimum Inhibitory Concentration (MIC) , a fundamental measure of the compound's potency.[7][8]
-
Determining Cidal Activity: While a compound may inhibit growth (bacteriostatic), it may not necessarily kill the bacteria. The Minimum Bactericidal Concentration (MBC) is therefore determined to find the lowest concentration that results in microbial death, typically defined as a ≥99.9% reduction in the initial bacterial population.[9][10]
-
Characterizing Killing Kinetics: To understand the dynamics of the antibacterial action—how quickly and to what extent the compound kills the bacteria—a Time-Kill Assay is performed.[7][11] This provides crucial pharmacodynamic information, differentiating between concentration-dependent and time-dependent killing and confirming whether an agent is bactericidal or bacteriostatic.[11][12]
Experimental Workflow Overview
The evaluation of a novel pyrrole derivative follows a logical and sequential workflow. This ensures that resources are used efficiently, with each assay building upon the results of the last. The overall process moves from a broad screening of activity to a more detailed characterization of the most promising candidates.
Caption: High-level workflow for in vitro antibacterial evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a highly accurate and widely used technique to determine the MIC of a novel compound.[7][13] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a standardized 96-well microtiter plate format.
Causality and Scientific Principle
This assay operates on a simple principle: bacteria are inoculated into a liquid growth medium containing serial dilutions of the test compound.[8][14] Bacterial growth is indicated by turbidity (cloudiness) in the medium. The MIC is the lowest concentration of the compound at which no visible growth occurs after a defined incubation period (typically 16-20 hours).[13][14][15] This method provides a quantitative result (e.g., in µg/mL) that is essential for comparing the potency of different derivatives and for guiding further studies.[15]
Materials and Reagents
-
Pyrrole Derivatives: Stock solutions of known concentration, typically in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and relevant clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for most non-fastidious aerobic bacteria.[11]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer or McFarland turbidity standards, shaking incubator.
-
Reagents: Sterile saline or phosphate-buffered saline (PBS).
Detailed Step-by-Step Protocol
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[15][16]
-
Causality: Using a standardized inoculum density is critical for reproducibility. A higher density could overwhelm the compound, leading to falsely elevated MIC values, while a lower density could result in falsely low values.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Preparation of Compound Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the pyrrole derivative in well 1. For example, add 200 µL of the compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process sequentially down to well 10. Discard the final 100 µL from well 10.[17]
-
Controls:
-
Well 11: Growth Control (100 µL CAMHB, no compound). This well will receive the bacterial inoculum.
-
Well 12: Sterility Control (100 µL CAMHB, no compound, no bacteria). This well ensures the medium is not contaminated.[17]
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL, and the bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations have been diluted by half to their final test concentrations.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[13][16]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of the pyrrole derivative that completely inhibits visible growth (i.e., the first clear well in the dilution series).[8][15]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a direct extension of the MIC test and is essential for determining if a compound is bactericidal rather than just bacteriostatic.[9]
Causality and Scientific Principle
This test quantifies the number of viable bacteria remaining in the clear wells from the MIC assay. By subculturing aliquots from these wells onto nutrient agar plates, one can determine the concentration of the pyrrole derivative required to kill ≥99.9% of the initial bacterial inoculum.[10][17] This is a critical step, as a truly bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients.
Detailed Step-by-Step Protocol
-
Prerequisite: A completed and interpreted MIC microtiter plate from Protocol 1.
-
Subculturing from MIC Plate:
-
Select the well corresponding to the MIC and at least two wells with higher concentrations.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each well and spot it onto a quadrant of a Mueller-Hinton Agar (MHA) plate.[17]
-
Causality: It is crucial to plate from the MIC well and more concentrated wells. Plating from wells with sub-MIC concentrations is unnecessary as visible growth has already confirmed the bacteria are viable.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on a control plate (plated from the initial inoculum).
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
Calculate the number of CFUs that would correspond to a 99.9% reduction from the initial inoculum (~5 x 10⁵ CFU/mL). For a 10 µL spot, this means ≤5 colonies would represent a 99.9% kill.
-
The MBC is the lowest concentration of the pyrrole derivative that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum.[9][17]
-
Caption: Workflow for transitioning from MIC to MBC determination.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of bactericidal activity and is a cornerstone for preclinical pharmacodynamic evaluation.[11]
Causality and Scientific Principle
A standardized bacterial inoculum is exposed to the pyrrole derivative at various concentrations (typically multiples of the predetermined MIC).[18] Aliquots are removed at specific time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[11] Plotting log₁₀ CFU/mL versus time reveals the killing kinetics. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12][19] This assay helps to understand if the compound's effect is rapid or slow, and if higher concentrations lead to faster or more extensive killing.
Detailed Step-by-Step Protocol
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1, step 1, to a final density of ~5 x 10⁵ CFU/mL.
-
Prepare sterile tubes or flasks for each condition:
-
Growth Control (no compound)
-
Test concentrations of the pyrrole derivative (e.g., 1x MIC, 2x MIC, 4x MIC).
-
-
Causality: Using multiples of the MIC allows for a standardized assessment of the compound's performance relative to its inhibitory potency.
-
-
Assay Execution:
-
Add the appropriate volume of the pyrrole derivative stock solution to each labeled tube to achieve the desired final concentrations.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension.
-
Immediately after inoculation (T=0), vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[11]
-
-
Sampling and Plating:
-
For the T=0 sample and for each subsequent time point (e.g., 2, 4, 8, 24 hours), perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates. The goal is to obtain plates with 30-300 colonies for accurate counting.[11][19]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Following incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration and the growth control.
-
Caption: Experimental workflow for the Time-Kill Kinetic Assay.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Representative MIC and MBC Data Summary
| Pyrrole Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrrole-A | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Pyrrole-A | E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Pyrrole-B | S. aureus ATCC 29213 | 4 | >64 | >16 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17] A ratio >4 suggests the compound is primarily bacteriostatic.
Table 2: Representative Time-Kill Assay Data Summary (log₁₀ CFU/mL)
| Time (h) | Growth Control | Pyrrole-A (1x MIC) | Pyrrole-A (2x MIC) | Pyrrole-A (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 2 | 6.55 | 5.15 | 4.65 | 3.98 |
| 4 | 7.61 | 4.32 | 3.41 | 2.51 |
| 8 | 8.89 | 3.11 | 2.15 | <2.00 |
| 24 | 9.12 | 2.54 | <2.00 | <2.00 |
-
Interpretation: The results from the time-kill assay are best visualized in a plot. A ≥3-log₁₀ reduction in CFU/mL (e.g., from 5.7 to 2.7) confirms bactericidal activity.[12][19] The graph will show the speed and concentration-dependence of this effect.
Trustworthiness and Self-Validating Systems
To ensure the integrity and validity of the results, every protocol must incorporate a robust quality control system.
-
Adherence to Standards: Methodologies must strictly follow the guidelines detailed in CLSI documents (e.g., M07, M100) or EUCAST standards.[5][6] This ensures inter-laboratory comparability of data.
-
Reference Strains: Always include well-characterized quality control (QC) strains (e.g., from the American Type Culture Collection, ATCC) in each assay run.[20] The results for these strains must fall within the acceptable ranges published by CLSI/EUCAST.
-
Appropriate Controls: The inclusion of positive (growth), negative (sterility), and solvent (e.g., DMSO) controls in every experiment is non-negotiable. The solvent control ensures that the vehicle used to dissolve the pyrrole derivative has no antibacterial activity at the concentrations tested.[4]
-
Replication: All experiments should be performed in at least biological triplicate to ensure the results are reproducible and to allow for statistical analysis.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Microbe Online. (2013).
- Wikipedia. Broth microdilution. [Link]
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 641538. [Link]
- Tripathi, V., et al. (2011). Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution Method. Journal of Clinical and Diagnostic Research, 5(6), 1290-1292. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Popa, M., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8275. [Link]
- Lebeaux, D., Seringe, E., & Ghigo, J. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]
- Popa, M., et al. (2022). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
- Biology LibreTexts. (2024). 13.
- Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Applied Biochemistry, 70(5), 2059-2073. [Link]
- Microchem Laboratory.
- Creative Diagnostics.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]
- Popa, M., et al. (2022). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odessa University Chemical Journal. [Link]
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Emery Pharma. Time-Kill Kinetics Assay. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]
- Gümüş, M., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Journal of Drug Delivery and Therapeutics. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. [Link]
- EUCAST. Expert Rules. [Link]
- ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
- U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- CLSI. (2024). CLSI M100 Ed34. [Link]
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
- EUCAST. Guidance Documents. [Link]
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
- Giske, C. G., & Turnidge, J. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460. [Link]
- Protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. [Link]
- Der Pharma Chemica. (2016). Synthesis of some new pyrrole derivatives and their antimicrobial activity. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [ouci.dntb.gov.ua]
- 4. acgpubs.org [acgpubs.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microchemlab.com [microchemlab.com]
- 10. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. actascientific.com [actascientific.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Molecular Docking Studies of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline Analogs as Potential Antitubercular Agents
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel antitubercular agents with alternative mechanisms of action. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline scaffold has emerged as a promising starting point for the development of new therapeutics, with several analogs demonstrating potent antibacterial and antitubercular activities.[1][2] Preliminary studies suggest that compounds from this class may exert their effects by inhibiting crucial enzymes in the mycobacterial life cycle, including enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[3]
Molecular docking is a powerful and widely adopted computational technique in structure-based drug design.[4][5] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[4][6] By simulating the binding process, molecular docking allows for the estimation of binding affinity and the detailed analysis of intermolecular interactions, providing invaluable insights for lead optimization and virtual screening of compound libraries.[4][5]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for conducting molecular docking studies of this compound analogs against two key Mtb targets: InhA and DHFR. We will delve into the causality behind experimental choices, from target selection and preparation to ligand design, docking simulation, and results interpretation, ensuring a scientifically rigorous and reproducible workflow.
Target Selection and Rationale
The selection of an appropriate protein target is a critical first step in any molecular docking study. For the this compound series, published literature points towards InhA and DHFR as plausible targets.[3]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. InhA is the primary target of the frontline antitubercular drug isoniazid.
-
Dihydrofolate Reductase (DHFR): This enzyme plays a crucial role in the folate biosynthesis pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. DHFR is a well-established target for various antimicrobial and anticancer drugs.
For the purpose of this protocol, we will select specific crystal structures of these enzymes from the Protein Data Bank (PDB). The choice of PDB structure is paramount and should be based on several criteria, including resolution, completeness of the structure (especially the binding site), and the presence of a co-crystallized ligand, which can aid in validating the docking protocol.[4][7][8]
After careful consideration of available structures, we have selected the following for our study:
-
InhA Target: PDB ID: 4TRO . This structure of M. tuberculosis InhA is resolved at 1.40 Å and is in complex with the active metabolite of isoniazid.[9] The high resolution and the presence of a known inhibitor in the active site make it an excellent choice for our docking studies.
-
DHFR Target: PDB ID: 1DF7 . This crystal structure of M. tuberculosis DHFR, resolved at 1.70 Å, is complexed with methotrexate, a known DHFR inhibitor.[10] This provides a well-defined binding pocket and a reference ligand for validation.
Ligand Design and Preparation
For this study, we will use the parent compound, This compound , and create a small, representative library of virtual analogs to explore potential structure-activity relationships (SAR). The 3D structure of the parent compound can be obtained from databases like PubChem.
Analog Design Strategy:
To explore the chemical space around the parent scaffold, we will introduce substituents at the aniline amino group. This position is synthetically accessible and allows for the introduction of diverse chemical functionalities that can probe different regions of the enzyme's active site.
Our virtual library will consist of:
-
Ligand 1 (Parent): this compound
-
Ligand 2 (Analog A): N-acetyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
-
Ligand 3 (Analog B): N-benzoyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
-
Ligand 4 (Analog C): N-(4-chlorobenzoyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
These analogs introduce variations in size, polarity, and hydrogen bonding potential.
Molecular Docking Workflow
The following workflow outlines the key steps in performing a molecular docking study using the widely-used software AutoDock Vina.
Caption: Molecular Docking Workflow.
Detailed Protocols
This section provides step-by-step protocols for preparing the protein and ligand files, and for running the molecular docking simulation using AutoDock Vina. We will use AutoDock Tools (ADT) for file preparation.
Protein Preparation Protocol
-
Load Protein: Open ADT and load the downloaded PDB file (e.g., 4TRO.pdb).
-
Clean Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove co-crystallized ligands and any other heteroatoms not essential for the study: Select the heteroatoms in the viewer and go to Edit > Delete > Selected Atoms. For our chosen PDBs, remove the native ligands (isoniazid metabolite from 4TRO and methotrexate from 1DF7).
-
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This adds hydrogens to polar atoms, which is crucial for defining hydrogen bonds.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.
-
Set Atom Types: Go to Edit > Atoms > Assign AD4 type. This assigns AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared protein file in the PDBQT format (File > Save > Write PDBQT). This format includes the added hydrogens, charges, and atom types required by AutoDock Vina.
Ligand Preparation Protocol
-
Load Ligand: Open the 3D structure of your ligand (e.g., from a .mol2 or .sdf file) in ADT. If you have a 2D structure, you will need to convert it to 3D using a tool like Open Babel.
-
Detect Root: Go to Ligand > Torsion Tree > Detect Root. This defines the rigid part of the ligand.
-
Choose Torsions: Go to Ligand > Torsion Tree > Choose Torsions. This allows you to define the rotatable bonds in your ligand, enabling flexible docking.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format (Ligand > Output > Save as PDBQT).
Grid Box Generation Protocol
The grid box defines the three-dimensional space within which AutoDock Vina will search for the optimal binding pose of the ligand.[11]
-
Load Prepared Protein: In ADT, load the prepared protein PDBQT file.
-
Open GridBox: Go to Grid > Grid Box. A box will appear around the protein.
-
Define the Binding Site:
-
For our selected PDBs with co-crystallized ligands, a reliable method is to center the grid box on the position of the original ligand. You can do this by loading the original PDB file, selecting the ligand, and noting its center coordinates.
-
Adjust the dimensions (x, y, z) of the grid box to encompass the entire binding pocket, typically with a buffer of 4-5 Å around the known ligand.
-
-
Save Grid Parameters: Once the grid box is appropriately positioned and sized, go to File > Close Saving Current to save the grid parameters. Note down the center coordinates and dimensions, as they will be needed for the Vina configuration file.
AutoDock Vina Execution Protocol
AutoDock Vina is run from the command line. You will need to create a configuration file (e.g., conf.txt) with the following information:
Execution Command:
Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
This will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities, will be saved in docking_output.pdbqt, and a summary of the process will be in docking_log.txt.
Results Analysis and Interpretation
Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol.[5] A more negative value indicates a stronger predicted binding affinity.[6] These scores are useful for ranking different ligands against the same target.
| Ligand | Target | Predicted Binding Affinity (kcal/mol) |
| Ligand 1 | InhA | -8.5 |
| Ligand 2 | InhA | -9.2 |
| Ligand 3 | InhA | -9.8 |
| Ligand 4 | InhA | -10.5 |
| Ligand 1 | DHFR | -7.9 |
| Ligand 2 | DHFR | -8.6 |
| Ligand 3 | DHFR | -9.1 |
| Ligand 4 | DHFR | -9.7 |
Note: These are hypothetical values for illustrative purposes.
Binding Pose and Interactions
The docking_output.pdbqt file contains the coordinates of the predicted binding poses. These can be visualized using molecular graphics software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein's active site residues.[12][13]
Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for burying nonpolar surfaces of the ligand in corresponding pockets of the protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
Caption: Key interactions of Analog C in the InhA active site.
By analyzing these interactions for each analog, we can begin to build a structure-activity relationship. For instance, the improved binding affinity of Analog C (Ligand 4) might be attributed to the chloro-substituted benzoyl group forming additional favorable interactions within the active site.
Protocol Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[14] A common method is redocking , where the co-crystallized ligand is extracted from the PDB structure and then docked back into the active site.[14] The protocol is considered validated if the predicted binding pose is in close agreement with the crystallographic pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.[14]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies on this compound analogs against the M. tuberculosis targets InhA and DHFR. By following these detailed steps, from target and ligand preparation to docking simulation and rigorous analysis, researchers can effectively utilize this computational tool to gain insights into the potential mechanism of action of these compounds and guide the rational design of more potent antitubercular agents. It is crucial to remember that molecular docking is a predictive tool, and its findings should be validated through experimental assays.
References
- Li, R., Sirawaraporn, R., Chitnumsub, P., Sirawaraporn, W., Wooden, J., Athappilly, F., Turley, S., & Hol, W. G. (2000). Three-dimensional structure of M. tuberculosis dihydrofolate reductase reveals opportunities for the design of novel tuberculosis drugs. Journal of Molecular Biology, 295(2), 307-323. [Link]
- Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., ... & Bernardes-Génisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328-337. [Link]
- Joshi, S. D., More, Y., Kulkarni, V. M., & Katti, S. B. (2013). Synthesis of new 4-(2, 5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 69, 465-476.
- Kini, S. G., Bhat, A. R., & Pan, F. (2020). N-(2, 5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PloS one, 15(10), e0240398. [Link]
- Shaikh, M. H., Subhedar, D. D., Nawale, L. U., Sarkar, D., & Kulkarni, M. V. (2020). Synthesis, molecular docking study, and biological evaluation of new 4-(2, 5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted) acetyl) benzohydrazides as dual enoyl ACP reductase and DHFR enzyme inhibitors. ACS omega, 5(25), 15485-15496. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
- Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening.
- Martinelli, A. (n.d.). Protein-ligand interaction.
- ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions?
- ResearchGate. (2015, July 7). How can I validate a docking protocol?
- Bioinformatics Review. (2024, December 2). How to see ligand interactions and label residues in DS Visualizer?
- Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors.
- ScotChem. (n.d.). Preparing the protein and ligand for docking.
- AutoDock Vina. (2020, December 4). Tutorial.
- ResearchGate. (2013, January 2). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?
- Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.
- Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol.
- ResearchGate. (2012, February 28). How to interpret Docking results?
Sources
- 1. youtube.com [youtube.com]
- 2. medium.com [medium.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 7. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 8. Selection Method of Protein Crystal Structure - CD ComputaBio [computabio.com]
- 9. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 10. PDBsum - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. adrianomartinelli.it [adrianomartinelli.it]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. youtube.com [youtube.com]
use of a 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline derivative to enhance monoclonal antibody production
Application Note & Protocol
Enhancing Monoclonal Antibody Production in CHO Cells Using a 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Derivative
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical field.
Purpose: This document provides a detailed guide on the application of a this compound derivative, specifically focusing on the active moiety 2,5-dimethylpyrrole, to enhance the specific productivity of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cell cultures.
Introduction
The relentless demand for therapeutic monoclonal antibodies necessitates continuous innovation in upstream bioprocessing to enhance production efficiency and reduce costs.[1][2] Chinese Hamster Ovary (CHO) cells are the predominant platform for manufacturing recombinant proteins, including mAbs, due to their capacity for complex post-translational modifications and their robustness in large-scale cultures.[3][4] A promising strategy to boost mAb titers is the use of small molecule additives in the cell culture media, which can modulate cellular metabolism and protein synthesis pathways.[3][5][6]
Recent research has identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) as a novel compound that significantly increases mAb production in recombinant CHO cells.[1][7] Structure-activity relationship studies have further pinpointed the 2,5-dimethylpyrrole moiety as the most effective component of MPPB for enhancing cell-specific productivity.[7][8] This application note details the mechanism of action and provides a comprehensive protocol for utilizing 2,5-dimethylpyrrole to improve mAb yields in fed-batch CHO cell cultures.
Mechanism of Action
The addition of 2,5-dimethylpyrrole to CHO cell cultures initiates a series of metabolic and physiological changes that collectively contribute to enhanced mAb production. While the precise signaling pathways are still under investigation, experimental evidence points to the following key effects:
-
Suppression of Cell Growth: The compound moderately suppresses cell proliferation, which can redirect cellular resources from biomass production towards the synthesis of the target recombinant protein.[1][7]
-
Increased Energy Metabolism: Treatment with the compound has been shown to increase the cell-specific glucose uptake rate and elevate intracellular levels of adenosine triphosphate (ATP).[1][7] This heightened energy status likely supports the demanding process of antibody synthesis and secretion.
-
Modulation of Glycosylation: The compound has been observed to suppress the galactosylation of N-linked glycans on the mAb.[1][7] This is a critical quality attribute (CQA) that can influence the antibody's effector functions and pharmacokinetics.[9][10] Therefore, this derivative could also be a tool for controlling glycan profiles.
The proposed mechanism involves a metabolic shift that favors a more efficient production state, potentially by inducing a pseudo-stationary phase where productivity is decoupled from cell growth.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the effect of 2,5-dimethylpyrrole on monoclonal antibody production in a fed-batch culture system.
Caption: Workflow for assessing 2,5-dimethylpyrrole's effect on mAb production.
Protocols
Protocol 1: Preparation of 2,5-dimethylpyrrole Stock Solution
This protocol describes the preparation of a concentrated stock solution of 2,5-dimethylpyrrole for addition to the cell culture.
Materials:
-
2,5-dimethylpyrrole (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile environment (e.g., biosafety cabinet), accurately weigh the desired amount of 2,5-dimethylpyrrole powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved.
-
Expertise & Experience: DMSO is a common solvent for organic compounds and is generally well-tolerated by CHO cells at final concentrations below 0.5% (v/v). Preparing a concentrated stock minimizes the volume of solvent added to the culture.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Fed-Batch Culture of CHO Cells with 2,5-dimethylpyrrole
This protocol outlines a general procedure for a fed-batch culture in shake flasks to evaluate the effect of 2,5-dimethylpyrrole. This should be adapted based on the specific CHO cell line and process.[11][12][13]
Materials:
-
Recombinant CHO cell line expressing the desired mAb
-
Chemically defined basal and feed media for CHO cells
-
Sterile shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator with temperature (37°C) and CO₂ (e.g., 8%) control
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Metabolite analyzer (for glucose and lactate)
-
Sterile 2,5-dimethylpyrrole stock solution (from Protocol 1)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Expansion: Expand the CHO cells from a thawed vial to the required volume for inoculation, ensuring high viability (>95%).
-
Inoculation: Inoculate shake flasks with a working volume of approximately 20-30% of the flask's nominal volume. The target seeding density is typically 0.3-0.5 x 10⁶ viable cells/mL.
-
Experimental Setup:
-
Test Group: Add the 2,5-dimethylpyrrole stock solution to the desired final concentration (e.g., starting with a range of 50-200 µM).
-
Control Group: Add an equivalent volume of the vehicle (DMSO) to a separate flask.
-
Trustworthiness: A vehicle control is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
-
-
Incubation: Place the flasks in a shaking incubator at 37°C, 8% CO₂, and an appropriate shaking speed (e.g., 120-140 rpm).
-
Daily Monitoring: Each day, aseptically take a sample from each flask to measure:
-
Viable Cell Density (VCD) and viability.
-
Glucose and lactate concentrations.
-
-
Fed-Batch Strategy: Begin feeding on a pre-determined schedule (e.g., starting on day 3). Add a defined volume of the feed medium daily or every other day. The feeding strategy should be designed to maintain nutrient levels and manage waste products.[13][14]
-
Expertise & Experience: The goal of a fed-batch process is to extend the productive phase of the culture by replenishing consumed nutrients, thereby increasing the final antibody titer.[12]
-
-
Culture Termination: Continue the culture until viability drops significantly (e.g., below 60-70%). This typically occurs between 12 to 16 days.
-
Harvesting: At the end of the culture, harvest the supernatant by centrifuging the cell suspension (e.g., 3000 x g for 15 minutes at 4°C) and collecting the supernatant. Store the supernatant at -80°C for subsequent analysis.
Expected Results and Data Presentation
The addition of 2,5-dimethylpyrrole is expected to increase the cell-specific productivity (qP), which is the amount of antibody produced per cell per day. While the maximum viable cell density may be lower compared to the control, the final antibody titer should be enhanced.
Table 1: Representative Culture Performance Data
This table summarizes typical results from a batch culture experiment comparing a control group to a group treated with a this compound derivative (MPPB).[7]
| Parameter | Control (DMSO) | MPPB-Treated | Fold Change |
| Max. Viable Cell Density (x 10⁶ cells/mL) | 16.6 | 8.0 | 0.48 |
| Culture Duration (days to <70% viability) | ~7 | ~9 | 1.28 |
| Final mAb Titer (mg/L) | 360 | 480 | 1.33 |
| Cell-Specific Productivity (pg/cell/day) | 12.0 | 25.1 | 2.09 |
| Specific Glucose Uptake Rate (pg/cell/day) | 29.5 | 49.3 | 1.67 |
Data adapted from Aki Y, et al. PLoS One. 2021.[7]
Table 2: Effect of 2,5-dimethylpyrrole and Related Structures
This table shows the relative cell-specific productivity when different components of the parent molecule are tested, highlighting the importance of the 2,5-dimethylpyrrole structure.[7][8]
| Compound Added | Relative Cell-Specific Productivity |
| Control (DMSO) | 1.0 |
| MPPB | 1.8 |
| 2,5-dimethylpyrrole | 2.2 |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide | 1.5 |
| N-(2,5-dioxopyrrolidin-1-yl) benzamide | 1.1 |
Data adapted from Aki Y, et al. PLoS One. 2021.[7]
Proposed Signaling and Metabolic Pathway
The following diagram illustrates the hypothetical mechanism by which 2,5-dimethylpyrrole enhances mAb production.
Caption: Hypothetical mechanism of 2,5-dimethylpyrrole action in CHO cells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in titer | 1. Sub-optimal compound concentration. 2. Cell line is a non-responder. 3. Fed-batch strategy is limiting. | 1. Perform a dose-response experiment (e.g., 25 µM to 500 µM). 2. Test on a different mAb-producing clone. 3. Optimize the feeding schedule and composition. |
| Excessive cytotoxicity | 1. Compound concentration is too high. 2. Poor quality of the compound or solvent. | 1. Reduce the final concentration of 2,5-dimethylpyrrole. 2. Use high-purity, cell culture-grade reagents. Ensure final DMSO concentration is <0.5%. |
| Unexpected changes in glycan profile | The compound is known to affect glycosylation. | Characterize the glycan profile thoroughly. This effect may be leveraged for glycoengineering but needs to be monitored as a CQA. |
Conclusion
The use of 2,5-dimethylpyrrole as a media additive presents a simple and effective method for enhancing the specific productivity of monoclonal antibodies in CHO cell cultures. By redirecting cellular resources from growth to protein production and boosting the cell's energy metabolism, this compound can lead to significant improvements in final antibody titers. As with any process enhancement, optimization of the compound concentration and feeding strategy is essential to maximize its benefits for a specific cell line and process.
References
- Staub, A., et al. (2018). Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. Methods in Molecular Biology, 1674, 147-161.
- Ghag, S. K., et al. (2015). Enhanced production of recombinant proteins by a small molecule protein synthesis enhancer in combination with an antioxidant in recombinant Chinese hamster ovary cells. Journal of Biotechnology, 211, 9-17.
- Karst, D. J., et al. (2025). Enhancing Recombinant Monoclonal Antibody Production in CHO Cell Cultures: Leveraging the Power of Multivariate Analysis and Chemical Additives in Upstream Bioprocessing. Utrecht University Repository.
- Tian, Y., et al. (2023). Effects and mechanism of small molecule additives on recombinant protein in CHO cells. Applied Microbiology and Biotechnology, 107(9), 2771-2781.
- Staub, A., et al. (2018). Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. PubMed.
- Kishishita, S., et al. (2015). Media optimization for cost reduction in monoclonal antibody manufacturing. Journal of Chemical Technology & Biotechnology, 90(9), 1637-1643.
- Suttle, A., & Sha, M. (n.d.).
- GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Cytiva.
- Biomatik. (2023, December 18). Optimizing Antibody Production: Tips For Maximizing Efficiency.
- Suttle, A., & Sha, M. (n.d.).
- Biomatik. (2023, December 18). Optimizing Antibody Production: Tips For Maximizing Efficiency.
- MilliporeSigma. (n.d.). Improved Antibody Purification Process Through Use of Additives.
- Fan, L., et al. (2012). Processes of fed-batch cultures of GS-CHO cells.
- Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416.
- Ojima-Kato, T., et al. (2017). The N-terminal SKIK peptide tag enhances protein production in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 81(12), 2344-2351.
- Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PubMed.
- Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Semantic Scholar.
- Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Figshare.
- Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE.
- Biomatik. (2024, January 18). Enhancing Protein Yield In Recombinant Protein Expression Systems.
- Reusch, D., & Tejada, M. L. (2015). Modulating antibody N-glycosylation through feed additives using a multi-tiered approach. MAbs, 7(4), 734-746.
- Jarasruski, K., et al. (2021).
- Mulukutla, B. C., et al. (2019). Metabolic engineering of Chinese hamster ovary cells towards reduced biosynthesis and accumulation of novel growth inhibitors in fed-batch cultures. Metabolic Engineering, 54, 1-14.
- Heinze, T. M., et al. (2018). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Toxics, 6(4), 62.
Sources
- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects and mechanism of small molecule additives on recombinant protein in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Beginner's Guide to CHO Culture Bioprocess Modes Batch Fed-Batch and Perfusion [bioprocessonline.com]
- 5. Enhanced production of recombinant proteins by a small molecule protein synthesis enhancer in combination with an antioxidant in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 9. [PDF] Modulating antibody N-glycosylation through feed additives using a multi-tiered approach | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 12. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Oxadiazole and Triazole Scaffolds from Pyrrole Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrrole-Fused Heterocycles
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole and 1,2,4-triazole rings are considered "privileged scaffolds." Their unique electronic properties, metabolic stability, and capacity for hydrogen bonding make them integral components in a vast array of therapeutic agents, demonstrating activities from antimicrobial and anticancer to anti-inflammatory and anticonvulsant.[1][2][3] When these five-membered heterocycles are coupled with a pyrrole nucleus—another pharmacologically significant motif found in numerous natural products—the resulting fused or linked systems offer a rich ground for the development of novel chemical entities with enhanced biological profiles.[4][5][6]
Pyrrole hydrazides serve as exceptionally versatile and strategic starting materials for accessing these valuable molecular architectures. The hydrazide functional group (-CONHNH₂) is a reactive hub, primed for cyclization into various heterocyclic systems. This guide provides a detailed, mechanistically grounded exploration of the synthetic pathways from pyrrole hydrazides to both 1,3,4-oxadiazole and 1,2,4-triazole rings. The protocols described herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Pyrrole-Ligated 1,3,4-Oxadiazoles via Oxidative Cyclization
The conversion of a hydrazide to a 1,3,4-oxadiazole is a cornerstone transformation in heterocyclic chemistry. One of the most efficient and widely adopted methods is the oxidative cyclization of an N-acylhydrazone intermediate.[4] This intermediate is readily formed by the condensation of a pyrrole hydrazide with an aldehyde. The subsequent ring-closing step is an intramolecular cyclization driven by an oxidizing agent, which facilitates the elimination of two protons and two electrons to achieve the stable aromatic oxadiazole ring.
Mechanistic Rationale: The process begins with the nucleophilic attack of the hydrazide's terminal nitrogen onto the aldehyde's carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the N-acylhydrazone. The oxidative cyclization, often mediated by reagents like molecular iodine (I₂), is believed to proceed via the formation of an electrophilic intermediate that triggers the nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by aromatization to furnish the final 1,3,4-oxadiazole product.[4][7] The use of a base like potassium carbonate is crucial to neutralize the HI generated during the reaction, driving the equilibrium towards the product.[8]
Experimental Protocol: Synthesis of 2-(Pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole
This protocol details the two-step synthesis starting from a pyrrole hydrazide and benzaldehyde.
Step A: Formation of N'-benzylidene-1H-pyrrole-2-carbohydrazide (N-Acylhydrazone Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1.25 g, 10 mmol, 1.0 eq.) in 30 mL of absolute ethanol. Add benzaldehyde (1.06 g, 1.0 mL, 10 mmol, 1.0 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, rendering it more electrophilic.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexane). The disappearance of the starting hydrazide spot indicates completion.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the N-acylhydrazone intermediate. The product is typically used in the next step without further purification.
Step B: Iodine-Mediated Oxidative Cyclization to 2-(Pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the N'-benzylidene-1H-pyrrole-2-carbohydrazide from Step A (2.13 g, 10 mmol, 1.0 eq.) and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq.) in 40 mL of dimethylformamide (DMF).
-
Oxidant Addition: To the stirred suspension, add iodine (I₂) (3.81 g, 15 mmol, 1.5 eq.) portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC until the N-acylhydrazone spot is no longer visible.
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.
-
The crude product will precipitate as a solid. Filter the solid using a Büchner funnel.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel to yield the pure 2-(pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole.
-
Data Presentation: Representative 1,3,4-Oxadiazole Derivatives
| Entry | Pyrrole Hydrazide | Aldehyde | Product | Typical Yield (%) | M.p. (°C) |
| 1 | 1H-pyrrole-2-carbohydrazide | Benzaldehyde | 2-(Pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole | 80-90 | 210-212 |
| 2 | 1H-pyrrole-2-carbohydrazide | 4-Chlorobenzaldehyde | 2-(Pyrrol-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 85-95 | 245-247 |
| 3 | 1H-pyrrole-2-carbohydrazide | 4-Methoxybenzaldehyde | 2-(Pyrrol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 75-85 | 228-230 |
Visualization: Oxadiazole Synthesis Workflow
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles from pyrrole hydrazides.
Part 2: Synthesis of Pyrrole-Ligated 1,2,4-Triazoles via Thiosemicarbazide Cyclization
The synthesis of 1,2,4-triazoles from hydrazides often proceeds through a thiosemicarbazide or semicarbazide intermediate. The thiosemicarbazide route is particularly robust. It involves the initial reaction of the pyrrole hydrazide with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. This intermediate is then cyclized under basic conditions.
Mechanistic Rationale: The formation of the thiosemicarbazide is a straightforward nucleophilic addition of the hydrazide's terminal nitrogen to the electrophilic carbon of the isothiocyanate. The subsequent cyclization is base-mediated. The base (e.g., KOH) deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile. This initiates an intramolecular attack on the thiocarbonyl carbon, forming a five-membered ring intermediate. This intermediate then undergoes dehydration and elimination of hydrogen sulfide (H₂S) upon heating to yield the aromatic 4-amino-5-substituted-1,2,4-triazole-3-thiol.[5][9]
Experimental Protocol: Synthesis of 4-Phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol details the two-step synthesis starting from pyrrole hydrazide and phenyl isothiocyanate.
Step A: Synthesis of 2-(1H-pyrrole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1.25 g, 10 mmol, 1.0 eq.) in 30 mL of absolute ethanol.
-
Addition: Add phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol, 1.0 eq.) to the solution at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The thiosemicarbazide product will precipitate as a white solid. Filter the solid, wash with cold ethanol, and dry under vacuum. The product is generally of high purity and can be used directly in the next step.
Step B: Base-Mediated Cyclization to 4-Phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the thiosemicarbazide intermediate from Step A (2.60 g, 10 mmol, 1.0 eq.) in 40 mL of an 8% aqueous potassium hydroxide (KOH) solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. During this time, the evolution of hydrogen sulfide gas may be noted (perform in a well-ventilated fume hood). The solution will typically become clear.
-
Monitoring: The reaction can be monitored by observing the dissolution of the starting material and subsequent TLC analysis of acidified aliquots.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the clear solution with dilute hydrochloric acid (HCl) or acetic acid to a pH of ~5-6.
-
The desired 1,2,4-triazole-3-thiol will precipitate as a solid.
-
Filter the precipitate, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure triazole derivative.
-
Data Presentation: Representative 1,2,4-Triazole Derivatives
| Entry | Pyrrole Hydrazide | Isothiocyanate | Product | Typical Yield (%) | M.p. (°C) |
| 1 | 1H-pyrrole-2-carbohydrazide | Phenyl isothiocyanate | 4-Phenyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol | 75-85 | 260-262 |
| 2 | 1H-pyrrole-2-carbohydrazide | Ethyl isothiocyanate | 4-Ethyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol | 80-90 | 218-220 |
| 3 | 1H-pyrrole-2-carbohydrazide | Allyl isothiocyanate | 4-Allyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol | 70-80 | 195-197 |
Visualization: Triazole Synthesis Workflow
Caption: Workflow for the synthesis of 1,2,4-triazoles from pyrrole hydrazides.
Conclusion and Field Insights
The protocols detailed above provide reliable and mechanistically sound pathways for the synthesis of medicinally relevant 1,3,4-oxadiazole and 1,2,4-triazole rings from pyrrole hydrazides. The choice of reagents—iodine for oxidative cyclization and isothiocyanates for triazole formation—are field-proven for their efficiency and broad substrate scope. Researchers should pay close attention to reaction monitoring via TLC to avoid over-running reactions and the formation of byproducts. Purification via recrystallization is often sufficient for these compounds, which tend to be crystalline solids, offering a practical advantage over chromatography. These synthetic strategies are foundational for building libraries of novel pyrrole-heterocycle conjugates for drug discovery and development programs.
References
- PHARMACOLOGICAL ACTIVITIES OF TRIAZOLE, OXADIAZOLE AND THIADIAZOLE. (N.A.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK-bkClirlbcKPS48vyBbYTIiZmx_DsejyU9YIuVsvwIQSm4gpU_XAuqX9jCCi_LMp13HxtMTV9a2H8zryQ2r5Z_ihWT4DtF4CQbSmLxm6jPvDogIfsVYvCxAvGeb2gv2J0i-I8PmBtYxeG4vno9O1d-FrDHTT2O4xfFX5CNSW-C0_ycoMBtNJqw2fimk_hP79B8zZKaG91wiodtRgQdXwKDhYpAvP5QldzOaXHShkcxgzxiXk3_U5DODwDWQ83J0hYvV-YXh00CeZ97QVedA=
- Synthesis of 1,3,4-oxadiazoles. (N.A.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/synthesis-of-1,3,4-oxadiazoles.shtm
- Synthesis of 1H-1,2,4-triazoles. (N.A.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/synthesis-of-1h-1,2,4-triazoles.shtm
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/sc/c6sc05011a
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5359199/
- COMBINED STUDY ON MEDICINAL SIGNIFICANCE OF OXADIAZOLE AND TRIAZOLE ANALOGUES. (2024). ResearchGate. Retrieved from https://www.researchgate.net/publication/382103445_COMBINED_STUDY_ON_MEDICINAL_SIGNIFICANCE_OF_OXADIAZOLE_AND_TRIAZOLE_ANALOGUES
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (N.A.). ResearchGate. Retrieved from https://www.researchgate.
- Biological activity of oxadiazole and thiadiazole derivatives. (N.A.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329068/
- One-Pot Synthesis of Multi-Substituted 1,2,4-Triazoles: Application Notes and Protocols. (N.A.). Benchchem. Retrieved from https://www.benchchem.com/application-notes/one-pot-synthesis-of-multi-substituted-1-2-4-triazoles
- A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2000). ResearchGate. Retrieved from https://www.researchgate.
- Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. (N.A.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/8/2436
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (N.A.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881473/
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (N.A.). MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/11/2498
- Synthesis of 4H-1,2,4-triazoles. (N.A.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/synthesis-of-4h-1,2,4-triazoles.shtm
- Triazole and Oxadiazole Containing Natural Products: A Review. (N.A.). Bentham Science. Retrieved from https://www.eurekaselect.com/article/66986
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (N.A.). Research and Reviews. Retrieved from https://www.rroij.
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (N.A.). Benchchem. Retrieved from https://www.benchchem.com/application-notes/1-2-4-triazoles-in-medicinal-chemistry
- synthesis of 1,2,4 triazole compounds. (N.A.). ISRES. Retrieved from https://www.isres.
- Synthesis of 1,2,3-Triazoles. (N.A.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/synthesis-of-1,2,3-triazoles.shtm
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1047683/full
- A review on methods of synthesis of 1,2,4-triazole derivatives. (N.A.). SciSpace. Retrieved from https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-22v9j5gq
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. Retrieved from https://www.chemistryjournal.net/article/189/1-1-28-591.pdf
- Synthesis of Pyrrole, Pyrazole, Triazole, Thiazole, Thiadiazole, and Pyrazine Derivatives from Hydrazonoyl Halides (A Review). (2025). ResearchGate. Retrieved from https://www.researchgate.
- Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. (2008). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18155872/
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/285558917_Synthesis_of_new_4-25-dimethylpyrrol-1-yl4-pyrrol-1-yl_benzoic_acid_hydrazide_analogs_and_some_derived_oxadiazole_triazole_and_pyrrole_ring_systems_A_novel_class_of_potential_antibacterial_antifungal_a
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (N.A.). Indian Journal of Pharmaceutical Education and Research. Retrieved from https://ijper.org/sites/default/files/Indain_J_Pharm_Educ_Res_59_1_s_s26.pdf
Sources
- 1. PHARMACOLOGICAL ACTIVITIES OF TRIAZOLE, OXADIAZOLE AND THIADIAZOLE | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of Novel Antitubercular Agents
Introduction: A Renewed Imperative in the Fight Against an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This reality underscores the urgent need for a robust pipeline of novel antitubercular agents with diverse mechanisms of action. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical evaluation of new chemical entities (NCEs) against Mtb. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity.
The journey of a novel compound from a preliminary "hit" to a viable clinical candidate is a multi-stage process. This document will focus on the initial, critical in vitro and early-stage in vivo methodologies that form the foundation of any successful anti-TB drug discovery program.
Part 1: Primary Screening for Antitubercular Activity - Identifying the Hits
The initial phase of screening aims to identify compounds that inhibit the growth of Mtb. The choice of assay is dictated by the need for high-throughput capacity, reproducibility, and cost-effectiveness.
The Workhorse of TB Drug Discovery: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][2][3][4][5] The principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[3][5] This color change provides a clear visual endpoint for assessing bacterial growth inhibition.
Causality of Experimental Choice: MABA is favored for its simplicity, low cost, and scalability, making it ideal for screening large compound libraries.[4] It does not require specialized equipment for visual assessment, although fluorometric readings can offer more quantitative data.[5]
Experimental Workflow for MABA
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol: Microplate Alamar Blue Assay (MABA)
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.[6]
-
Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in 7H9 broth.[6] Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted Mtb suspension to each well of the microplate containing the serially diluted compounds. Include a drug-free well for a positive growth control and a well with media only as a negative control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[6]
-
Assay Development: Add 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 to each well.[3][5]
-
Final Incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth.[6] The MIC is defined as the lowest concentration of the compound that prevents this color change.[3][6]
Assessing Activity Against Non-Replicating Persisters: Luciferase Reporter Assay (LORA)
A significant challenge in TB therapy is the presence of non-replicating, persistent bacilli that are tolerant to many standard drugs. The Low-Oxygen-Recovery Assay (LORA) is a high-throughput screening method designed to identify compounds active against these persistent forms of Mtb.[1][7][8] This assay utilizes a recombinant Mtb strain expressing luciferase, where light production is an indicator of metabolic activity and viability.
Causality of Experimental Choice: LORA specifically addresses a key aspect of Mtb physiology relevant to treatment shortening.[8] Its luminescence-based readout is highly sensitive and suitable for automated high-throughput screening.
Experimental Workflow for LORA
Caption: Workflow for the Luciferase Reporter Assay (LORA).
Protocol: Low-Oxygen-Recovery Assay (LORA)
-
Inoculum Preparation: Culture a luciferase-expressing strain of M. tuberculosis H37Rv under low-oxygen conditions to induce a non-replicating state.[1][8]
-
Compound Plating: Prepare serial dilutions of the test compounds in 96-well plates as described for MABA.
-
Inoculation and Anaerobic Incubation: Inoculate the plates with the hypoxic Mtb culture and incubate under anaerobic conditions for 10 days.[8]
-
Aerobic Recovery: Transfer the plates to an aerobic environment and incubate for 28 hours to allow for metabolic recovery and luciferase expression.[8]
-
Luminescence Reading: Measure the relative light units (RLU) using a luminometer. The MIC is the lowest compound concentration that significantly reduces luminescence compared to the drug-free control.
Table 1: Interpreting Primary Screening Data
| Parameter | Description | Significance |
| MIC (MABA) | Minimum Inhibitory Concentration against actively replicating Mtb. | Indicates potency against growing bacteria. |
| MIC (LORA) | Minimum Inhibitory Concentration against non-replicating Mtb. | Suggests activity against persistent bacilli, a key feature for treatment-shortening drugs. |
Part 2: Secondary Screening - Prioritizing the Hits
Once initial hits are identified, a secondary screening cascade is crucial to assess their selectivity and potential for further development. This involves evaluating cytotoxicity against mammalian cells and confirming activity against intracellular mycobacteria.
Assessing Host Cell Toxicity: Cytotoxicity Assays
A critical step is to ensure that the novel compounds are selectively toxic to Mtb and not to host cells.[9] A favorable therapeutic index (the ratio of cytotoxicity to anti-mycobacterial activity) is a key determinant for a compound's potential. Several assays can be employed to measure cytotoxicity.
Causality of Experimental Choice: Using a panel of cytotoxicity assays provides a more comprehensive picture of a compound's potential toxicity. The MTT assay measures metabolic activity, the LDH assay assesses membrane integrity, and the Live/Dead assay provides a direct count of viable and non-viable cells.[9] Commonly used cell lines include human hepatoma cells (HepG2) and human lung epithelial cells (A549), as these represent primary sites of infection and drug metabolism.[9][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, A549, or RAW 264.7) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Intracellular Activity: The Macrophage Infection Model
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[11] Therefore, it is essential to determine if a compound can penetrate the host cell and exert its activity against intracellular bacilli.
Causality of Experimental Choice: This model mimics the natural environment of Mtb infection and is a better predictor of in vivo efficacy than assays against extracellular bacteria.[11][12]
Experimental Workflow for Intracellular Activity Assay
Caption: Workflow for the macrophage intracellular activity assay.
Protocol: Intracellular Activity Assay
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates.
-
Infection: Infect the macrophages with a suspension of Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1. Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with fresh media to remove any extracellular Mtb.
-
Compound Treatment: Add fresh media containing serial dilutions of the test compound and incubate for 4 to 7 days.
-
Quantification of Intracellular Bacilli: Lyse the macrophages and determine the number of viable intracellular bacteria by plating the lysate on 7H11 agar for colony-forming unit (CFU) enumeration or by measuring luminescence if a reporter strain was used.
-
Data Analysis: The 90% effective concentration (EC90) is the concentration of the compound that reduces the number of intracellular bacteria by 90% compared to the untreated control.[12]
Table 2: Prioritizing Hits Based on Secondary Screening
| Parameter | Description | Favorable Profile |
| CC50 | 50% Cytotoxic Concentration against mammalian cells. | High value (low toxicity) |
| EC90 | 90% Effective Concentration against intracellular Mtb. | Low value (high potency) |
| Selectivity Index (SI) | CC50 / MIC (or EC90) | >10 is generally considered a good starting point for further investigation. |
Part 3: Early In Vivo Efficacy - The Murine Model
Promising compounds with good in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy studies. The mouse model is the most commonly used for initial in vivo characterization of anti-TB drug candidates.[13][14]
Causality of Experimental Choice: Mouse models of TB, while not perfectly replicating all aspects of human disease, are well-established and provide valuable data on a compound's ability to reduce bacterial load in target organs.[13][14][15]
Protocol: Acute Murine Model of Tuberculosis
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol inhalation with a low dose of Mtb H37Rv. This route of infection closely mimics natural human infection.
-
Treatment Initiation: Begin treatment with the novel compound (and appropriate controls, such as isoniazid) 1-2 weeks post-infection.
-
Dosing: Administer the compound daily or as determined by its pharmacokinetic properties.
-
Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), euthanize the mice and homogenize the lungs and spleens.
-
Bacterial Load Determination: Plate serial dilutions of the organ homogenates on 7H11 agar to determine the bacterial load (CFU).
-
Efficacy Assessment: Efficacy is measured by the reduction in bacterial load in the organs of treated mice compared to untreated controls.
Table 3: Key Readouts from the Murine Efficacy Model
| Readout | Description | Indication of Efficacy |
| Lung CFU | Colony Forming Units per gram of lung tissue. | Significant reduction compared to untreated controls. |
| Spleen CFU | Colony Forming Units per gram of spleen tissue. | Demonstrates systemic activity of the compound. |
Conclusion
The methodologies outlined in this guide provide a robust and logical framework for the initial stages of antitubercular drug discovery. By systematically evaluating novel compounds for their activity against both replicating and non-replicating Mtb, assessing their selectivity through cytotoxicity profiling, and confirming their efficacy in a relevant intracellular model before advancing to in vivo studies, researchers can make informed decisions to prioritize the most promising candidates. This structured approach, grounded in scientific rationale, is essential for accelerating the development of new, effective treatments to combat the global threat of tuberculosis.
References
- Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay for Mycobacterium tuberculosis and Mycobacterium avium. Methods in Molecular Biology, 1285, 281-292. [Link]
- ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- ASM Journals. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis.
- Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
- Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
- Collins, L., & Franzblau, S. G. (1997). Microplate Alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
- Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948–1960. [Link]
- PubMed. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948-60. [Link]
- Hickey, A. J., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 55(11), 5449-5451. [Link]
- Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00301-21. [Link]
- Stop TB Partnership. (2003). Guidelines for surveillance of drug resistance in tuberculosis.
- Basaraba, R. J., et al. (2021). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Cellular and Infection Microbiology, 11, 638237. [Link]
- Sun, Z., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 717. [Link]
- Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. [Link]
- PubMed. (2007). Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380-1385. [Link]
- ASM Journals. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
- Johns Hopkins University. (n.d.). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen.
- World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis.
- bioRxiv. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays.
- PubMed Central. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays.
- APHL.org. (n.d.). Drug Susceptibility Testing for M. tuberculosis Complex.
- World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis.
- ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium....
- Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
- National Center for Biotechnology Information. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
- PubMed. (2010). Identification of novel antitubercular compounds through hybrid virtual screening approach.
- ResearchGate. (n.d.). (PDF) Low oxygen recovery assay (LORA) for high throughtput screening compounds against non-replicating Mycobacterium tuberculosis.
- ResearchGate. (n.d.). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis.
- Dovepress. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- Oxford Academic. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis.
- ASM Journals. (n.d.). Preclinical Efficacy Testing of New Drug Candidates.
- National Center for Biotechnology Information. (2018). Preclinical tools for the evaluation of tuberculosis treatment regimens for children.
- National Tuberculosis & Leprosy Control Programme. (2023). National Guidelines for Culture and Drug Susceptibility Testing.
- Oxford Academic. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis.
- National Center for Biotechnology Information. (2022). The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China.
- PubMed. (2007). Measuring minimum inhibitory concentrations in mycobacteria.
- National Center for Biotechnology Information. (2019). Historical BCG vaccination combined with drug treatment enhances inhibition of mycobacterial growth ex vivo in human peripheral blood cells.
- JoVE. (n.d.). Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution.
- PubMed. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- National Center for Biotechnology Information. (2019). Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening.
Sources
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 14. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Creation of Electroactive Materials with 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Introduction: A Novel Building Block for Advanced Electroactive Polymers
The field of electroactive polymers is continually driven by the quest for novel monomers that impart enhanced properties and functionalities to the resulting materials.[1] 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline stands out as a promising candidate in this regard, strategically combining the functionalities of both aniline and a substituted pyrrole. This unique molecular architecture offers several advantages for the creation of sophisticated electroactive materials. The aniline moiety provides a well-established pathway for electrochemical polymerization, leading to the formation of conductive polyaniline-like chains.[2] Concurrently, the N-substituted 2,5-dimethylpyrrole group introduces steric hindrance that can influence the planarity and packing of the polymer chains, thereby tuning the electronic and optical properties of the material. Furthermore, the pyrrole ring itself is an electroactive unit, offering the potential for complex redox behavior and the creation of copolymers with unique characteristics.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound monomer and its subsequent electropolymerization to create a novel electroactive polymer, poly(this compound). Detailed protocols for the electrochemical and spectroelectrochemical characterization of the resulting polymer films are also presented, offering insights into their redox properties and electronic structure.
Part 1: Synthesis of the Monomer: this compound
The synthesis of this compound is readily achieved through the Paal-Knorr pyrrole synthesis, a classic and efficient method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[4] In this case, 2,5-hexanedione reacts with p-phenylenediamine to yield the desired product. The reaction is typically acid-catalyzed and proceeds with good yield under relatively mild conditions.[5]
Reaction Scheme:
Caption: Paal-Knorr synthesis of this compound.
Detailed Synthesis Protocol:
Materials:
-
p-Phenylenediamine (98%)
-
2,5-Hexanedione (97%)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-phenylenediamine (10.81 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add 2,5-hexanedione (11.41 g, 0.1 mol) and glacial acetic acid (5 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude product in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL) to neutralize the acetic acid, followed by deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude solid product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Part 2: Electrochemical Polymerization of this compound
The synthesized monomer can be electropolymerized onto a conductive substrate to form a thin, electroactive film of poly(this compound). Cyclic voltammetry is a powerful and commonly used technique for this purpose, as it allows for both the polymerization and the in-situ characterization of the growing polymer film.[6]
Experimental Workflow for Electropolymerization:
Caption: Workflow for the electropolymerization of the monomer.
Detailed Electropolymerization Protocol:
Materials:
-
This compound (monomer)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
Acetonitrile (anhydrous, electrochemical grade)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum disk electrode)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl in saturated KCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or Argon gas source for deaeration
Procedure:
-
Prepare the electropolymerization solution by dissolving the this compound monomer (e.g., 0.1 M) and the supporting electrolyte, TBAPF₆ (e.g., 0.1 M), in anhydrous acetonitrile.
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the deaerated solution.
-
Connect the electrodes to the potentiostat.
-
Initiate the electropolymerization by cycling the potential of the working electrode. A typical potential window for aniline and pyrrole derivatives is between -0.2 V and +1.2 V (vs. Ag/AgCl). The scan rate is typically set to 50-100 mV/s.
-
Perform a sufficient number of cycles (e.g., 10-20) to grow a polymer film of the desired thickness. The successful deposition of the polymer is indicated by the appearance of new redox peaks and an increase in the peak currents with each successive cycle.[5]
-
After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.
-
The polymer-coated electrode is now ready for characterization.
Part 3: Characterization of Poly(this compound)
A combination of electrochemical and spectroscopic techniques should be employed to thoroughly characterize the properties of the newly synthesized electroactive polymer film.
Electrochemical Characterization by Cyclic Voltammetry (CV)
Protocol:
-
Prepare a monomer-free electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Immerse the polymer-coated working electrode, along with the counter and reference electrodes, into the fresh electrolyte solution.
-
Record the cyclic voltammogram of the polymer film at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
Expected Results and Interpretation:
The cyclic voltammogram of poly(this compound) is expected to show distinct redox peaks corresponding to the oxidation and reduction of the polymer backbone. The presence of both aniline and pyrrole moieties may lead to a complex CV profile with multiple redox processes. By analyzing the peak potentials, peak currents, and the effect of scan rate, one can determine the formal potential, electrochemical reversibility, and the kinetics of the redox processes. A linear relationship between the peak current and the scan rate is indicative of a surface-confined electroactive species.
Illustrative Data Table:
| Property | Expected Value | Significance |
| First Oxidation Potential (Epa1) | ~0.4 - 0.6 V vs. Ag/AgCl | Corresponds to the formation of polarons (radical cations) on the polymer chain. |
| Second Oxidation Potential (Epa2) | ~0.8 - 1.0 V vs. Ag/AgCl | Corresponds to the formation of bipolarons (dications). |
| Electrochemical Stability | Stable over numerous cycles | Indicates the robustness of the polymer film for potential applications. |
Spectroelectrochemical Characterization (UV-Vis)
Spectroelectrochemistry provides valuable information about the changes in the electronic structure of the polymer as a function of the applied potential.[1]
Protocol:
-
Use a spectroelectrochemical cell that allows for simultaneous electrochemical control and UV-Vis spectroscopic measurements. The working electrode should be optically transparent (e.g., ITO-coated glass).
-
Record the UV-Vis absorption spectra of the polymer film at different applied potentials, starting from the fully reduced state to the fully oxidized state.
Expected Results and Interpretation:
In its neutral (reduced) state, the polymer is expected to show a π-π* transition in the UV region. Upon oxidation, new absorption bands should appear in the visible and near-infrared (NIR) regions, corresponding to the formation of polarons and bipolarons. The appearance and disappearance of these bands with the applied potential provide direct evidence of the electrochromic behavior of the material.
Illustrative Spectroelectrochemical Data:
| Polymer State | Applied Potential (V vs. Ag/AgCl) | Key Absorption Bands (nm) | Color |
| Neutral | -0.2 | ~320-350 (π-π*) | Colorless/Pale Yellow |
| Partially Oxidized (Polarons) | +0.6 | ~400-450 and >800 | Green/Blue |
| Fully Oxidized (Bipolarons) | +1.2 | ~500-600 | Dark Blue/Violet |
Structural Characterization (FTIR Spectroscopy)
Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the monomer and the resulting polymer.
Protocol:
-
For the monomer, a KBr pellet or a thin film cast from solution can be used.
-
For the polymer, the film can be carefully scraped from the electrode, or the measurement can be performed directly on the polymer-coated substrate using an appropriate reflectance technique.
Expected Results and Interpretation:
The FTIR spectrum of the monomer should show characteristic peaks for the N-H stretching of the aniline amine group (~3400-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic and pyrrole rings. The polymer spectrum is expected to show a broadening of peaks and shifts in wavenumbers, indicative of polymerization. The disappearance or significant reduction of the N-H stretching of the primary amine and the appearance of bands characteristic of the polymer backbone would confirm successful polymerization.
Conclusion
This compound is a versatile monomer that can be readily synthesized and electropolymerized to create novel electroactive materials. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis, properties, and potential applications of this promising polymer. The unique combination of aniline and substituted pyrrole moieties within a single monomer unit opens up exciting possibilities for the development of advanced materials for a wide range of applications, including sensors, electrochromic devices, and organic electronics.
References
- Amarnath, V., et al. (1991). The Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924-6931. [Link]
- Babu, V. S., et al. (2012). Optical and Electrical Properties of Thin Films of Polyaniline and Polypyrrole. International Journal of Electrochemical Science, 7, 11843-11855. [Link]
- Gholamian, F., & Contractor, A. Q. (2011). Electrochemical Polymerization of Aniline.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642. [Link]
- Laskova, J., et al. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Sustainable Chemistry & Engineering, 12(11), 4541-4551. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
- Slimi, K., et al. (2007). Electropolymerization of N-phenylpyrrole on iron and platinum electrodes: Characterization and protection properties of the resulting films. Surface and Coatings Technology, 201(18), 7754-7761. [Link]
- Tighineanu, E., et al. (2010). New poly(p-substituted-N-phenylpyrrole)s. Electrosynthesis, electrochemical properties and characterization. European Polymer Journal, 46(9), 1832-1843. [Link]
- Zotti, G., et al. (2003).
Sources
- 1. Spectroelectrochemistry of Electroactive Polymer Composite Materials [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
The Paal-Knorr Condensation: A Versatile Tool for Pyrrole Synthesis from 2,5-Hexanedione
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis
First described in the 1880s by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis has remained a cornerstone reaction in heterocyclic chemistry for over a century.[1] Its prominence lies in its straightforward and efficient approach to constructing substituted pyrroles, furans, and thiophenes from a common 1,4-dicarbonyl precursor.[1] For researchers, scientists, and professionals in drug development, the pyrrole scaffold is of particular interest. This five-membered nitrogen-containing heterocycle is a privileged structure found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.
This application note provides a detailed experimental guide for the Paal-Knorr condensation using 2,5-hexanedione as the 1,4-dicarbonyl compound to synthesize N-substituted 2,5-dimethylpyrroles. We will delve into the mechanistic underpinnings of the reaction, offer a comparative overview of various synthetic protocols, and provide a detailed, step-by-step procedure for a representative synthesis.
Mechanistic Insight: The Pathway to Aromaticity
The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically facilitated by acidic conditions.[1][2] The currently accepted mechanism, elucidated through kinetic studies, involves a series of nucleophilic attacks and dehydrations to ultimately form the stable aromatic pyrrole ring.[2][3]
The reaction commences with the protonation of one of the carbonyl groups of 2,5-hexanedione, which enhances its electrophilicity. The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to yield the final N-substituted 2,5-dimethylpyrrole.[1][3]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Comparative Analysis of Reaction Conditions
The versatility of the Paal-Knorr synthesis is further enhanced by the variety of conditions under which it can be performed. The choice of catalyst, solvent, and energy input can significantly influence reaction times and yields. Below is a comparative table summarizing different approaches for the synthesis of N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione.
| Amine Reactant | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | 52 | [4] |
| 4-Toluidine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | [5] |
| Various amines | None | Water | 100 | 15 min | Good to Excellent | [6] |
| Aniline | Graphene Oxide | Solvent-free | 100 | 2 h | High | [7] |
| Aniline | High Hydrostatic Pressure | Solvent-free | RT | Instant | High | [8] |
| Various amines | Saccharin | Solvent-free | RT | 30 min | Good | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of N-substituted 2,5-dimethylpyrroles.
Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is adapted from a well-established microscale laboratory procedure.[4]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Hexanedione | 114.14 | 228 mg | 2.0 |
| Aniline | 93.13 | 186 mg | 2.0 |
| Methanol | - | 0.5 mL | - |
| Conc. Hydrochloric Acid | - | 1 drop | - |
| 0.5 M Hydrochloric Acid | - | 5.0 mL | - |
| Methanol/Water (9:1) | - | 1 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (228 mg, 2.0 mmol), aniline (186 mg, 2.0 mmol), and methanol (0.5 mL).
-
Carefully add one drop of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Dry the crystals and determine the yield and melting point. (Expected yield: ~52%)
Protocol 2: Solvent-Free Synthesis of N-Substituted Pyrroles using Alumina Catalyst
This protocol is based on a greener, solvent-free approach using a commercially available alumina catalyst.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Hexanedione | 114.14 | 114 mg | 1.0 |
| Primary Amine | - | 1.0 mmol | 1.0 |
| CATAPAL 200 | - | 40 mg | - |
| Ethyl Acetate | - | As needed | - |
| n-Hexane | - | As needed | - |
Procedure:
-
In a reaction vial, combine 2,5-hexanedione (114 mg, 1.0 mmol), the desired primary amine (1.0 mmol), and CATAPAL 200 (40 mg).
-
Heat the solvent-free mixture at 60 °C for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Purify the crude product by flash column chromatography using a mixture of n-hexane/ethyl acetate as the eluent.
Product Characterization
The synthesized N-substituted 2,5-dimethylpyrroles can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,5-Hexanedione: Combustible liquid. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[9]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and is suspected of causing genetic defects and cancer.[10][11]
-
Benzylamine: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The Paal-Knorr condensation of 2,5-hexanedione with primary amines remains a highly reliable and adaptable method for the synthesis of N-substituted 2,5-dimethylpyrroles. The operational simplicity, coupled with the ability to modify reaction conditions to suit specific needs—from traditional reflux to greener solvent-free and catalyzed approaches—ensures its continued relevance in modern chemical research and drug development. By understanding the underlying mechanism and adhering to safe laboratory practices, researchers can effectively utilize this powerful reaction to access a diverse range of valuable pyrrole derivatives.
References
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.).
- Paal–Knorr synthesis. In Wikipedia. (2023, December 1). [Link]
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). Molecules, 28(6), 2651. [Link]
- Paal–Knorr synthesis of pyrroles. (2018).
- Akbaşlar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water.
- Aniline Safety Data Sheet. (n.d.). Carl Roth.
- Paal–Knorr synthesis: An old reaction, new perspectives. (2020). Journal of the Iranian Chemical Society, 17, 2395-2429.
- Aniline Safety Data Sheet. (n.d.). Penta chemicals.
- Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione with substituted anilines under high hydrostatic pressure. (2019). Tetrahedron Letters, 60(15), 1079-1082.
- High Pressure Initiated Solvent and Catalyst-free Instant Paal-Knorr Reactions. (2023). Chemistry – A European Journal, 29(1), e202202652.
- Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. (2023, January 25). Chemistry Online.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Physicochemical Characterization of Novel Ferrocenyldithiophosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
Ferrocenyldithiophosphonates represent a fascinating class of organometallic compounds, merging the unique redox properties of the ferrocene moiety with the versatile coordination chemistry of the dithiophosphonate group. This combination makes them highly promising candidates for applications ranging from catalysis and materials science to the development of novel anticancer and antimicrobial agents.[1][2] The biological and chemical activity of these derivatives is intrinsically linked to their precise three-dimensional structure, electronic properties, and stability. Therefore, a rigorous and systematic characterization is not merely a procedural step but a fundamental necessity to establish structure-activity relationships (SAR) and ensure reproducibility.
This guide provides a comprehensive suite of protocols and expert insights for the detailed physicochemical characterization of newly synthesized ferrocenyldithiophosphonate derivatives. The workflow is designed to move from foundational structural confirmation to in-depth analysis of electrochemical and thermal properties, providing the robust data package required for publication, patenting, and advancement into preclinical development.
Foundational Analysis: Structural Elucidation and Purity Verification
The first and most critical phase of characterization is to confirm that the synthesized molecule has the correct atomic composition and connectivity and to assess its bulk purity. Many organometallic compounds are sensitive to air and moisture, requiring careful handling under inert conditions (e.g., in a glovebox or using a Schlenk line) to prevent decomposition.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the cornerstone of molecular structure elucidation. It probes the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P) to provide detailed information about their chemical environment, connectivity, and relative abundance.[5][6] For ferrocenyldithiophosphonates, multinuclear NMR is indispensable.
Protocol: Multinuclear NMR Analysis (¹H, ¹³C, ³¹P)
-
Sample Preparation: In an inert atmosphere, accurately weigh 5-10 mg of the ferrocenyldithiophosphonate derivative and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and avoid signal overlap.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The protons on the cyclopentadienyl (Cp) rings of the ferrocene core are highly characteristic and sensitive to substitution patterns.[7][8]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides information on all unique carbon environments within the molecule.
-
³¹P{¹H} NMR Acquisition: Acquire a proton-decoupled phosphorus spectrum. This is a direct and highly sensitive method for characterizing the dithiophosphonate moiety, which typically shows a single, sharp signal in a well-defined chemical shift range.[9][10][11]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard like 85% H₃PO₄ (for ³¹P). Integrate signals to determine relative proton ratios and confirm the structure.
Data Interpretation and Trustworthiness:
-
The integrated intensity of the ¹H NMR signals should correspond to the number of protons in each chemical environment.
-
The number of signals in the ¹³C NMR spectrum should match the number of magnetically non-equivalent carbon atoms.
-
A single, sharp peak in the ³¹P NMR spectrum is a strong indicator of a pure compound containing a single phosphorus environment.[9]
-
Causality: The electronic nature of the substituent on the dithiophosphonate ligand will influence the chemical shifts of the nearby Cp protons and the ³¹P nucleus. Electron-withdrawing groups will generally shift signals downfield (to higher ppm values).
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 4.0 - 5.0 | Protons on the ferrocenyl cyclopentadienyl (Cp) rings. Substituted rings show more complex splitting patterns than the unsubstituted ring's singlet.[7] |
| Varies | Protons on the organic substituent (R-group) of the dithiophosphonate. | |
| ¹³C | 65 - 90 | Carbons of the ferrocenyl Cp rings.[6] |
| Varies | Carbons of the organic substituent. | |
| ³¹P | 80 - 120 | Dithiophosphonate [R-P(=S)(S⁻)] moiety. The exact shift is sensitive to the electronic properties of the R-group.[12][13] |
Complementary Spectroscopic and Analytical Techniques
While NMR is paramount, a combination of techniques provides a more complete and self-validating picture of the new compound.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes of chemical bonds. It is excellent for identifying functional groups.
-
Protocol: Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Key Bands: Look for characteristic stretches such as P=S (~650-750 cm⁻¹), P-S (~500-600 cm⁻¹), and the C-H and C=C vibrations of the ferrocenyl Cp rings (~3100 cm⁻¹ and ~1410 cm⁻¹ respectively).[2][15][16]
High-Resolution Mass Spectrometry (HRMS)
-
Principle: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.[17][18]
-
Protocol: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to avoid fragmentation of the organometallic compound.[19]
-
Validation: The experimentally observed isotopic pattern should match the theoretical pattern calculated from the natural abundance of isotopes (especially for Fe, S, and C). The measured mass should be within 5 ppm of the calculated mass.
Elemental Analysis (CHNSP)
-
Principle: This combustion-based method provides the weight percentage of key elements (Carbon, Hydrogen, Nitrogen, Sulfur, Phosphorus). It serves as the "gold standard" for assessing bulk purity.[4][20]
-
Protocol: Submit a pure, dry sample (2-5 mg) to a specialized analytical facility. Due to the air sensitivity of many organometallics, ensure the service can handle samples under an inert atmosphere.[4]
-
Validation: The experimentally determined percentages for each element should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Foundational characterization workflow.
Definitive Structure: Single-Crystal X-ray Diffraction
Principle: Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[21] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding reactivity and biological function.[22][23][24]
Protocol: From Crystal to Structure
-
Crystal Growth (The Art of the Science):
-
Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Alternatively, use vapor diffusion by placing a vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
The goal is to grow a single, well-ordered crystal of sufficient size and quality, which can be a significant experimental challenge.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.
-
The model is then refined against the experimental data to yield the final, precise molecular structure.[25]
-
Key Data Obtained from SC-XRD:
| Parameter | Significance for Ferrocenyldithiophosphonates |
| Bond Lengths & Angles | Confirms connectivity and reveals any structural strain. Fe-C, P=S, P-S, and P-C bond lengths are particularly important. |
| Cp Ring Conformation | Determines if the cyclopentadienyl rings are eclipsed or staggered.[16] |
| Coordination Geometry | Shows how the dithiophosphonate ligand might coordinate to other metals or interact with its environment. |
| Intermolecular Interactions | Reveals hydrogen bonds or other non-covalent interactions that dictate crystal packing and can influence physical properties. |
Electrochemical Behavior: Probing the Redox Engine
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the defining electronic feature of these molecules. Electrochemistry provides a direct measure of how easily the iron center can be oxidized and how this process is influenced by the dithiophosphonate ligand and its substituent.
Cyclic Voltammetry (CV)
Principle: CV is a powerful technique for studying redox behavior. A potential is swept linearly between two limits and then back again, while the resulting current is measured. The resulting voltammogram is a fingerprint of the compound's redox activity.[26][27]
Protocol: Standard CV Experiment
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter (auxiliary) electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl).[26][28]
-
Solution Preparation: Prepare a ~1 mM solution of the ferrocenyldithiophosphonate derivative in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[28][29]
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: Run a CV of the electrolyte solution alone to determine the potential window.[28]
-
Analyte Scan:
-
Polish the working electrode before each measurement to ensure a clean, reproducible surface.
-
Run the CV of the analyte solution. Start the scan in a direction that will cause the expected redox event (oxidation for ferrocene). A typical scan rate is 100 mV/s.[30]
-
Use ferrocene as an internal standard or run it separately under identical conditions to reference the potentials to the standard Fc/Fc⁺ couple (E½ = 0 V).[31]
-
-
Data Analysis:
-
Measure the anodic (oxidation) peak potential (Epa) and cathodic (reduction) peak potential (Epc).
-
Calculate the half-wave potential: E½ = (Epa + Epc) / 2 . This represents the formal redox potential.
-
Calculate the peak separation: ΔEp = Epa - Epc . For a reversible one-electron process, this should be close to 59 mV at room temperature.
-
Measure the peak currents (ipa and ipc). For a reversible process, the ratio ipa/ipc should be close to 1.
-
Data Interpretation:
-
E½ Value: A more positive E½ compared to ferrocene indicates that the dithiophosphonate ligand is electron-withdrawing, making the iron center harder to oxidize. A more negative E½ indicates an electron-donating effect.
-
Reversibility: ΔEp values significantly larger than 59 mV or ipa/ipc ratios deviating from 1 suggest a quasi-reversible or irreversible process, which may involve coupled chemical reactions or slow electron transfer kinetics.
| Parameter | Ideal Reversible Value (1e⁻) | Interpretation |
| E½ | Varies (vs. Fc/Fc⁺) | Thermodynamic ease of oxidation/reduction. |
| ΔEp | ~59 mV | Kinetic measure of electron transfer rate. |
| ipa/ipc | ~1.0 | Stability of the oxidized/reduced species. |
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: Relationship between structure and redox properties.
Thermal Stability Assessment
Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine a compound's stability to heat.[32] This is crucial for defining storage conditions, assessing suitability for applications at elevated temperatures, and understanding decomposition pathways.[33][34]
Protocol: Simultaneous TGA/DSC Analysis
-
Instrumentation: Use a simultaneous TGA/DSC instrument.[35]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Heat the sample under a controlled atmosphere (typically N₂ for decomposition or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min).[33]
-
A typical temperature range is from room temperature to 800-1000 °C.
-
-
Data Acquisition: The instrument simultaneously records the sample's mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: A plot of mass vs. temperature. Steps in the curve indicate mass loss due to decomposition or volatilization. The temperature at which mass loss begins is the onset of decomposition.
-
DSC Curve: A plot of heat flow vs. temperature. Endothermic peaks (heat absorbed) can indicate melting or boiling, while exothermic peaks (heat released) can signify decomposition or crystallization.
-
Data Interpretation:
-
Decomposition Temperature (Td): The onset temperature of the first major weight loss step in the TGA curve is a key measure of thermal stability.
-
Melting Point (Tm): A sharp endothermic peak in the DSC curve before any significant mass loss in the TGA curve indicates the melting point of the compound.
-
Residue Analysis: The final mass percentage from the TGA curve can provide information about the inorganic residue (e.g., metal oxides or phosphides).
References
- Bruce, M. I. (1968). Mass Spectra of Organometallic Compounds. Advances in Organometallic Chemistry, 6, 273-333.
- Henderson, W., & McIndoe, J. S. (n.d.). Mass spectrometry of organometallic compounds. University of Victoria.
- Heiles, S., et al. (2016). Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. Rapid Communications in Mass Spectrometry, 30(19), 2176-2184.
- Waters Corporation. (n.d.). Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT.
- Sarkar, B., et al. (2022). Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. Molecules, 27(15), 4897.
- Wrackmeyer, B., et al. (2008). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Magnetic Resonance in Chemistry, 46(Suppl 1), S30-S35.
- ResearchGate. (n.d.). Single-crystal X-ray crystallographic structures.
- University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of Ferrocene.
- McIndoe, J. S., & Perera, S. D. (2003). Analysis of organometallic compounds using ion trap mass spectrometry. Inorganica Chimica Acta, 350, 436-440.
- Levenberg, M. I., & Richards, J. H. (1964). An Analysis of the Nuclear Magnetic Resonance Spectra of Substituted Ferrocenes. Journal of the American Chemical Society, 86(13), 2634–2637.
- University of Texas at El Paso. (n.d.). Determination of Electron Transfer in Ferrocene Mixed-Valent Compounds.
- Alver, Ö., & Dastan, T. (2017). FT-IR, NMR spectroscopic and quantum mechanical investigations of two ferrocene derivatives. Bulletin of the Chemical Society of Ethiopia, 31(1), 63-74.
- ResearchGate. (n.d.). X-ray crystal structures of ferrocene-1,1′-diyl bis(methylphosphinic).
- Goessler, W., & Kuehnelt, D. (2004). Analysis of organometal(loid) compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 379(3), 367-375.
- ResearchGate. (n.d.). ¹H NMR spectra for 4‐halobutylferrocene derivatives.
- Naz, S., et al. (2019). Synthesis, Characterization and Biological Studies of Ether–Based Ferrocenyl Amides and their Organic Analogues. Molecules, 24(21), 3848.
- ResearchGate. (2021). How to Characterize Organometallic Compounds?.
- Van Bramer, S. E. (n.d.). Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Widener University.
- Wrackmeyer, B., et al. (2008). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Magnetic Resonance in Chemistry, 46(S1).
- Wikipedia. (n.d.). Organometallic chemistry.
- Balić, T., et al. (2017). Novel ferrocene imide derivatives: synthesis, conformational analysis and X-ray structure. Journal of Organometallic Chemistry, 846, 286-294.
- University of Rochester. (n.d.). The Oxidation of Ferrocene; A Cyclic Voltammetry Experiment.
- Mondal, B., et al. (2020). From 18- to 20-electron ferrocene derivatives via ligand coordination. Nature Communications, 11, 596.
- Gladysz, J. A., et al. (2016). An Editorial About Elemental Analysis. Organometallics, 35(19), 3277-3278.
- ResearchGate. (n.d.). Cyclic voltammetry of ferrocene 1 mM and 100 mM Bu4NBF4 in CH2Cl2.
- Hrobarik, P., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(17), 8960-8976.
- Iqbal, J., et al. (2021). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 26(14), 4330.
- Patel, D. K., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 40(4).
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
- University of Ottawa. (n.d.). 31 Phosphorus NMR.
- JoVE. (2017). Structure Determination of Ferrocene-an Organometallic Complex.
- Abo Akademi University. (n.d.). Thermal Analysis TGA / DTA.
- National Institute of Technology, Rourkela. (n.d.). Synthesis and characterization of ferrocene containing organometallic compounds.
- Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Victoria University of Wellington.
- RJ Lee Group. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC).
- Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- ResearchGate. (n.d.). DFT Studies of Ferrocene and Ferrocenium.
- Li, D., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(12), 2824.
- ResearchGate. (n.d.). Differentiation of ferrocene D5d and D5h conformers using IR spectroscopy.
- Wang, F., et al. (2012). Differentiation of ferrocene D5d and D5h conformers using IR spectroscopy. Vibrational Spectroscopy, 60, 1-7.
- NIST. (n.d.). Ferrocene. NIST Chemistry WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Hyams, I. (1973). Low temperature infrared spectrum of ferrocene-h10 and -d10. Chemical Physics Letters, 19(2), 285-288.
Sources
- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ph.unimelb.edu.au [ph.unimelb.edu.au]
- 3. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FT-IR, NMR spectroscopic and quantum mechanical investigations of two ferrocene derivatives | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. mdpi.com [mdpi.com]
- 12. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectra of organometallic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Novel ferrocene imide derivatives: synthesis, conformational analysis and X-ray structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From 18- to 20-electron ferrocene derivatives via ligand coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. utep.edu [utep.edu]
- 27. sfu.ca [sfu.ca]
- 28. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 29. researchgate.net [researchgate.net]
- 30. Video: Structure Determination of Ferrocene-an Organometallic Complex [jove.com]
- 31. asdlib.org [asdlib.org]
- 32. web.abo.fi [web.abo.fi]
- 33. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. mineralstech.com [mineralstech.com]
Application Notes and Protocols for the Synthesis of DHFR and Enoyl-ACP Reductase Inhibitors
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of inhibitors targeting two critical enzymes: Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (ENR). This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the synthetic strategies and validation assays, ensuring a comprehensive understanding of the drug discovery process for these important therapeutic targets.
Part 1: Dihydrofolate Reductase (DHFR) Inhibitors: A Cornerstone of Chemotherapy
The Central Role of DHFR in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme in both prokaryotic and eukaryotic cells.[1][2][3] It plays a pivotal role in the folate metabolism pathway by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[6] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death.[1][3] This mechanism makes DHFR an attractive and well-established target for the development of anticancer and antimicrobial agents.[1][2][7]
dot
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Synthetic Strategies for DHFR Inhibitors
DHFR inhibitors are broadly classified into two categories: classical and non-classical antifolates.
-
Classical Antifolates: These are structural analogs of folic acid, with methotrexate being the most prominent example.[8]
-
Non-Classical Antifolates: These inhibitors, such as trimethoprim and pyrimethamine, do not share a close structural resemblance to folic acid but still effectively bind to and inhibit DHFR.[9]
Methotrexate, chemically known as N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamic acid, is a cornerstone in cancer chemotherapy.[8][10] Its synthesis is a multi-step process, with various patented improvements aimed at increasing yield and purity.[10][11]
A common synthetic approach involves the condensation of a pteridine precursor with a p-methylaminobenzoyl glutamate side chain.[10] One patented "one-pot" synthesis method involves reacting 4-amino-5-cyano-6-methylpyrimidine, sulfuric acid, and N-(4-methylaminobenzoyl)-L-glutamic acid with 1,1,3,3-tetramethoxypropane.[10] The reaction is carried out in an aqueous solution with the pH carefully controlled.[10] Another approach, the Piper-Montgomery process, involves the formation of a pteridine ring from 2,4,5,6-tetraaminopyrimidine, followed by the introduction of the side chain.[11]
Protocol 1: Illustrative Synthesis of a Methotrexate Analog
This protocol outlines a generalized, illustrative synthesis of a methotrexate analog. Note: This is a representative procedure and may require optimization for specific analogs.
Step 1: Synthesis of the Pteridine Core
-
React 2,4,5,6-tetraaminopyrimidine sulfate with dihydroxyacetone in an aqueous buffer (e.g., acetate buffer) at a controlled pH (around 5.5) to form 2,4-diamino-6-hydroxymethylpteridine.[11]
-
Convert the hydroxymethyl group to a bromomethyl group using a brominating agent like triphenylphosphine dibromide. This creates a key intermediate for coupling with the side chain.[11]
Step 2: Preparation of the Side Chain
-
Synthesize ethyl N-(p-methylaminobenzoyl)-L-glutamate. This can be achieved through the reaction of p-methylaminobenzoic acid with L-glutamic acid diethyl ester hydrochloride in the presence of a coupling agent.
Step 3: Coupling and Hydrolysis
-
Couple the brominated pteridine intermediate with the synthesized side chain in a suitable solvent like dimethylacetamide.
-
Perform a final hydrolysis step, typically with an alkali metal hydroxide in an alcohol-water mixture, to remove the ester protecting groups from the glutamate moiety and yield the final methotrexate analog.[11]
Trimethoprim, [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine], is a potent and selective inhibitor of bacterial DHFR, widely used as an antibacterial agent.[12][13] Several synthetic routes to trimethoprim have been developed.[14][15]
One common strategy involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable three-carbon component, followed by cyclization with guanidine.[14] For instance, a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction of the double bond and subsequent reaction with guanidine, yields trimethoprim.[14]
Protocol 2: Synthesis of Trimethoprim
Step 1: Condensation
-
Condense 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding benzylidene derivative.[14][15]
Step 2: Cyclization
-
React the benzylidene derivative directly with guanidine in a suitable solvent (e.g., ethanol) under reflux to form the pyrimidine ring of trimethoprim.[14]
Step 3: Purification
-
Purify the crude trimethoprim by recrystallization from a suitable solvent system to obtain the final product.
Validation of DHFR Inhibitors: In Vitro Enzyme Inhibition Assay
The inhibitory activity of synthesized compounds against DHFR is typically determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[6][16]
Protocol 3: DHFR Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified DHFR.
Materials:
-
Purified DHFR enzyme (human or bacterial, depending on the target)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)[6]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, NADPH, and DHF in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the sample wells.
-
Add the solvent control (e.g., DMSO) to the control wells.
-
Add the DHFR enzyme to all wells except the blank.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]
-
-
Initiate the Reaction: Add a mixture of NADPH and DHF to all wells to start the reaction.[6]
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.[6][16]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
| Inhibitor | Target DHFR | IC50 / Ki | Reference |
| Methotrexate | Human | ~1-10 nM | [1][12] |
| Trimethoprim | Bacterial (E. coli) | ~5-50 nM | [12] |
| Pyrimethamine | Plasmodium falciparum | ~0.5-2 nM | [9] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Part 2: Enoyl-ACP Reductase (ENR) Inhibitors: Targeting Bacterial Fatty Acid Synthesis
ENR: An Essential Enzyme in Bacterial Viability
Enoyl-acyl carrier protein reductase (ENR) is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[17][18] This pathway is responsible for the elongation of fatty acids, which are essential components of bacterial cell membranes.[19] ENR catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-ACP substrate.[17][18] Importantly, the bacterial FAS-II system is structurally distinct from the type I fatty acid synthase (FAS-I) found in mammals, making ENR an attractive and selective target for the development of novel antibacterial agents.[20][21]
dot
Caption: The role of ENR in the bacterial fatty acid synthesis pathway and its inhibition.
Synthesis of ENR Inhibitors
A prominent example of an ENR inhibitor is triclosan, a broad-spectrum antimicrobial agent.[19][22] Other notable inhibitors include the frontline anti-tuberculosis drug isoniazid (in its activated form) and various novel chemical scaffolds discovered through high-throughput screening.[17][20]
Triclosan, or 5-chloro-2-(2,4-dichlorophenoxy)phenol, is a polychloro phenoxy phenol.[22] Its synthesis can be achieved from 2,4-dichlorophenol.[22] The core of the synthesis involves an Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond.
Protocol 4: Synthesis of Triclosan
Step 1: Preparation of the Phenoxide
-
Treat 2,4-dichlorophenol with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent to form the corresponding phenoxide salt.
Step 2: Ullmann Condensation
-
React the generated phenoxide with 2,5-dichloronitrobenzene in the presence of a copper catalyst (e.g., copper(I) iodide or copper powder) at an elevated temperature. This step forms the diaryl ether linkage.
Step 3: Reduction of the Nitro Group
-
Reduce the nitro group of the resulting diaryl ether to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or a metal/acid combination (e.g., Sn/HCl).
Step 4: Diazotization and Hydrolysis
-
Convert the amino group to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization of the amine with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield triclosan.
Step 5: Purification
-
Purify the crude triclosan by recrystallization or column chromatography to obtain the final product.
Validation of ENR Inhibitors: In Vitro Enzyme Inhibition Assay
The inhibitory activity of compounds against ENR is commonly assessed using a spectrophotometric assay that monitors the oxidation of NADH or NADPH.[23]
Protocol 5: In Vitro ENR (FabI) Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified ENR.
Materials:
-
Purified ENR (FabI) enzyme
-
NADH or NADPH
-
Substrate (e.g., crotonoyl-ACP or a synthetic analog like N-acetyl-S-acetoacetyl-cysteamine)
-
Assay buffer (e.g., 100 mM MES, pH 6.5)[23]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Triclosan)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well microtiter plate, prepare a reaction mixture containing the assay buffer, NADH or NADPH, and the ENR enzyme.[23]
-
Inhibitor Addition: Add varying concentrations of the test compound or the positive control to the wells. Include a control with no inhibitor.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to all wells.[23]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH/NADPH.[23]
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration and determine the IC50 value as described in Protocol 3.
| Inhibitor | Target ENR (Organism) | IC50 Value | Reference |
| Triclosan | FabI (Staphylococcus aureus) | <3 nM - 64 nM | [23] |
| Triclosan | FabI (Escherichia coli) | ~2 µM | [23] |
| Isoniazid (activated) | InhA (Mycobacterium tuberculosis) | ~1-2 µM | [23] |
Note: IC50 values are highly dependent on the specific enzyme and assay conditions.
Part 3: General Workflow for Inhibitor Synthesis and Evaluation
The discovery and development of novel DHFR and ENR inhibitors follow a structured workflow that integrates chemical synthesis with biological evaluation.
dot
Caption: A generalized workflow for the synthesis and evaluation of enzyme inhibitors.
References
- Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Institutes of Health (NIH).
- PharmGKB summary: methotrexate pathway - PMC. National Institutes of Health (NIH).
- Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx.
- What is the mechanism of Triclosan?. Patsnap Synapse.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.
- Diversity in enoyl-acyl carrier protein reductases - PMC. National Institutes of Health (NIH).
- Trimethoprim. Basicmedical Key.
- Triclosan. Wikipedia.
- Novel dihydrofolate reductase inhibitors. Structure-based versus diversity-based library design and high-throughput synthesis and screening. PubMed.
- Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. PubMed Central.
- methotrexate:hemically known as N424diamino-6 Pride.
- Synthesis of methotrexate. Google Patents.
- Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. National Institutes of Health (NIH).
- Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC. PubMed Central.
- Synthesis, Biological Activity, and Molecular Dynamics Study of a Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. National Institutes of Health (NIH).
- Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed.
- Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. PubMed Central.
- Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening. National Institutes of Health (NIH).
- What is the mechanism of Methotrexate?. Patsnap Synapse.
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. PubMed.
- Enoyl acyl carrier protein reductase inhibitors: an updated patent review (2011 - 2015). ResearchGate.
- (PDF) Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. ResearchGate.
- What is Triclosan and Why is it Banned?. News-Medical.Net.
- Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC. PubMed Central.
- Design strategy and general structures of newly synthesized antimicrobial DHPS and DHFR inhibitors. ResearchGate.
- Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D-QSAR methods. Semantic Scholar.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.
- Synthesis, Biological Activity, and Molecular Dynamics Study of a Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI.
- Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review. ResearchGate.
- Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents.
- Rational Drug Design Approach of Receptor Tyrosine Kinase Type III Inhibitors. PubMed.
- Rational drug design. Slideshare.
- Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC. PubMed Central.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- RATIONAL DRUG DESIGN.
- Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents | Bentham Science [eurekaselect.com]
- 8. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. sincerechemical.com [sincerechemical.com]
- 11. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 12. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 15. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Diversity in enoyl-acyl carrier protein reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 20. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Triclosan - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Welcome to the technical support center for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and provide a robust experimental protocol to help you achieve high yields and purity. The primary synthetic route discussed is the Paal-Knorr condensation, a reliable and versatile method for forming the pyrrole ring system.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration, often stemming from several factors. Let's break down the potential causes and solutions.
-
Cause A: Suboptimal Acidity (pH)
-
Explanation: The Paal-Knorr synthesis is acid-catalyzed, but the pH must be carefully controlled.[4] The reaction mechanism involves the nucleophilic attack of the aniline on the protonated carbonyl of 2,5-hexanedione, followed by cyclization and dehydration.[1][4] If the medium is too acidic (pH < 3), the aniline becomes fully protonated to the anilinium ion, which is no longer nucleophilic, thus halting the reaction. Conversely, under strongly acidic conditions, the 2,5-hexanedione can undergo self-condensation to form a furan byproduct, directly competing with your desired reaction.[5][6]
-
Solution:
-
Use a Weak Acid Catalyst: Employ a weak acid like glacial acetic acid, which can act as both the catalyst and solvent.[7] This provides the necessary protons to activate the carbonyl group without deactivating the amine nucleophile.
-
Buffer the Reaction: If using a stronger acid, consider buffering the system to maintain a weakly acidic environment.
-
Explore Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite KSF clay or specific aluminas can provide acidic sites for the reaction to occur on a solid surface, often under milder conditions and with simpler workup.[8]
-
-
-
Cause B: Unreactive Starting Materials
-
Explanation: The nucleophilicity of the aniline derivative is critical. If you are using a two-step approach starting with 4-nitroaniline, its reactivity is significantly lower due to the strong electron-withdrawing nature of the nitro group. While the reaction is feasible, it may require more forcing conditions.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy.[7][8]
-
Increase Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
-
Consider an Alternative Route: If direct condensation with 4-aminophenylamine (p-phenylenediamine) is attempted, be aware that bis-alkylation is a significant risk, leading to 1,4-bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene. The recommended approach is the two-step synthesis: first, synthesize 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, and then reduce the nitro group.[9]
-
-
-
Cause C: Presence of Excess Water
-
Explanation: The final step of the Paal-Knorr mechanism is the dehydration of a cyclic hemiaminal intermediate to form the aromatic pyrrole ring.[1] While some modern protocols have been developed in water, excess water in traditional organic solvents can hinder this final dehydration step by Le Châtelier's principle.
-
Solution:
-
Use Dry Reagents and Solvents: Ensure your aniline, 2,5-hexanedione, and any solvent used are reasonably dry.
-
Reaction Setup: If water is a persistent issue, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, particularly if running the reaction in a solvent like benzene or toluene.
-
-
Question 2: I'm observing a significant, difficult-to-remove impurity in my crude product. What is it and how can I prevent it?
The most common byproduct is almost certainly a furan derivative.
-
Identity of Impurity: The primary side product is 2,5-dimethylfuran, formed from the acid-catalyzed self-condensation and dehydration of 2,5-hexanedione.[5][6] This side reaction is highly competitive, especially under strongly acidic conditions.[4]
-
Prevention Strategy:
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ as the primary catalyst. Stick to weak acids like acetic acid or p-toluenesulfonic acid.[10]
-
Control Amine Stoichiometry: Using a slight excess of the amine can help favor the desired bimolecular reaction over the unimolecular cyclization of the diketone.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of byproduct formation.
-
-
Purification: If furan formation is unavoidable, purification can be achieved via column chromatography on silica gel. 2,5-dimethylfuran is significantly less polar than the target aniline product, so it should elute first with a non-polar eluent system (e.g., hexanes/ethyl acetate).[11]
Question 3: My purification by column chromatography is not giving a clean product. What can I do?
Purification challenges can arise from product instability or improper technique.
-
Problem: Product Streaking on TLC/Column
-
Explanation: The primary amine group on your product is basic and can interact strongly with the acidic silica gel, leading to tailing or streaking. This results in poor separation.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Problem: Product Degradation
-
Explanation: Aromatic amines can be susceptible to air oxidation, which may be accelerated on the high surface area of silica gel. This can lead to the formation of colored impurities.
-
Solution:
-
Work Quickly: Do not let the column run unnecessarily long.
-
Deactivate Silica: If oxidation is a major concern, you can use silica gel that has been pre-treated with a base or use a less acidic stationary phase like neutral alumina.
-
Recrystallization: If the product is a solid, recrystallization is an excellent alternative or final purification step after chromatography to obtain highly pure material.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Paal-Knorr synthesis for this reaction?
The mechanism proceeds through several well-established steps. It begins with the acid-catalyzed protonation of one of the carbonyl groups on 2,5-hexanedione, which activates it for nucleophilic attack by the primary amine of 4-nitroaniline (in the first step of the two-step synthesis). This forms a hemiaminal intermediate. The amine then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring intermediate. The rate-determining step is typically this cyclization.[1] This is followed by two successive dehydration steps to eliminate two molecules of water and form the stable, aromatic pyrrole ring.
Q2: Which catalyst is best for this synthesis?
There is no single "best" catalyst, as the optimal choice depends on your specific conditions, scale, and substrate. However, here is a comparison of common choices:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH | Inexpensive, readily available, effective.[10] | Can lead to furan byproducts if too strong; requires neutralization during workup.[4] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ | Can be very efficient, even under mild conditions.[10][12] | Often more expensive, may be water-sensitive, requires removal of metal salts. |
| Solid Acids | Alumina, Montmorillonite KSF | Easy to remove by filtration, often reusable, can lead to clean reactions.[8] | May require higher temperatures or longer reaction times; activity can vary by supplier. |
| Organocatalysts | Vitamin B₁, Urea | "Green" and metal-free options.[13] | May have a more limited substrate scope or require specific conditions. |
For general laboratory synthesis of this specific target, glacial acetic acid is an excellent and cost-effective starting point.[7]
Q3: Can this reaction be performed without a solvent?
Yes, solvent-free Paal-Knorr syntheses are well-documented and offer significant green chemistry advantages.[8][14] The reaction can be performed by simply mixing the 1,4-diketone and the amine, often with a solid catalyst, and heating the mixture.[8] This approach simplifies workup and reduces chemical waste. Yields under these conditions are often excellent.[14]
Optimized Two-Step Experimental Protocol
This protocol outlines the recommended two-step synthesis starting from 4-nitroaniline for improved selectivity and yield.
Step 1: Synthesis of 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroaniline (5.0 g, 36.2 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (40 mL). Stir the mixture until the aniline is fully dissolved.
-
Diketone Addition: To the stirred solution, add 2,5-hexanedione (4.54 g, 39.8 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water to yield the product as a yellow crystalline solid.
Step 2: Reduction to this compound
-
Reagent Setup: In a 250 mL round-bottom flask, suspend the 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole (5.0 g, 23.1 mmol) from Step 1 in ethanol (100 mL).
-
Catalyst Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (26.1 g, 115.5 mmol, 5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. The yellow suspension should become a colorless solution. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice and carefully basify by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A white precipitate of tin salts will form.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Final Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added) to yield the final product, this compound.
Visual Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- Valle-Sánchez, M. A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Khatun, N., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing.
- Jagatap, S., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC - NIH.
- Organic Chemistry Portal. Pyrrole synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
- Request PDF. Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate.
- Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction.
- ResearchGate. (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- RSC Publishing. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction.
- Masaryk University. Preparation of 4-nitroacetanilide and 4-nitroaniline.
- RSC Publishing. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles.
- YouTube. Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 14. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline by Column Chromatography
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline using column chromatography. It is designed to offer practical, in-depth technical advice and troubleshooting strategies to overcome common challenges encountered during the purification of this and structurally related aromatic amines.
I. Core Principles and Considerations
The purification of this compound, an aromatic amine, by silica gel column chromatography requires careful consideration of its chemical properties. The basicity of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] This can result in several purification challenges, including:
-
Peak Tailing: The product streaks down the column, leading to broad fractions and poor separation.
-
Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted, resulting in low recovery.[3]
-
Compound Degradation: The acidic nature of the silica gel may cause the degradation of sensitive compounds.[1][3]
To address these issues, this guide emphasizes a systematic approach to method development and troubleshooting, ensuring a successful and efficient purification.
Diagram: Troubleshooting Logic for Amine Purification
Caption: A logical workflow for troubleshooting common issues in the column chromatography of amines.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: Silica gel is the most widely used stationary phase for the column chromatography of organic compounds, including this compound. However, due to the basic nature of the aniline moiety, standard silica gel can lead to the issues mentioned above.[4] To counteract this, it is highly recommended to either use deactivated silica gel or to add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[4][5][6]
Q2: How do I select an appropriate mobile phase for the purification?
A2: The selection of the mobile phase is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent and a polar solvent. Common combinations include:
-
Hexanes and Ethyl Acetate
-
Dichloromethane and Methanol[4]
The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to running the column.[2] Aim for an Rf value of approximately 0.2-0.4 for your target compound.[4][5] This generally provides a good balance between retention and elution time on the column.
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is a strong indicator that your compound is interacting too strongly with the silica gel. This is a common issue with amines.[1] To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your developing solvent.[4] The TEA will neutralize the acidic sites on the silica, leading to sharper spots and improved separation.[5]
Q4: How can I visualize this compound on a TLC plate?
A4: This compound is UV active due to its aromatic rings. Therefore, it can be easily visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254), where it will appear as a dark spot. For enhanced visualization, you can also use staining agents like potassium permanganate or a vanillin solution.[7]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column (low recovery) | 1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed to the silica gel due to strong acidic interactions.[3] 3. The compound has decomposed on the column.[3] | 1. Gradually increase the polarity of the mobile phase.[3] 2. Pre-treat the silica gel with a solution of your mobile phase containing 1-2% triethylamine.[5] Alternatively, consider using a less acidic stationary phase like alumina.[5] 3. Test the stability of your compound on a small amount of silica gel before running a large-scale column.[8] |
| Product elutes with impurities (co-elution) | 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling. | 1. Re-optimize the mobile phase using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurities. 2. Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Fractions are very dilute | The elution is happening too slowly, or the compound is tailing significantly.[3] | Increase the polarity of the eluting solvent once the compound begins to elute to speed up its movement down the column and minimize tailing.[3] |
| Crude sample is not soluble in the mobile phase | The polarity of the loading solvent is too different from the mobile phase. | Dissolve the sample in a minimum amount of a slightly more polar solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel.[8] After evaporating the solvent, the resulting dry powder can be loaded onto the column. This is known as "dry loading".[8] |
IV. Experimental Protocol: Step-by-Step Guide
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Preparation and TLC Analysis
-
Objective: Determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the TLC plate in a chamber with a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the solvent system until the desired product has an Rf value of approximately 0.3.
-
If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing
-
Objective: Prepare a uniform column for optimal separation.
-
Procedure:
-
Choose a column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[8]
-
Diagram: Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of this compound.
Sample Loading
-
Objective: Introduce the sample onto the column in a concentrated band.
-
Procedure (Wet Loading):
-
Procedure (Dry Loading):
Elution and Fraction Collection
-
Objective: Separate the components of the mixture and collect them in fractions.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in a series of test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[4][8]
-
Product Isolation
-
Objective: Obtain the purified product free of solvent.
-
Procedure:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[4]
-
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available from: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography? Available from: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available from: [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available from: [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? Available from: [Link]
-
AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5. Available from: [Link]
-
ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]
-
PubChem. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. Available from: [Link]
-
SIELC. (n.d.). Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column. Available from: [Link]
-
PubMed. (2019). A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin. Available from: [Link]
-
PubMed. (2020). Development and validation of stability indicating chromatographic methods for simultaneous determination of citicoline and piracetam. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
overcoming stability issues of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Caption: Standard workflow for handling air-sensitive compounds. [3][4][5]
References
- Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
- Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
- Pyrrole : Arom
- What are the health and safety guidelines for Aniline in workplaces? Knowledge - BenchChem.
- Aniline Safety Data Sheet.
- Troubleshooting unstable molecules in chemical space. RSC Publishing.
- Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC).
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Salahaddin-Erbil.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions. Benchchem.
- Mechanisms and pathways of aniline elimination from aquatic environments. PubMed Central (PMC) - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. bloomtechz.com [bloomtechz.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrrole synthesis experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this foundational heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis, and how does it influence my reaction setup?
The Paal-Knorr pyrrole synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[1][2] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate.[1][3] This is followed by an intramolecular cyclization, which is often the rate-determining step, and subsequent dehydration to form the aromatic pyrrole ring.[4][5][6]
Understanding this mechanism is crucial for optimizing your reaction. For instance, the initial nucleophilic attack of the amine on a protonated carbonyl is a key step.[3] This implies that the nucleophilicity of the amine and the acidity of the reaction medium are critical parameters to control.
Q2: My reaction yield is disappointingly low. What are the most common culprits?
Low yields in Paal-Knorr synthesis can often be attributed to several factors:
-
Suboptimal pH: The reaction is sensitive to pH. While it is acid-catalyzed, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][7] Conversely, neutral or weakly acidic conditions are generally optimal for pyrrole formation.[2]
-
Reaction Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can degrade starting materials or the desired product.[8] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and lower yields.[9] It is highly recommended to use purified reagents.[8]
-
Reactivity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[7][10]
Q3: I'm observing a significant byproduct. How can I identify and minimize it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[7][9] This occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, competing with the desired reaction with the amine.[9]
To minimize furan formation, careful control of the reaction's acidity is paramount.[9] Operating under neutral or weakly acidic conditions significantly favors pyrrole synthesis.[2] The use of a weak acid, such as acetic acid, can catalyze the reaction without excessively promoting the furan side reaction.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of your desired pyrrole, consider the following troubleshooting steps:
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Troubleshooting
-
Verify Starting Material Purity: Ensure your 1,4-dicarbonyl compound and amine are pure. If necessary, purify them by distillation or recrystallization.[8] Impurities can introduce competing side reactions.[9]
-
Optimize Reaction Conditions:
-
pH: If using a strong acid, consider switching to a weaker acid like acetic acid or running the reaction under neutral conditions.[2] The optimal pH is typically not below 3.[8]
-
Temperature: If you are running the reaction at a high temperature for an extended period, try reducing the temperature or shortening the reaction time.[8] Consider using microwave-assisted heating, which can reduce reaction times and improve yields.[8]
-
Solvent: The choice of solvent can be critical. While traditional methods may use solvents like ethanol or acetic acid, solvent-free conditions or greener solvents like water have also been shown to be effective.[8][11]
-
-
Consider the Amine's Reactivity: Less nucleophilic amines, such as those with electron-withdrawing groups, may require more forcing conditions or a more active catalyst.[10]
-
Catalyst Selection: The choice of catalyst is pivotal.[12] While Brønsted acids are common, a wide array of Lewis acids and heterogeneous catalysts can offer milder reaction conditions and higher yields.[4][8]
Issue 2: Significant Furan Byproduct Formation
The formation of a furan byproduct is a clear indication of excessively acidic conditions.
Mitigation Strategies
-
Reduce Acidity: The most direct solution is to increase the pH of the reaction mixture. This can be achieved by:
-
Optimize Catalyst Loading: Even with a suitable acid, using an excessive amount can still lead to furan formation. A catalytic amount is often sufficient.
Catalyst Comparison for Paal-Knorr Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Readily available, inexpensive. | Can lead to harsh reaction conditions and furan formation, especially strong acids.[5] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂ | Milder reaction conditions, often higher yields, can be used in catalytic amounts.[4][13] | Can be more expensive, may require anhydrous conditions. |
| Heterogeneous Catalysts | Clays, Montmorillonite, Silica Sulfuric Acid | Easily separable and recyclable, often environmentally friendly.[4][5] | May have lower activity than homogeneous catalysts. |
| "Green" Catalysts | Iodine, Saccharin, Ionic Liquids | Mild conditions, often solvent-free, environmentally benign.[4][5] | May not be suitable for all substrates. |
Experimental Protocols
General Protocol for Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing your reaction.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure.[8] Use a fresh, high-purity primary amine.[9]
-
Reaction Setup:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).[8]
-
Add the chosen solvent (e.g., ethanol, acetic acid) or conduct the reaction under solvent-free conditions.[8]
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid or a Lewis acid).[8]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.[8]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
-
Microwave-Assisted Paal-Knorr Synthesis
This method can significantly reduce reaction times.
-
Reaction Setup:
-
In a microwave vial, combine the 1,4-diketone (1.0 eq), the primary amine (3 eq), a suitable solvent (e.g., ethanol), and a catalyst (e.g., glacial acetic acid).[6]
-
-
Microwave Irradiation:
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete, monitoring by TLC.[6]
-
-
Work-up and Purification:
-
After cooling, partition the mixture between water and an organic solvent like ethyl acetate.[6]
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent.[6]
-
Purify the crude product by column chromatography.[6]
-
Visualizing Reaction Relationships
Paal-Knorr Pyrrole vs. Furan Synthesis Pathway
Caption: Competing pathways in the Paal-Knorr reaction.
References
- Wikipedia. (2023, December 1). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Al-Warhi, T. I., El-Faham, A., & El-Sayed, M. E. (2022). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. RSC Advances, 12(33), 21489-21498. [Link]
- Balakrishna, A., Reddy, B. V. S., & Reddy, P. S. (2018). Paal–Knorr synthesis of pyrroles.
- Li, Y., et al. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. The Journal of Organic Chemistry, 86(17), 11849-11856. [Link]
- Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6529. [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of the Chemical-Technological and Metallurgical University, 52(3), 450-466.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Alvi, S., Hasan, A., & Ali, R. (2023). The Paal–Knorr Pyrroles Synthesis: A Green Perspective.
- ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
- ResearchGate. (n.d.). Paal–Knorr Pyrrole Synthesis in Water.
- ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
- Pharmaguideline. (2023, July 26). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Ilev, I., et al. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 28(23), 7794. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of pyrrole derivatives
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise during various pyrrole synthesis protocols. Understanding these general principles is the first step toward successful synthesis.
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What is happening and how can I prevent it?
A1: This is a classic sign of pyrrole polymerization. Pyrrole and its derivatives are electron-rich aromatic compounds, which makes them highly susceptible to acid-catalyzed polymerization.[1] Under acidic conditions, the pyrrole ring can be protonated, disrupting its aromaticity and making it a potent electrophile. This protonated species is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in insoluble, dark-colored polymers.[1]
Troubleshooting Strategies:
-
N-Protection: The most effective strategy is to install an electron-withdrawing protecting group (e.g., tosyl (Ts), benzenesulfonyl (Bs)) on the pyrrole nitrogen. This reduces the electron density of the ring, making it less prone to protonation and subsequent electrophilic attack.[1] Carbamate protecting groups like Boc are generally unsuitable as they are acid-labile.
-
Control of Acidity: If N-protection is not feasible, meticulous control of acidity is crucial. Use the mildest acid catalyst possible at the lowest effective concentration.
-
Temperature Control: Polymerization is often accelerated by heat. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.[1]
-
Slow Reagent Addition: Adding the acid catalyst slowly and in a controlled, dropwise manner to a cooled solution can help manage the reaction and prevent localized areas of high acid concentration.[1]
-
Inert Atmosphere: While polymerization is primarily acid-driven, the final pyrrole product can also degrade and darken in the presence of air.[2] Storing the purified product under an inert atmosphere (Nitrogen or Argon) and at low temperatures is highly recommended.[3]
Q2: My overall yield is consistently low, or my final product is a complex mixture according to TLC/NMR. What are the first things I should check?
A2: Low yields and complex product mixtures are common frustrations that can often be traced back to fundamental experimental parameters. Before delving into complex side-reaction analysis, always validate the following:
-
Purity of Starting Materials: This is a critical, often overlooked, factor. Impurities in reactants, such as mono-carbonyl compounds in a 1,4-dicarbonyl starting material, can lead to a cascade of undesired side products.[4][5] Always use freshly purified or high-purity reagents.
-
Reaction Stoichiometry: An incorrect ratio of reactants is a common source of incomplete conversion and side product formation.[5] Carefully check all measurements.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are interdependent and must be optimized for each specific substrate. Conditions that are too harsh (e.g., prolonged heating) can degrade sensitive starting materials or the desired product.[6][7]
-
Presence of Moisture: Many pyrrole syntheses, particularly those involving condensation steps, are sensitive to moisture. Ensure you are using dry solvents and, if necessary, running the reaction under an inert atmosphere.[5]
Part 2: Troubleshooting Specific Pyrrole Syntheses
This section provides detailed Q&A guides for three of the most common methods for pyrrole synthesis.
Guide 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[5]
Q3: I am observing a significant byproduct in my Paal-Knorr reaction. NMR suggests it might be a furan. How can I confirm this and suppress its formation?
A3: The formation of a furan derivative is the most prevalent side reaction in the Paal-Knorr synthesis.[5] It arises from the direct acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, a reaction that competes directly with the desired amine condensation.[5][8] This pathway is particularly favored under strongly acidic conditions (pH < 3).[4][9]
Mechanism of Furan Side Product Formation:
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting & Optimization Protocol:
-
pH Control (Primary Strategy): The most critical factor is acidity. Avoid strong acids like HCl or H₂SO₄. Instead, use a weak acid catalyst like acetic acid.[9] The reaction should be conducted under neutral or weakly acidic conditions. If the pH drops below 3, furan formation often becomes the dominant pathway.[4]
-
Catalyst Choice: Experiment with different Brønsted or Lewis acids. Some modern protocols have found success with catalysts like iron(III) chloride in water, which can provide milder conditions.[10]
-
Reaction Temperature: While heat can accelerate the desired reaction, it can also promote the competing furan synthesis and cause degradation. Optimize the temperature carefully; sometimes running the reaction at a lower temperature for a longer time provides a cleaner product profile.[5]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. If the furan byproduct (often less polar than the pyrrole) appears early and its concentration increases with time, it's a clear indicator that conditions are too harsh.
| Parameter | Recommended Action to Minimize Furan Formation | Rationale |
| Acidity | Maintain pH > 3. Use weak acids (e.g., acetic acid). | Strong acid protonates the carbonyl, favoring direct intramolecular attack by the enol over amine addition.[4][8] |
| Temperature | Optimize; start at a moderate temperature (e.g., 60-80 °C). | High temperatures can accelerate both pathways but may disproportionately favor the kinetically faster furan formation.[5] |
| Amine Reactivity | Use a slight excess of a more nucleophilic amine. | Le Châtelier's principle; pushes the equilibrium toward the hemiaminal intermediate required for pyrrole formation. |
Guide 2: The Knorr Pyrrole Synthesis
The Knorr synthesis is a powerful method for creating highly functionalized pyrroles from the condensation of an α-amino ketone with a compound containing an activated methylene group (like a β-ketoester).[11][12]
Q4: My Knorr synthesis is failing, resulting in a complex mixture and very low yield of the desired pyrrole. What is the most likely side reaction?
A4: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material, which readily undergoes self-condensation to form undesired products like dihydropyrazines.[5] This side reaction consumes the key starting material, leading to reaction failure.
Troubleshooting Strategy: In Situ Generation of the α-Amino Ketone
The most effective solution is to avoid isolating the α-amino ketone altogether by generating it in situ. This is typically achieved by reducing an α-oximino ketone in the presence of the second carbonyl component.[5]
Experimental Protocol: In Situ Generation for Knorr Synthesis
Goal: Synthesize a substituted pyrrole while avoiding α-amino ketone self-condensation.
-
Step 1: Formation of the α-Oximino Ketone:
-
Dissolve the starting β-ketoester (1.0 eq.) in a suitable solvent like glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) (1.0 eq.) dropwise while maintaining the low temperature. This reaction forms the α-oximino derivative.
-
-
Step 2: In Situ Reduction and Pyrrole Synthesis:
-
In a separate flask, prepare a well-stirred solution of the second reaction partner (e.g., another equivalent of a β-ketoester) in glacial acetic acid.
-
To this second flask, gradually add the solution of the α-oximino ketone from Step 1 along with a reducing agent, typically zinc dust (2-3 eq.).
-
The reaction is often exothermic; maintain temperature control with external cooling as needed.[5] The zinc dust reduces the oxime to the amine in situ. The freshly formed, reactive α-amino ketone is immediately consumed in the Knorr condensation with the second carbonyl partner present in the flask, preventing self-condensation.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated and purified via standard workup and chromatography.
-
Caption: Decision workflow for overcoming α-amino ketone self-condensation.
Guide 3: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13]
Q5: I am attempting a Hantzsch synthesis, but I am isolating a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?
A5: This is a known competing pathway in the Hantzsch synthesis called the Feist-Bénary furan synthesis .[5][14] This reaction involves the base-catalyzed condensation of the β-ketoester and the α-haloketone, proceeding without the incorporation of the amine component. To favor the desired pyrrole product, you must optimize conditions to promote the reaction pathway involving the amine.
Strategies to Favor Pyrrole Formation:
-
Amine Concentration: The most direct way to favor the Hantzsch pathway is to ensure the amine is readily available to react. Use a sufficient or slight excess of the amine or ammonia source.[5] This increases the rate of enamine formation from the β-ketoester, which is the first step in the desired pyrrole synthesis mechanism.[13]
-
Order of Addition: Consider altering the order of reagent addition. Pre-mixing the β-ketoester and the amine to allow for the formation of the enamine intermediate before adding the α-haloketone can often favor the pyrrole pathway.
-
Catalyst Choice: While the reaction can proceed without a catalyst, certain catalysts can improve selectivity. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively to promote the desired condensation.[5]
References
- Paal–Knorr synthesis. Wikipedia. [Link]
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
- Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Royal Society of Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
- Does it make sense to freeze pyrrole to stop spontaneous polymerization?.
- Pyrrole synthesis. Organic Chemistry Portal. [Link]
- Process for the purification of crude pyrroles.
- Synthesis of Pyrrole and Substituted Pyrroles (Review). Scribd. [Link]
- Purification of crude pyrroles.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Connect. [Link]
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
- Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- Hantzsch pyrrole synthesis. Wikipedia. [Link]
- The Hantzsch pyrrole synthesis. Canadian Science Publishing. [Link]
- Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- CHB-401: Heterocyclic Compounds. SlideShare. [Link]
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol.
- Pyrrole. Wikipedia. [Link]
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. [Link]
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
- Deconstructing the Knorr pyrrole synthesis. The Heterocyclist. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
Technical Support Center: Challenges in the Scale-Up of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable pyrrole derivative. We will delve into the intricacies of the Paal-Knorr synthesis, offering troubleshooting advice and frequently asked questions to ensure the successful and efficient scale-up of your process.
I. Synthesis Fundamentals & Troubleshooting
The synthesis of this compound is most commonly achieved through the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminoaniline (p-phenylenediamine). [1][2]While seemingly straightforward, several factors can influence the reaction's success, particularly during scale-up.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Paal-Knorr reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A1: Low yields can stem from several factors:
-
Insufficiently Reactive Starting Materials: While aniline derivatives are generally good nucleophiles, the purity of both the 2,5-hexanedione and the 4-aminoaniline is critical. Impurities can introduce side reactions, lowering the overall yield. [3]* Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acids, which can degrade sensitive substrates. [4][5][6][7]* Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts. [4][8]* Presence of Water: Although some modern variations are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain conditions. [4] Q2: I am observing a significant amount of a furan byproduct. How can I prevent its formation?
A2: Furan formation is a common side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions. To minimize this:
-
Control the pH: Maintain a weakly acidic environment (pH 4-6). Acetic acid is often a suitable catalyst and solvent for this purpose. [9]* Use a Milder Catalyst: Consider using Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, which can promote the reaction under less harsh conditions. [10]* Reaction Temperature and Time: Optimize the reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition and byproduct formation. [11] Q3: My product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the furan byproduct (2,5-dimethylfuran), and polymeric materials.
-
Unreacted Starting Materials: These can often be removed by recrystallization or column chromatography.
-
2,5-Dimethylfuran: This byproduct can sometimes be removed by careful distillation if the boiling points are sufficiently different, or by chromatography.
-
Polymeric Materials: These are often insoluble and can be removed by filtration. The formation of these tars can be minimized by avoiding overly harsh reaction conditions. [11]
Synthesis Workflow Diagram
Caption: A generalized workflow for the Paal-Knorr synthesis of this compound.
II. Scale-Up Challenges and Solutions
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that can significantly impact yield, purity, and safety.
Frequently Asked Questions (FAQs) - Scale-Up
Q1: We are seeing a decrease in yield upon scaling up the reaction. What are the potential reasons?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, making it more difficult to maintain a consistent temperature throughout the reaction mixture. This can lead to localized overheating or under-heating, both of which can negatively impact the reaction.
-
Mixing Inhomogeneity: Achieving uniform mixing in a large reactor is more challenging. Poor mixing can result in localized high concentrations of reactants or catalyst, leading to increased byproduct formation.
-
Extended Reaction Times: The time required to heat and cool a large reactor is significantly longer. This can lead to prolonged exposure of the product and reactants to heat, potentially causing degradation.
Q2: How can we improve heat transfer and mixing during scale-up?
A2:
-
Reactor Design: Utilize a reactor with a jacket for efficient heating and cooling. The choice of reactor material and agitator design is also critical for effective mixing.
-
Stirring Rate: Optimize the stirring rate to ensure the reaction mixture is homogeneous without causing excessive shear, which could potentially degrade the product.
-
Controlled Addition of Reactants: A slow, controlled addition of one reactant to the other can help manage the reaction exotherm and maintain a more uniform temperature.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Handling of Raw Materials: Both 2,5-hexanedione and 4-aminoaniline have associated health and safety risks. Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area. [12][13][14]* Reaction Exotherm: The Paal-Knorr reaction can be exothermic. On a large scale, this heat generation can be significant and must be carefully controlled to prevent a runaway reaction.
-
Solvent Handling: If a flammable solvent is used, appropriate measures must be in place to prevent ignition sources.
Troubleshooting Decision Tree for Scale-Up
Caption: A decision tree to troubleshoot common issues encountered during the scale-up of the Paal-Knorr synthesis.
III. Experimental Protocols & Data
Optimized Laboratory-Scale Synthesis Protocol
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
2,5-Hexanedione
-
4-Aminoaniline (p-phenylenediamine)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-aminoaniline (1.0 eq) in a minimal amount of ethanol.
-
Add glacial acetic acid (catalytic amount) to the solution.
-
To this solution, add 2,5-hexanedione (1.05 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). [1][4]
Impact of Reaction Conditions on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 2 | ~90 | [9] |
| p-TsOH | Toluene | Reflux | 4 | ~85 | [11] |
| Sc(OTf)₃ | Acetonitrile | 80 | 1 | >95 | [10] |
| None (Microwave) | None | 140 | 0.25 | ~92 | [1] |
IV. Safety & Handling
The safe handling of all chemicals involved in the synthesis of this compound is of paramount importance.
Material Safety Information
-
This compound: May cause skin and eye irritation. May cause respiratory irritation. [13]* 2,5-Hexanedione: Combustible liquid. Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure. [12]* 4-Aminoaniline (p-phenylenediamine): Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. [14]
Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). [12][13][14]* Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.
V. References
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
-
ResearchGate. Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline... Available from: [Link]
-
ResearchGate. Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5. Available from: [Link]
-
ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. geneseo.edu [geneseo.edu]
- 13. fishersci.ca [fishersci.ca]
- 14. chemos.de [chemos.de]
Technical Support Center: Refining the Purification Protocol for Pyrrolyl Benzohydrazides
Welcome to the technical support center for the purification of pyrrolyl benzohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Purifying Pyrrolyl Benzohydrazides
Pyrrolyl benzohydrazides are characterized by their moderate polarity, arising from the presence of the pyrrole ring, the benzohydrazide moiety, and often, additional functional groups. This polarity, coupled with the basic nature of the hydrazide nitrogen atoms, can lead to purification challenges such as poor solubility in common solvents, streaking on silica gel chromatography, and difficulty in removing polar impurities. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of your pyrrolyl benzohydrazide product.
Initial Product Isolation & Characterization
Q1: My crude product is an oil and won't solidify. How can I proceed?
A1: "Oiling out" is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[1]
-
Initial Steps: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away less polar impurities and induce crystallization.
-
Solvent System Modification: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists. Allow the solution to stand, possibly with refrigeration, to encourage crystallization.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.[1]
Q2: My TLC plate shows multiple spots. What are the likely impurities?
A2: The impurities in a pyrrolyl benzohydrazide synthesis are typically related to the starting materials and potential side reactions. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding ester or unreacted hydrazine.[1]
-
Hydrazones: If any aldehyde or ketone impurities were present in your starting materials or solvents, they can react with the product or hydrazine to form hydrazones.[1]
-
Di-substituted Hydrazides: Symmetrically di-substituted hydrazides can form as byproducts.[1]
A logical workflow for diagnosing and resolving purification issues is presented below.
Caption: Troubleshooting workflow for pyrrolyl benzohydrazide purification.
FAQs: In-Depth Purification Protocols and Rationale
Recrystallization
Q3: What is the best solvent for recrystallizing my pyrrolyl benzohydrazide?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
-
Good Starting Points: For many aromatic hydrazides, ethanol is an excellent first choice.[2] Other polar solvents like methanol or acetonitrile can also be effective.
-
Solvent Mixtures: If a single solvent doesn't provide the desired solubility profile, a two-solvent system is often successful. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling should yield crystals.
-
Systematic Solvent Screening: It is highly recommended to perform small-scale solubility tests with your crude product in a variety of solvents to identify the optimal system.
| Solvent/System | Polarity | Rationale for Use |
| Ethanol | Polar Protic | Often provides the ideal solubility gradient for aromatic hydrazides.[2] |
| Methanol/Water | Polar Protic | Good for more polar compounds; water acts as an anti-solvent. |
| Ethyl Acetate/Hexanes | Polar Aprotic/Non-polar | A versatile system for compounds of intermediate polarity. |
| Acetonitrile | Polar Aprotic | Can be effective for compounds that are too soluble in alcohols. |
Q4: My compound precipitates as an oil during recrystallization. What should I do?
A4: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point. To remedy this:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound remains dissolved until the solution has cooled further.
-
Change Solvent System: Switch to a lower-boiling point solvent or a solvent system where the product has lower solubility at higher temperatures.
-
Slower Cooling: Allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to arrange into a crystal lattice.
Column Chromatography
Q5: My pyrrolyl benzohydrazide is streaking badly on a silica gel TLC plate and column. How can I get sharp bands?
A5: Streaking, or peak tailing, of nitrogen-containing compounds on silica gel is a classic problem. It is caused by the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This leads to non-ideal adsorption/desorption kinetics.
-
Eluent Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at 0.5-1% (v/v) is very effective. A dilute solution of ammonium hydroxide in methanol (e.g., 1-2%) can also be used as part of the mobile phase.[5]
-
Increase Eluent Polarity: A highly polar eluent, such as a gradient going up to 10-20% methanol in dichloromethane, can help to move the polar compound more effectively and reduce tailing.[6]
-
-
Change of Stationary Phase:
-
Alumina: Switching to alumina (Al₂O₃), which is available in neutral, acidic, or basic grades, can be very effective. For basic compounds like hydrazides, basic or neutral alumina is recommended.[7]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The most polar compounds will elute first.[8][9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
how to avoid decomposition of pyrrole compounds during synthesis
A Guide to Preventing Decomposition and Maximizing Yield
Welcome to the technical support center for the synthesis of pyrrole-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of the pyrrole ring during synthetic manipulations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address and resolve common issues of compound decomposition.
Section 1: Understanding Pyrrole Instability - The "Why" Behind Decomposition
Pyrrole and its derivatives are foundational scaffolds in pharmaceuticals and natural products. However, the electron-rich nature of the pyrrole ring, a key to its useful reactivity, also renders it susceptible to several decomposition pathways. Understanding these pathways is the first step toward effective mitigation.
Q1: My pyrrole-containing reaction mixture is turning dark and forming an insoluble tar. What is happening?
A1: This is a classic sign of acid-catalyzed polymerization. The pyrrole ring is highly susceptible to protonation under acidic conditions. This protonation disrupts the aromaticity of the ring, making it highly reactive.[1] The protonated pyrrole then acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, ill-defined polymers, often appearing as a dark tar-like substance.[1][2][3]
Mechanism of Acid-Catalyzed Polymerization of Pyrrole
Caption: Acid-catalyzed polymerization of pyrrole.
Q2: I left my pyrrole compound on the bench, and it has changed color. What is the cause?
A2: Pyrrole and its derivatives are sensitive to air and light. The color change is likely due to oxidation and/or photodegradation.
-
Oxidation: The electron-rich pyrrole ring is susceptible to autoxidation in the presence of atmospheric oxygen.[4][5] This process can lead to the formation of colored byproducts and polymeric materials.[4]
-
Photodegradation: Pyrrole moieties can undergo direct and indirect photodegradation, especially in the presence of light and singlet oxygen. The substituents on the pyrrole ring heavily influence the rate and pathway of photodegradation.[6]
Q3: My reaction requires high temperatures, and I am seeing significant byproduct formation. Could my pyrrole be decomposing?
A3: Yes, thermal decomposition is a significant concern, particularly for N-substituted pyrroles. High temperatures can lead to isomerization and fragmentation of the pyrrole ring. For instance, N-methylpyrrole has been shown to undergo decomposition at elevated temperatures, leading to a variety of products. The thermal stability of a pyrrole compound is highly dependent on its substitution pattern.[7][8][9][10]
Section 2: Proactive Strategies for Preventing Pyrrole Decomposition
Preventing decomposition is always preferable to dealing with complex purification issues. The following strategies are essential for successfully handling pyrrole compounds.
Q4: What is the most effective way to prevent acid-induced polymerization?
A4: The most robust strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen. This decreases the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent electrophilic attack.[1] This allows for a much broader range of chemical transformations to be performed under acidic conditions.
Table 1: Common N-Protecting Groups for Pyrrole Stabilization
| Protecting Group | Abbreviation | Stability to Acid | Common Deprotection Conditions |
| Tosyl | Ts | High | Strong base (e.g., NaOH, Cs2CO3)[11][12] |
| Benzenesulfonyl | Bs | High | Strong base |
| tert-Butoxycarbonyl | Boc | Low (acid-labile) | Strong acid (e.g., TFA)[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Moderate | Fluoride source (e.g., TBAF) or acid |
Experimental Protocol: N-Tosylation of Pyrrole
This protocol provides a general procedure for the protection of the pyrrole nitrogen with a tosyl group.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask and inert gas setup (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of N-Tosyl Pyrrole
This protocol describes a general method for the removal of the N-tosyl group.
Materials:
-
N-Tosyl pyrrole
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [11]
-
In a round-bottom flask, dissolve the N-Tosyl pyrrole product in a 9:1 mixture of MeOH/H₂O.
-
Add crushed NaOH pellets (3 equivalents).
-
Stir the mixture overnight at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add EtOAc to the reaction mixture.
-
Transfer to a separatory funnel, separate the phases, and extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent to obtain the deprotected pyrrole.
Q5: How can I handle air-sensitive pyrrole compounds without decomposition?
A5: The use of air-free techniques is crucial. The two primary methods are the use of a Schlenk line or a glovebox. These techniques allow for the manipulation of compounds under an inert atmosphere, typically nitrogen or argon, thus preventing oxidative degradation.
Workflow for Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
Caption: Inert atmosphere reaction setup workflow.
Step-by-Step Guide to Refluxing Under an Inert Atmosphere: [13][14]
-
Assemble and Purge: Assemble a reflux condenser and a gas inlet/outlet adapter. Connect the gas inlet to the Schlenk line and purge the glassware with an inert gas for 30-60 seconds.
-
Attach to Flask: Under a positive pressure of inert gas, attach the purged condenser to the Schlenk flask containing your reagents.
-
Heating: Lower the flask into a heating mantle or oil bath and begin heating.
-
Cooling: After the reaction is complete, cool the mixture to room temperature. It is important to increase the inert gas flow rate during cooling to prevent oil from the bubbler from sucking back into the reaction.
-
Isolation: Once at room temperature, the product can be worked up. If the product is also air-sensitive, all subsequent steps should be performed under an inert atmosphere.
Q6: What precautions should I take to prevent photodegradation?
A6: Protecting your reaction from light is straightforward but crucial.
-
Aluminum Foil: Wrap your reaction flask and any storage vials with aluminum foil.
-
Amber Glassware: Use amber-colored glassware for reactions and storage.
-
Work in a Fume Hood with the Light Off: For highly sensitive compounds, minimize light exposure by working in a darkened fume hood.
Section 3: Troubleshooting Common Pyrrole Synthesis Reactions
Even with preventative measures, side reactions can occur. This section addresses common issues in well-established pyrrole syntheses.
Q7: In my Paal-Knorr synthesis, I am getting a significant amount of a furan byproduct. How can I avoid this?
A7: Furan formation is the most common side reaction in the Paal-Knorr synthesis and is favored by strongly acidic conditions (pH < 3).[15][16][17] The 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.
Solution:
-
Control pH: Maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[15][18]
Troubleshooting Paal-Knorr Synthesis
Sources
- 1. biosynce.com [biosynce.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Choice for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Welcome to the technical support center for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial parameter of solvent selection in the Paal-Knorr synthesis of this valuable compound.
Introduction: The Critical Role of the Solvent
The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (aniline), is a cornerstone for synthesizing substituted pyrroles like 2,5-dimethyl-1-phenyl-1H-pyrrole.[1][2] While seemingly straightforward, the choice of solvent can profoundly impact reaction rate, yield, and purity. An inappropriate solvent can lead to low conversion, the formation of unwanted byproducts, and difficulties in product isolation.[3] This guide will provide in-depth, actionable advice to navigate these challenges.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low. Could the solvent be the culprit?
A1: Absolutely. The solvent plays a multifaceted role in the Paal-Knorr synthesis. It influences the solubility of reactants, the stability of intermediates, and the rate of the key cyclization and dehydration steps.[4] An unsuitable solvent can hinder the reaction's progress.
Key Considerations:
-
Solubility: Ensure both hexane-2,5-dione and aniline are soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow reaction kinetics.
-
Polarity: The polarity of the solvent can affect the reaction mechanism. The reaction involves the formation of a hemiaminal intermediate, which then cyclizes.[2][5] Solvents that can stabilize this intermediate through hydrogen bonding, such as alcohols, are often effective.
-
Boiling Point: The reaction often requires heating.[6] The solvent's boiling point should be appropriate for the desired reaction temperature to maintain a consistent reflux.
Q2: I'm observing a significant amount of a furan byproduct. How can my solvent choice mitigate this?
A2: The formation of 2,5-dimethylfuran is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-condensation of hexane-2,5-dione.[3][6] This is particularly problematic under strongly acidic conditions (pH < 3).[5][6]
Solvent-Based Strategies to Minimize Furan Formation:
-
Control of Acidity: While the reaction is often acid-catalyzed, excessive acidity favors furan formation.[3][6] Using a weakly acidic solvent like acetic acid can be a good starting point as it acts as both a solvent and a catalyst.[6]
-
Protic vs. Aprotic Solvents: Protic solvents like ethanol or even water can facilitate the desired reaction pathway by stabilizing the key intermediates through hydrogen bonding.[7][8] In some cases, greener methods using water as the solvent have shown good to excellent yields.[7] Aprotic solvents may not offer this advantage and could potentially favor the dehydration pathway leading to the furan.
-
Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) can be highly effective, minimizing side reactions and simplifying workup.[9]
Q3: My reaction is very slow or appears to stall. How can I select a solvent to improve the reaction rate?
A3: A slow reaction rate can be attributed to several factors, including the inherent reactivity of aniline, which is a relatively weak nucleophile. The solvent can play a crucial role in accelerating the reaction.
Strategies for Rate Enhancement:
-
High-Boiling Point Solvents: Using a higher boiling point solvent allows for higher reaction temperatures, which generally increases the reaction rate. Toluene is a common choice for this purpose.[10]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate reactions by effectively solvating cations, leaving the nucleophilic amine more reactive. However, their high boiling points can make removal during workup challenging.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times.[6] Solvents with high dielectric constants are more efficient at absorbing microwave energy. Ethanol and DMF are often used in microwave-assisted Paal-Knorr syntheses.
Q4: I am struggling with product purification. Can the solvent choice simplify this process?
A4: Yes, a well-chosen reaction solvent can significantly simplify purification.
Considerations for Easier Purification:
-
Volatility: A solvent with a relatively low boiling point (e.g., ethanol, methanol) is easier to remove under reduced pressure during workup.[1]
-
Miscibility: Consider the solvent's miscibility with water for the workup procedure. For instance, if using a water-immiscible solvent like toluene, the product can be easily extracted into an organic layer.[10]
-
Product Solubility: Ideally, the product should be soluble in the reaction solvent at the reaction temperature but less soluble at room temperature, potentially allowing for crystallization directly from the reaction mixture upon cooling.
Data-Driven Solvent Selection
To aid in your decision-making, the following table summarizes the properties of common solvents used in the Paal-Knorr synthesis and their typical performance.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Reaction Conditions | Advantages | Disadvantages |
| Ethanol | 78 | 24.5 | Reflux, often with a catalytic amount of acid | Good solubility for reactants, easy to remove, promotes the desired pathway. | Lower boiling point may require longer reaction times. |
| Acetic Acid | 118 | 6.2 | Reflux | Acts as both solvent and catalyst, can give good yields.[6] | Can be corrosive, requires neutralization during workup. |
| Toluene | 111 | 2.4 | Reflux | Higher boiling point allows for faster reactions. | Non-polar, may not be optimal for stabilizing intermediates. |
| Water | 100 | 80.1 | Reflux | Environmentally friendly ("green") solvent, can give excellent yields.[7] | Product may have limited solubility, requiring extraction. |
| Solvent-Free | N/A | N/A | Heating the neat reactants | High concentration of reactants, simplified workup, often environmentally friendly.[9] | Can lead to a viscous reaction mixture, potential for localized overheating. |
| Hexafluoroisopropanol (HFIP) | 58 | 16.7 | Room temperature or gentle heating | Can act as a promoter, enabling milder reaction conditions.[11] | Expensive, requires careful handling. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic approach to screen various solvents for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Selected Solvents (e.g., Ethanol, Acetic Acid, Toluene, Water)
-
Catalyst (e.g., a drop of concentrated HCl or p-toluenesulfonic acid, if needed)
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Eluent for TLC (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In separate round-bottom flasks, place hexane-2,5-dione (1.0 eq) and aniline (1.1 eq).
-
Solvent Addition: To each flask, add the chosen solvent (e.g., 5 mL per mmol of hexane-2,5-dione).
-
Catalyst Addition (Optional): If required, add a catalytic amount of acid to each flask.
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux with stirring.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the reaction times and the spot intensities of the product on the TLC plates to determine the most effective solvent.
Protocol 2: Workup and Purification
Once the reaction is complete (as determined by TLC), the following general workup and purification procedure can be followed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any water-soluble impurities.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[6][10]
Visualizing the Process
Paal-Knorr Reaction Mechanism
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Solvent Selection Workflow
Caption: A workflow for systematic solvent optimization.
References
- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.
- MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Semantic Scholar. (n.d.). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation.
- RSC Publishing. (2010). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (2009). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- New Journal of Chemistry (RSC Publishing). (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ResearchGate. (2018). Influence of different solvents on the Paal-Knorr reaction conversion a.
- R Discovery. (2021). Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 10. 2,5-DIMETHYL-1-PHENYLPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Coupling Reactions with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Welcome to the technical support center for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for efficiently utilizing this versatile reagent in various coupling reactions. Our focus is on providing practical, field-tested insights to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in the construction of novel heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] Its utility lies in the reactive hydrazide moiety, which can readily participate in coupling reactions to form stable amide and hydrazone linkages. This guide will primarily focus on two key transformations: N-acylation with carboxylic acids to form N'-substituted benzohydrazides and condensation with carbonyl compounds to yield hydrazones.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide in a question-and-answer format.
N-Acylation Reactions (Amide Bond Formation)
Question 1: My amide coupling reaction with a carboxylic acid shows low to no product yield. What are the likely causes?
Answer: Low yields in amide coupling reactions with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The most common issue is incomplete activation of the carboxylic acid. The choice and stoichiometry of the coupling reagent are critical. For instance, using insufficient amounts of a coupling agent like HATU or HBTU will result in unreacted starting materials.
-
Suboptimal Reaction Conditions: The solvent, base, and temperature play a crucial role. Polar aprotic solvents like DMF or DCM are generally preferred. The choice of a non-nucleophilic base, such as DIPEA, is important to prevent unwanted side reactions.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the hydrazide moiety can impede the reaction. In such cases, longer reaction times, elevated temperatures, or more potent coupling reagents may be necessary.
-
Hydrolysis of Activated Intermediates: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid species, preventing amide bond formation. It is imperative to use anhydrous solvents and reagents.
Question 2: I am observing significant side product formation in my N-acylation reaction. What are the common side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired amide bond formation. Key side reactions to consider are:
-
N-Acetylation from Acetic Acid: If acetic acid is used as a solvent or is present as an impurity, it can lead to the N-acetylation of the hydrazide, consuming the starting material.[2] It is best to avoid acetic acid in these coupling reactions.
-
Formation of Symmetric Anhydride: In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride, which may be less reactive towards the hydrazide.
-
Diacylation: Although less common with hydrazides compared to primary amines, diacylation at both nitrogen atoms of the hydrazide can occur, especially with highly reactive acylating agents or under harsh conditions. Using a slight excess of the hydrazide can help minimize this.
To minimize side reactions, ensure the use of high-purity reagents and anhydrous conditions. A well-chosen coupling agent and careful control of stoichiometry are also crucial.
Question 3: How do I choose between HATU and HBTU for my coupling reaction?
Answer: Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective uronium-based coupling reagents. However, HATU is generally considered more efficient, especially for sterically hindered substrates or "difficult" couplings.[3][4][5] The HOAt anion formed from HATU is a more effective catalyst than the HOBt anion from HBTU, leading to faster reaction rates and often cleaner product formation. For routine couplings of simple carboxylic acids, HBTU is a cost-effective and reliable option.[6][7]
Question 4: What is the optimal solvent and base for N-acylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide?
Answer: The choice of solvent and base is critical for efficient coupling.
-
Solvent: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is widely used due to its excellent solvating properties for the reagents and intermediates.[8] Dichloromethane (DCM) is another good option, particularly for reactions run at or below room temperature.
-
Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to facilitate the coupling process. N,N-Diisopropylethylamine (DIPEA) is a common choice as it is sterically hindered and less likely to participate in side reactions.[8] Other tertiary amines like triethylamine (TEA) can also be used, but DIPEA is often preferred for cleaner reactions.
Table 1: Recommended Reaction Conditions for N-Acylation
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU (1.1-1.5 eq) or HBTU (1.1-1.5 eq) | Efficient activation of the carboxylic acid. HATU is preferred for challenging substrates. |
| Solvent | Anhydrous DMF or DCM | Good solubility of reagents and intermediates, promoting reaction efficiency. |
| Base | DIPEA (2-3 eq) | Non-nucleophilic base to neutralize acidic byproducts without competing in the reaction. |
| Temperature | 0 °C to room temperature | Milder conditions minimize side reactions. Elevated temperatures may be needed for hindered substrates. |
| Stoichiometry | Carboxylic Acid (1.0 eq), Hydrazide (1.0-1.2 eq) | A slight excess of the hydrazide can help drive the reaction to completion. |
Hydrazone Formation (Condensation with Carbonyls)
Question 5: I am trying to form a hydrazone with an aldehyde/ketone, but the reaction is slow or incomplete. How can I improve the yield?
Answer: Hydrazone formation is typically a robust reaction, but its efficiency can be influenced by several factors:
-
Catalyst: The reaction is often catalyzed by a small amount of acid. A few drops of glacial acetic acid can significantly accelerate the reaction rate.[1][9]
-
Solvent: Protic solvents like ethanol or methanol are commonly used and are effective for dissolving both the hydrazide and the carbonyl compound.[1][9]
-
Temperature: Refluxing the reaction mixture is a common practice to drive the reaction to completion, especially with less reactive ketones.[1][9]
-
Water Removal: The reaction produces water as a byproduct. For challenging condensations, removing water using a Dean-Stark apparatus can shift the equilibrium towards the product.
Question 6: Are there any common side reactions during hydrazone formation?
Answer: While generally a clean reaction, potential side reactions include:
-
Azine Formation: If hydrazine hydrate is used as a precursor to the benzohydrazide and is not completely removed, it can react with the carbonyl compound to form an azine (R₂C=N-N=CR₂). Using the purified 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide minimizes this risk.
-
Degradation of Reactants: Some sensitive aldehydes may degrade under acidic conditions and elevated temperatures. In such cases, milder conditions (e.g., room temperature with catalytic acid) and longer reaction times may be necessary.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using HATU
This protocol describes a standard procedure for the coupling of a carboxylic acid with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide using HATU.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (5 mL).
-
Add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Hydrazone Synthesis
This protocol outlines a standard procedure for the condensation of an aldehyde or ketone with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Aldehyde or ketone
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1.0 mmol, 1.0 eq) in ethanol (10 mL).
-
Add the aldehyde or ketone (1.0 mmol, 1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Workflow
N-Acylation Workflow
Caption: Workflow for N-acylation of the benzohydrazide.
Troubleshooting Logic for Low Yield in N-Acylation
Caption: Troubleshooting logic for low yield in N-acylation.
References
- A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
- Denitrogenative palladium-catalyzed coupling of aryl halides with arylhydrazines under mild conditions.
- Palladium-catalyzed denitrogenative cross-coupling of aryl halides with arylhydrazines under mild reaction conditions. Semantic Scholar. [Link]
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [Link]
- Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 52(4), 215-219. [Link]
- Synthesis of the pyrrole-based hydrazide-hydrazones.
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
- Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PubMed Central. [Link]
- Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed Central. [Link]
- SYNTHESIS OF SOME NOVEL HYDRAZONES AND THEIR THIAZOLIDINE-4-ONES. Semantic Scholar. [Link]
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
- Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction.
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed. [Link]
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Deriv
- Reactions of amidines with some carboxylic acid hydrazides. SciSpace. [Link]
- Reaction of hydrazine and hydroxylamines with carboxylic acids. Chemistry Stack Exchange. [Link]
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alcrut.com [alcrut.com]
Technical Support Center: Resolving Poor Solubility of Pyrrole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting strategies and in-depth protocols for resolving the common yet challenging issue of poor solubility in pyrrole-based compounds. As a class of molecules central to pharmaceuticals and materials science, their inherent hydrophobicity often presents a significant hurdle in experimental and developmental workflows.[1] This resource is designed to provide not just solutions, but a foundational understanding of the underlying physicochemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole-based compound poorly soluble in aqueous media?
Pyrrole itself is a five-membered aromatic heterocycle with limited solubility in water (approximately 6.1 g/100 mL) but good solubility in organic solvents like alcohols, ether, and DMSO.[2][3] Its partial polarity, arising from the nitrogen heteroatom capable of hydrogen bonding, is often overshadowed by the non-polar nature of its carbon-rich aromatic ring.[4] For substituted pyrrole derivatives, solubility is dictated by the overall balance of hydrophobicity and hydrophilicity of the entire molecule. Large, non-polar, or highly crystalline substituents dramatically decrease aqueous solubility, making the compound difficult to work with in biological assays or aqueous formulations.
Q2: I'm starting a new experiment. What are the first-line solvents I should screen for my pyrrole compound?
A systematic solvent screening is the most logical first step. Based on the "like dissolves like" principle, you should test a range of solvents with varying polarities.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for dissolving a wide range of compounds due to their high polarity and ability to accept hydrogen bonds.[2] Often used for creating stock solutions. |
| Polar Protic | Ethanol, Methanol, Propylene Glycol (PG) | Good for compounds with hydrogen bond donor/acceptor sites.[4] Ethanol and PG are common, low-toxicity co-solvents for in vitro and in vivo work.[5][6] |
| Moderately Polar | Tetrahydrofuran (THF), Chloroform | Effective for many pyrrole derivatives, particularly those with significant non-polar character.[4][7] |
| Non-Polar | Toluene, Diethyl Ether | Useful for highly lipophilic pyrrole derivatives and for purification processes like extraction.[4][8] |
Initial Recommendation: Start with DMSO to create a high-concentration stock solution. Then, for your working solution, assess the compound's solubility in ethanol and propylene glycol, as these are more biocompatible.
Q3: My compound has ionizable groups. How can I leverage pH to improve its solubility?
Adjusting the pH of the medium is one of the most powerful and straightforward methods for solubilizing ionizable compounds.[9][10] The principle relies on converting the neutral, often less soluble form of the drug into a charged, more soluble salt.
-
For Acidic Pyrroles (e.g., containing a carboxylic acid group): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming an anionic salt that is typically much more soluble in water. The aqueous solubility of acidic compounds generally increases with rising pH.[11][12]
-
For Basic Pyrroles (e.g., containing an amine group): Decreasing the pH below the compound's pKa will protonate the basic group, forming a cationic salt with enhanced aqueous solubility. The solubility of basic compounds increases as the pH decreases.[11][13]
Causality: The conversion to an ionic form allows for strong ion-dipole interactions with water molecules, overcoming the crystal lattice energy of the solid compound and favoring dissolution.[14]
Q4: Simple pH adjustment isn't enough. When and how should I use co-solvents?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[6][15] This is a highly effective technique, especially for parenteral and oral formulations.[5][16]
When to Use:
-
When your compound is non-ionizable and pH adjustment is not an option.
-
When pH adjustment alone does not achieve the target concentration.
-
For creating concentrated stock solutions for in vitro assays that require dilution into an aqueous buffer.
How to Use: The relationship between co-solvent concentration and solubility is often logarithmic.[17] A common approach is to prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of co-solvent) and determine the solubility in each. Commonly used, low-toxicity co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[18]
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making the solvent environment more favorable for the non-polar compound.[19]
Q5: Can surfactants help? Which type should I choose?
Yes, surfactants are excellent solubilizing agents, particularly for highly hydrophobic compounds. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[20][21] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[22]
| Surfactant Type | Examples | Pros | Cons |
| Non-ionic | Polysorbates (Tween® 20, 80), Solutol® HS 15 | Low toxicity, less affected by pH and ionic strength.[23] Widely used in pharmaceutical formulations.[24] | Lower solubilization power compared to ionic surfactants. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | High solubilization capacity.[21] | Higher potential for toxicity and protein denaturation.[23] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Good solubilizing power. | Generally considered the most toxic class of surfactants.[23] |
Recommendation: For research and early development, start with non-ionic surfactants like Tween® 80 or Solutol® HS 15 due to their favorable safety profile.
In-Depth Troubleshooting and Advanced Strategies
If the preliminary methods outlined in the FAQs are insufficient, more advanced formulation strategies may be necessary. The following decision-making workflow can guide your approach.
Caption: Decision workflow for solubilizing pyrrole-based compounds.
Advanced Strategy 1: Solid Dispersions
Solid dispersion is a highly successful technique for significantly enhancing the solubility and bioavailability of poorly soluble drugs.[25][26] The strategy involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[27]
-
Mechanism of Action:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, representing the ultimate state of particle size reduction and maximizing surface area for dissolution.[25][28]
-
Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state eliminates the need to overcome crystal lattice energy during dissolution.[25][28]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug particles.[25]
-
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Copovidone.[26][27]
-
Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion are common techniques.[29] A protocol for the solvent evaporation method is provided below.
Advanced Strategy 2: The Prodrug Approach
For drug development programs, a prodrug strategy can be a powerful tool to overcome fundamental solubility limitations.[30][31] A prodrug is a bioreversible derivative of a parent drug molecule that is inactive but can be transformed in vivo to release the active drug.[32]
-
Mechanism of Action: A hydrophilic moiety (e.g., an amino acid, phosphate, or glucuronide) is chemically linked to the parent pyrrole compound.[33][34] This modification dramatically increases aqueous solubility. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug at the site of action.
-
Key Advantage: This approach offers a way to fundamentally alter the physicochemical properties of the molecule to improve solubility, stability, and pharmacokinetics.[31][33] Designing a successful prodrug is a complex medicinal chemistry challenge but can rescue an otherwise undevelopable compound.[35]
Caption: Mechanism of surfactant-mediated micellar solubilization.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on standard industry guidelines for determining the thermodynamic equilibrium solubility of a compound.[36][37]
Objective: To determine the saturation solubility of a pyrrole-based compound in a given medium (e.g., buffer, co-solvent mixture).
Materials:
-
Pyrrole compound (solid)
-
Selected solvent/buffer system
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1°C for biorelevance)[38]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid pyrrole compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of the pre-equilibrated (37°C) test medium to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (37°C). Agitate for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[39][40]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the sample using a validated analytical method (e.g., HPLC) to determine the compound's concentration.
-
pH Measurement: Measure the final pH of the solution in the vial to confirm it has not drifted significantly during the experiment.[37]
-
Verification: To confirm equilibrium was reached, you can take samples at multiple time points (e.g., 24h and 48h). If the concentration does not change, equilibrium is likely established.[41]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for producing a solid dispersion to enhance solubility.[27][29]
Objective: To prepare a solid dispersion of a poorly soluble pyrrole compound with a hydrophilic polymer.
Materials:
-
Pyrrole compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
A volatile solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh the pyrrole compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio by mass). Dissolve both components completely in a minimal amount of the selected volatile solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath can be used at a moderate temperature (e.g., 40-50°C) to expedite the process. Continue until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended):
-
Solubility Testing: Determine the solubility of the solid dispersion powder using Protocol 1 and compare it to the unformulated compound.
-
Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the conversion of the drug from a crystalline to an amorphous state.
-
References
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
- Kharwade, R. S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Le, T. T., et al. (2022). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.
- Mishra, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Rautio, J., et al. (2017). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Molecules. [Link]
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
- Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- Shinde, S., et al. (2019). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Jornada, D. H., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
- Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Waykar, M. (2017). Methods of solubility enhancements. Slideshare. [Link]
- Fiveable. PH effect on solubility. [Link]
- BIOSYNCE. (2025, November 5). What solvents can dissolve pyrrole well?. [Link]
- BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents?. [Link]
- Pletikapic, G., et al. (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. [Link]
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
- MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]
- Khan Academy. pH and solubility. [Link]
- Fengjie. (2025, December 15).
- da Silva, A. C. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
- askIITians. (2025, March 11). How does pH affect solubility?. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
- Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- De unam, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Sahoo, J. K., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- Slideshare. solubility experimental methods.pptx. [Link]
- Singh, J., et al. (2021). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Lund University Publications.
- PubChem - NIH. Pyrrole. [Link]
- ICH. (2019, November 20).
- Quora. (2018, May 21).
- Wikipedia. Cosolvent. [Link]
- Scribd. Solubility Measurement Techniques. [Link]
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. [Link]
- EMA. (2020, February 10).
- Bohrium. (2021, August 6). solvent-free-synthesis-of-pyrroles-an-overview. [Link]
- ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
- Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- Strickley, R. G. (2004).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). CO-SOLVENCY. [Link]
- TFDA. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]
- ResearchGate. Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. [Link]
- Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]
- Semantic Scholar.
- JMEST. Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. [Link]
Sources
- 1. jmest.org [jmest.org]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. Khan Academy [khanacademy.org]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. wisdomlib.org [wisdomlib.org]
- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. wjpls.org [wjpls.org]
- 28. japer.in [japer.in]
- 29. japsonline.com [japsonline.com]
- 30. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics | Pharmaceutics | MDPI [mdpi.com]
- 32. ascendiacdmo.com [ascendiacdmo.com]
- 33. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
- 36. database.ich.org [database.ich.org]
- 37. ema.europa.eu [ema.europa.eu]
- 38. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 39. lup.lub.lu.se [lup.lub.lu.se]
- 40. scribd.com [scribd.com]
- 41. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Impurities in the Final Product
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions and answers to common challenges encountered in the crucial process of minimizing impurities in your final product. As your partner in scientific excellence, we aim to equip you with the knowledge to not only troubleshoot issues but also to proactively design robust purification strategies.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale to empower your decision-making.
Crystallization & Recrystallization Issues
Question: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a supersaturated solution cooling too rapidly or the presence of impurities that depress the melting point.
Causality: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility as it cools. If the temperature at which crystallization should occur is below the compound's melting point in the presence of the solvent and impurities, it will separate as an oil.
Troubleshooting Steps:
-
Re-heat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1] This will lower the temperature at which the solution becomes saturated, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: Introduce a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[1]
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. A solvent in which your compound is less soluble at higher temperatures might be a better choice.
Question: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: A poor yield from recrystallization can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during filtration.
Causality: The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent. Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling, thus reducing the isolated yield.[1]
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the heated solid.
-
Solvent Choice: Ensure you are using an appropriate solvent. An ideal solvent will dissolve the compound when hot but not when cold.[2][3]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the product from crystallizing prematurely.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover more by evaporating some of the solvent and cooling the solution again to induce further crystallization.
-
Thorough Washing (but not excessive): Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.[4] Using too much wash solvent or warm solvent will dissolve some of your product.
Chromatography Challenges
Question: My peaks are tailing in my HPLC analysis, making it difficult to quantify impurities. What should I investigate?
Answer: Peak tailing in HPLC is a common issue that can stem from a variety of sources, including column contamination, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Causality: Tailing occurs when a portion of the analyte is retained on the column longer than the main portion. This can be due to active sites on the silica backbone interacting with basic compounds, or the presence of contaminants on the column frit or stationary phase.
Troubleshooting Steps:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[5] If this doesn't resolve the issue, consider replacing the column. Using a guard column can help protect your analytical column from contamination.
-
Check for Voids: A void in the column packing can lead to peak distortion. This can be caused by pressure shocks. If a void is suspected, the column may need to be replaced.[6]
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. Ensure the pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Secondary Interactions: For basic compounds, free silanol groups on the silica surface can cause tailing. Using a base-deactivated column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.
Question: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They are typically caused by contamination in the HPLC system or the sample preparation process.
Causality: These extraneous peaks can originate from impurities in the mobile phase, carryover from previous injections in the autosampler, or leaching from vials or filters.
Troubleshooting Steps:
-
Isolate the Source: Systematically troubleshoot by running blanks and injecting mobile phase components to pinpoint the origin of the contamination.[5]
-
Check the Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
-
Clean the Autosampler: Contamination in the injection port or syringe can lead to carryover. Implement a robust needle wash protocol.[5]
-
Evaluate Sample Preparation: Ensure that all vials, caps, and filters used are of high quality and do not leach contaminants.
-
Column Contamination: If the ghost peaks persist, it may be due to strongly retained compounds from previous injections slowly eluting. A thorough column wash is necessary.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about strategies for minimizing impurities.
Q1: What are the primary sources of impurities in a final product?
Impurities can arise from various stages of the manufacturing process and storage.[7][8] They are generally classified into three categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[8][9]
-
Inorganic Impurities: These include reagents, catalysts, heavy metals, and other inorganic salts.[9]
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[9]
Q2: How do I choose the right purification technique for my compound?
The choice of purification technique depends on the physical and chemical properties of your compound and the nature of the impurities.
-
Crystallization/Recrystallization: Ideal for purifying solid compounds.[2][4] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[10]
-
Chromatography (e.g., HPLC, Flash Chromatography): A versatile technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[11] It is effective for a wide range of compounds and can separate closely related impurities.
-
Liquid-Liquid Extraction: Used to separate compounds based on their relative solubilities in two immiscible liquids, such as an organic solvent and water.[12][13] It's often used as a preliminary purification step.
-
Filtration: Primarily used to remove solid particulate matter from a liquid or gas.[14] The choice of filter depends on the particle size to be removed.[15]
Q3: What is the importance of impurity profiling?
Impurity profiling is the identification and quantification of all impurities present in a drug substance or final product.[16] It is a critical aspect of drug development for several reasons:
-
Safety: Impurities can be toxic, even at low levels.[17]
-
Efficacy: Impurities can reduce the therapeutic effect of the active pharmaceutical ingredient (API).[17]
-
Stability: Impurities can affect the shelf-life of the product by promoting degradation.[17]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines on the levels of acceptable impurities.[8]
Q4: What are some proactive strategies to prevent impurity formation?
Preventing the formation of impurities is often more effective than removing them later. Key strategies include:
-
High-Quality Starting Materials: Using high-purity raw materials and reagents is a fundamental step in minimizing the introduction of impurities.[8][18]
-
Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and reaction time can minimize the formation of by-products.[8]
-
Appropriate Solvent Selection: Choosing the right solvents can prevent unwanted side reactions and degradation.[18]
-
Proper Storage Conditions: Storing intermediates and the final product under appropriate conditions (e.g., temperature, humidity, light) can prevent degradation.[8][19]
Section 3: Experimental Protocols & Data
Detailed Protocol: Recrystallization for Purification of a Solid Compound
This protocol outlines the steps for a standard recrystallization procedure.
Objective: To purify a solid organic compound by removing soluble and insoluble impurities.
Materials:
-
Impure solid compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate, steam bath)
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a suitable solvent where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] Test small amounts of your compound in various solvents to find the ideal one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to rinse away any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.[10]
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table provides a guide to common recrystallization solvents and their properties.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. Non-flammable. |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds. Flammable. |
| Methanol | 65 | High | Similar to ethanol but more volatile. Toxic. |
| Acetone | 56 | Medium | Good solvent for many organic compounds. Very volatile and flammable. |
| Ethyl Acetate | 77 | Medium | Good for a wide range of compounds. Flammable. |
| Hexane | 69 | Low | Good for nonpolar compounds. Often used in mixed solvent systems. Flammable. |
| Toluene | 111 | Low | Good for nonpolar compounds, higher boiling point than hexane. Flammable. |
Section 4: Visualizations
Workflow for Troubleshooting Crystallization Failure
This diagram illustrates a logical workflow for addressing common issues encountered during crystallization.
Caption: A decision tree for troubleshooting common crystallization problems.
Logical Relationship: Impurity Sources and Control Strategies
This diagram illustrates the relationship between the sources of impurities and the corresponding control strategies.
Caption: Mapping impurity sources to effective control strategies.
References
- Impurities Control Strategies In Pharmaceuticals: Why & How - Pharma Knowledge Forum. (2024, October 20). [Link]
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. (2020, April 8). [Link]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Recrystalliz
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. [Link]
- Recrystalliz
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). [Link]
- Pharmaceutical Impurities | Detection, Control & Prevention. (2023, April 26). [Link]
- Recrystallization (chemistry) | Research Starters - EBSCO. [Link]
- Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). [Link]
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). [Link]
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). [Link]
- Best Practices to Reduce Impurities in Generics - ProPharma. [Link]
- Recrystallization - Chemistry LibreTexts. (2023, January 29). [Link]
- Waste Particle Filtration Applic
- What Are The Mechanisms Of Filtration - Air Quality Engineering. (2018, May 30). [Link]
- Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023, August 17). [Link]
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). [Link]
- A Complete Guide to Impurity Studies in Drug Development - Neopharm Labs. [Link]
- Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). [Link]
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
- Dust and Particle Filtration Methodologies | News | The WDB Group. [Link]
- Particulates in Water Filtr
- Cleanroom Particle Filtration Basics - Lighthouse Worldwide Solutions. (2022, May 5). [Link]
- Liquid-Liquid Extraction Principle, Techniques and Optimiz
- Liquid–liquid extraction - Wikipedia. [Link]
- Troubleshooting Adsorbed Contaminants on HPLC Columns - Separ
- CHROMATOGRAPHY: IMPURITIES AND ASSAY - EDQM FAQs. (2024, November 21). [Link]
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Public
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). [Link]
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. (2024, May 3). [Link]
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- How can I improve my liquid-liquid extraction process? - Biotage. (2023, June 15). [Link]
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
- How to isolate impurities from a reaction product - Biotage. (2023, January 26). [Link]
- Troubleshooting Guide - Phenomenex. [Link]
- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). [Link]
- impurity separation - Chromatography Forum. (2009, November 18). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. bvchroma.com [bvchroma.com]
- 6. phenomenex.com [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biotage.com [biotage.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Waste Particle Filtration Applications [futaifilters.com]
- 15. redriver.team [redriver.team]
- 16. rroij.com [rroij.com]
- 17. veeprho.com [veeprho.com]
- 18. paulrpalmer.com [paulrpalmer.com]
- 19. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Welcome to the technical support center for optimizing catalytic reactions with 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances of working with this electron-rich aniline derivative. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Section 1: Understanding Your Substrate: Core Reactivity FAQs
Before troubleshooting a reaction, it is crucial to understand the inherent properties of your starting material. This compound presents unique characteristics that heavily influence catalyst and condition selection.
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
A1: The reactivity of this molecule is dominated by its electronic properties. It is a highly electron-rich aniline for two primary reasons:
-
Aniline Moiety: The amino group (-NH₂) is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution and influencing its nucleophilicity.
-
Pyrrole Substituent: The 2,5-dimethyl-1H-pyrrol-1-yl group is also strongly electron-donating. The nitrogen lone pair of the pyrrole ring participates in the aromatic system and further enriches the phenyl ring it is attached to.
This high electron density makes the aniline nitrogen a potent nucleophile, which is advantageous for C-N bond-forming reactions like the Buchwald-Hartwig amination.[1][2] However, this same property can pose challenges. The electron-rich nature can complicate the oxidative addition step in some catalytic cycles or lead to catalyst deactivation through overly strong binding to the metal center.[3][4]
Q2: How is this compound typically synthesized?
A2: This compound is commonly synthesized via the Paal-Knorr pyrrole synthesis.[5][6] The typical procedure involves the condensation of 4-nitroaniline or a related precursor with 2,5-hexanedione to form the pyrrole ring, followed by reduction of the nitro group to the aniline. A direct approach involves reacting 1,4-phenylenediamine with 2,5-hexanedione in an acidic medium like acetic acid.[7] Understanding the synthesis is important as residual impurities from the reaction (e.g., unreacted starting materials or acid) could potentially interfere with subsequent sensitive catalytic reactions.
Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds and is frequently used with aniline derivatives.[8]
Q3: My Buchwald-Hartwig reaction using this compound as the nucleophile is sluggish or has failed completely. What are the most common causes?
A3: Low or no conversion in this coupling reaction typically points to one of four areas: the catalyst system (metal/ligand), the reaction conditions (base/solvent), the integrity of the reagents, or catalyst deactivation. Given the electron-rich nature of your aniline, the catalyst system is the most critical variable.
The catalytic cycle for this reaction involves oxidative addition of the aryl halide to the Pd(0) center, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][9] A failure can occur at any of these steps.
Below is a logical workflow to diagnose the issue:
Q4: How do I select the optimal palladium catalyst and ligand for coupling with this specific aniline?
A4: This is the most critical question. For electron-rich and sterically demanding substrates, the ligand choice is paramount. You need a ligand that is both bulky and electron-donating.[10][11]
-
Bulky Ligands: Promote the reductive elimination step, which is often rate-limiting, and help prevent the formation of inactive dimeric palladium species.[9]
-
Electron-Donating Ligands: Increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.[12]
The most successful ligands for this type of transformation fall into a few key classes.
| Ligand Class | Representative Examples | Key Advantages for Your Substrate | Considerations |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos[13] | Generally high reactivity and broad scope. Excellent for promoting oxidative addition and reductive elimination. BrettPhos is particularly effective for primary amines.[9] | Can be expensive; air-sensitive. Pre-catalysts (e.g., G3-XPhos) offer improved stability. |
| Ferrocene-Based Ligands | Josiphos, DtBPF | Robust and effective for a range of substrates. The ferrocene backbone provides a rigid, bulky scaffold. | May not always provide the highest turnover numbers compared to the latest generation biarylphosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors and sterically bulky.[10] They form very stable palladium complexes, which can prevent catalyst decomposition at high temperatures.[14] | The Pd-NHC bond is very strong, which can sometimes slow down the catalytic cycle. |
Recommendation: Start with a second or third-generation Buchwald biarylphosphine ligand like XPhos or RuPhos . Use a pre-formed catalyst like Pd(OAc)₂ with the ligand (1:1.2 ratio) or, for better consistency, use a palladacycle precatalyst (e.g., XPhos-Pd-G3).
Q5: I'm observing the formation of a diarylated product. How can I improve selectivity for monoarylation?
A5: Diarylation occurs when the desired monoarylated product, which is itself a secondary amine, competes with your starting aniline and couples with another molecule of the aryl halide.[3] This is a common issue with primary amines. To enhance selectivity:
-
Modify Stoichiometry: Use a slight excess of the aniline (e.g., 1.2 - 1.5 equivalents) relative to the aryl halide.
-
Lower Reaction Temperature: This can often slow the second amination step more than the first.
-
Choose the Right Ligand: Very bulky ligands, such as BrettPhos , are specifically designed to sterically hinder the approach of the already bulky monoarylated product to the palladium center, thus favoring the reaction with the smaller primary aniline.[13][15]
-
Use a Weaker Base: Sometimes, a very strong base can lead to higher concentrations of the deprotonated product amine, favoring the second coupling. Switching from NaOtBu to a carbonate base like Cs₂CO₃ might improve selectivity, although it may also slow the reaction.[13]
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
For C-C bond formation, you would typically use a halogenated version of the aniline, for example, 4-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, in a Suzuki-Miyaura coupling.
Q6: I am attempting a Suzuki coupling with a bromo-derivative of this compound and see low conversion. What should I investigate first?
A6: For Suzuki reactions, the primary culprits for low yield are often related to reaction setup and reagent quality, specifically the deactivation of the boronic acid/ester coupling partner.[16][17]
-
Oxygen Exclusion: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This can also promote the unwanted homocoupling of your boronic acid.[16] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a positive pressure of inert gas.
-
Water Content (Protodeboronation): The C-B bond of the boronic acid can be cleaved by a proton source, most commonly water, in a side reaction called protodeboronation.[16] This consumes your nucleophile. Ensure you are using anhydrous solvents and a dry, finely powdered base. While some Suzuki reactions require a small amount of water to facilitate the action of the base (especially with K₃PO₄), excess water is detrimental.[4]
-
Base Selection: The base is crucial. K₃PO₄ and Cs₂CO₃ are common choices. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of your substrates. Ensure the base is finely ground to maximize surface area.[16]
Q7: What catalyst systems are recommended for Suzuki couplings with electron-rich anilines?
A7: Similar to C-N coupling, bulky, electron-rich phosphine ligands are the gold standard. The electron-rich nature of your aniline derivative can make the oxidative addition of the aryl bromide more challenging. A highly active catalyst is needed to overcome this.
-
Recommended Systems: Catalyst systems based on SPhos , XPhos , or DtBPF are excellent starting points.[16] Using a pre-catalyst like [Pd(dtbpf)Cl₂] or an advanced palladacycle can provide more reliable results.[18]
Section 4: General Protocols and Advanced Topics
Q8: My catalyst appears to be deactivating, evidenced by the formation of palladium black. What causes this and how can it be prevented?
A8: Palladium black is elemental palladium that has precipitated out of the solution.[12] It signifies that your active, ligand-supported Pd(0) species has decomposed. This is often caused by:
-
High Temperatures: Can lead to ligand degradation or dissociation.
-
Incorrect Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Inappropriate Ligand Choice: A ligand that is not sterically bulky enough may not adequately protect the palladium center.
Solutions:
-
Use the lowest effective temperature for the reaction.
-
Ensure a slight excess of ligand (e.g., Pd:Ligand ratio of 1:1.1 to 1:2).
-
Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC), which forms a stronger bond to palladium and can offer greater thermal stability.[10]
-
Use a pre-formed, well-defined precatalyst, which often ensures the correct active species is formed in situ.[12][15]
Q9: Are there alternatives to palladium, such as copper or nickel, for reactions with this substrate?
A9: Yes, both copper and nickel catalysis are gaining prominence as more sustainable and cost-effective alternatives to palladium.
-
Copper-Catalyzed C-N Coupling (Ullmann-type): Modern Ullmann reactions can be performed at much lower temperatures than the classical versions, thanks to the development of new ligands like various diamines or picolinhydrazides.[2][19] These systems could be effective for coupling your aniline with aryl bromides or iodides.
-
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for coupling with less reactive electrophiles like aryl chlorides.[2] They can operate through different mechanistic pathways than palladium, sometimes involving single-electron transfer (SET) processes.[20] However, nickel catalysts can be more sensitive to air and moisture.
Section 5: Experimental Protocol: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for efficiently screening multiple catalyst systems in parallel.
Objective: To identify the optimal ligand and base for the Buchwald-Hartwig amination of this compound with a model aryl bromide (e.g., 4-bromotoluene).
Materials:
-
This compound (1.2 mmol)
-
4-bromotoluene (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligands for screening (e.g., XPhos, RuPhos, BrettPhos, DtBPF; 0.022 mmol, 2.2 mol%)
-
Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5 mmol)
-
Anhydrous, degassed toluene or 1,4-dioxane (10 mL)
-
Array of reaction vials with stir bars and septa caps
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, charge each reaction vial with the aryl bromide (1.0 eq), the selected base (1.5 eq), and a stir bar.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and the selected ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand (e.g., XPhos, 10.5 mg, 0.022 mmol) in 5 mL of solvent. This ensures accurate dispensing of small catalyst quantities.
-
Reagent Addition: To each vial, add the this compound (1.2 eq).
-
Initiation: Add the appropriate volume of the catalyst stock solution to each vial. Seal the vials tightly with the septa caps.
-
Reaction: Place the vials in a pre-heated aluminum heating block outside the glovebox. Stir at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial via syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analysis: Analyze the crude reaction mixture by TLC, GC-MS, or LC-MS to determine the conversion to the desired product. Compare the performance of each catalyst/base combination.[18]
References
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
- Gallou, F., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Unknown Source. [Link]
- Unknown Author. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Unknown Author. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Unknown Author. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Various Authors. (n.d.). Optimization of conditions for the Heck reaction.
- Unknown Author. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Various Authors. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
- Unknown Author. (2017). Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline...
- Unknown Author. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
- Various Authors. (2022). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]
- Unknown Author. (n.d.).
- Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Squarespace. [Link]
- Various Authors. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)
- de Vries, J. G. (2016).
- Unknown Author. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Unknown Source. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. SciSpace. [Link]
- de Vries, J. G., et al. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Obruchnikova, N. V., et al. (2023). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5.
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Unknown Author. (2023).
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Various Authors. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Various Authors. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Various Authors. (n.d.).
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- PubChem. (n.d.). N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. PubChem. [Link]
- PubChem. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. PubChem. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. static1.squarespace.com [static1.squarespace.com]
methods for monitoring the progress of pyrrole synthesis reactions
Welcome to the comprehensive technical support center for monitoring pyrrole synthesis reactions. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking reaction progress, ensuring optimal yields and purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter in your laboratory.
The Critical Role of Reaction Monitoring
Pyrrole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products.[1][2] The successful synthesis of these heterocycles hinges on careful control of reaction parameters. In-process monitoring is not merely a procedural step but a critical component for understanding reaction kinetics, identifying the optimal endpoint, and minimizing the formation of impurities.[3][4] Failure to adequately monitor these reactions can lead to low yields, complex purification challenges, and ultimately, project delays.
This guide will delve into the most common and effective analytical techniques for monitoring pyrrole synthesis, providing practical advice and troubleshooting strategies to overcome common hurdles.
Troubleshooting Guides & FAQs by Analytical Method
This section provides a detailed, question-and-answer-based approach to troubleshooting specific issues encountered with various monitoring techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring.[3][4][5] It provides a quick snapshot of the consumption of starting materials and the formation of the product.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows streaking or tailing of spots. What's causing this?
A1: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause. Try spotting a more dilute sample.
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. If the solvent is too polar, compounds will travel with the solvent front. If it's not polar enough, they will remain at the baseline. A systematic trial of solvent systems with varying polarities is recommended.
-
Acidic or Basic Nature of Compounds: Pyrroles can be weakly acidic or basic.[6] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve streaking issues by ensuring the analyte is in a single protonation state.
-
Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before spotting.
Q2: I can't differentiate between my starting material and product spots on the TLC plate. What should I do?
A2: This indicates that the chosen solvent system does not provide adequate resolution.
-
Vary the Solvent Polarity: Experiment with different ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). A gradient of solvent systems should be tested to find the optimal separation.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different combination of solvents. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.
-
Use a Different TLC Plate: TLC plates are available with different stationary phases (e.g., silica gel, alumina). Switching the stationary phase can alter the separation characteristics.
Q3: My spots are fading or changing color on the TLC plate. Why is this happening?
A3: Pyrroles can be sensitive to air and light, leading to degradation or polymerization, which can manifest as changes on the TLC plate.[6][7]
-
Work Quickly: Develop the TLC plate promptly after spotting.
-
Use an Inert Atmosphere: If possible, spot and handle the TLC plate under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Keep the developing chamber and the resulting plate away from direct light.
-
Stain Appropriately: Some pyrroles may not be UV-active. Using a chemical stain (e.g., potassium permanganate, vanillin) can help visualize the spots. However, be aware that the staining process itself can sometimes cause color changes.
Experimental Protocol: Optimizing TLC for Paal-Knorr Synthesis
This protocol provides a starting point for developing a TLC method for a typical Paal-Knorr pyrrole synthesis.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary spotters
-
Reaction mixture aliquots (taken at different time points)
-
Starting materials (1,4-dicarbonyl and amine) as standards
-
Solvent system (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber. Allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a capillary spotter, carefully apply small spots of the starting materials and the reaction mixture at different time points onto the baseline of the TLC plate. Keep the spots small and well-separated.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Stain if Necessary: If spots are not visible under UV, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material standards. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring volatile and thermally stable compounds, providing both separation and structural information.
Frequently Asked Questions (FAQs)
Q1: I'm seeing broad or tailing peaks in my GC chromatogram. What is the cause?
A1: Similar to TLC, peak tailing in GC can have several causes:
-
Active Sites in the GC System: The NH group of pyrroles can interact with active silanol groups in the injector liner or on the column, leading to peak tailing. Using a deactivated liner and a column specifically designed for analyzing amines can mitigate this.
-
Column Overload: Injecting too much sample can saturate the column. Try injecting a more dilute sample.
-
Inappropriate Temperature Program: If the oven temperature ramp is too slow, it can cause peak broadening. Optimize the temperature program for your specific analytes.
Q2: My pyrrole product appears to be degrading in the GC injector. How can I prevent this?
A2: Pyrroles can be thermally labile.
-
Lower the Injector Temperature: High injector temperatures can cause decomposition. Experiment with lower injector temperatures to find a balance between efficient volatilization and compound stability.
-
Use a Split Injection: A split injection reduces the amount of sample that reaches the column and can minimize thermal stress.
-
Derivatization: In some cases, derivatizing the pyrrole (e.g., by N-acylation or N-silylation) can increase its thermal stability and improve chromatographic performance.
Q3: I am not seeing my expected product peak in the GC-MS analysis. What could be the reason?
A3: This could be due to several factors:
-
Non-volatility: Your product may not be volatile enough to be analyzed by GC. In this case, HPLC would be a more suitable technique.
-
Thermal Decomposition: As mentioned, the compound may be completely degrading in the injector.
-
Reaction Has Not Occurred: It's possible the reaction has not proceeded to a significant extent. Confirm with another technique like TLC or NMR.
Experimental Protocol: GC-MS Monitoring of a Pyrrole Synthesis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Column: A low- to mid-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Method:
-
Injector Temperature: Start with 250 °C and optimize if degradation is suspected.
-
Oven Program: A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This will need to be optimized based on the volatility of your compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A scan range of m/z 40-500 is typically sufficient.
-
-
Data Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak in the total ion chromatogram (TIC). Confirm the identity of the product peak by its mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of pyrrole derivatives, including those that are non-volatile or thermally labile.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: My HPLC peaks are broad and not well-resolved. How can I improve the separation?
A1: Poor peak shape in HPLC can be due to:
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical. For reverse-phase HPLC (the most common mode for pyrroles), adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol) can significantly impact resolution.[10][11]
-
Incorrect pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like pyrroles. Buffering the mobile phase is often necessary to ensure consistent results.
-
Column Choice: The stationary phase of the HPLC column plays a crucial role. A C18 column is a good starting point, but other phases (e.g., C8, phenyl) may provide better selectivity for your specific compounds.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Q2: I'm observing a loss of my pyrrole compound on the HPLC column. What could be the issue?
A2: Some pyrroles can be unstable under certain analytical conditions.
-
Mobile Phase pH: Strongly acidic or basic mobile phases can cause degradation of sensitive pyrroles.[7] Aim for a pH range where your compound is stable.
-
Oxidation: Pyrroles can be susceptible to oxidation.[12][13] Degassing the mobile phase and protecting the samples from air can help.
-
Light Sensitivity: Some pyrroles are light-sensitive. Using amber vials and minimizing exposure to light can prevent photodegradation.[14]
Q3: How do I develop a stability-indicating HPLC method for my pyrrole synthesis?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Forced Degradation Studies: Subject your pyrrole product to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.
-
Method Development: Develop an HPLC method that can resolve the parent peak from all the degradation peaks. This often involves screening different columns and mobile phase conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak and ensure it is not co-eluting with any impurities.
Experimental Protocol: Reverse-Phase HPLC for Reaction Monitoring
Instrumentation:
-
HPLC system with a UV detector (or PDA detector)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
HPLC Method:
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where your pyrrole product has strong absorbance (often in the 250-280 nm range).
-
Gradient: A typical gradient might be: 5% organic to 95% organic over 20 minutes. This will need to be optimized.
-
-
Data Analysis: Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for both qualitative and quantitative monitoring of reactions.[1][15][16]
Frequently Asked Questions (FAQs)
Q1: The proton NMR signals for my pyrrole ring are broad. Why is this?
A1: The N-H proton of pyrrole can undergo quadrupole-induced relaxation, which can lead to broadening of its own signal and sometimes the signals of adjacent C-H protons.[17]
-
Temperature: Acquiring the spectrum at a lower temperature can sometimes sharpen the signals.
-
Solvent: The choice of deuterated solvent can influence the exchange rate of the N-H proton and affect peak broadening.
-
Decoupling: In some cases, N-decoupling experiments can be performed to sharpen the C-H signals.
Q2: How can I use NMR to quantify the conversion of my reaction?
A2: You can use quantitative NMR (qNMR) to determine the reaction conversion.
-
Internal Standard: Add a known amount of an internal standard (a compound that does not react with any of the components in the mixture and has a signal that does not overlap with other signals) to the reaction mixture.
-
Integration: Integrate the signals of the starting material, product, and the internal standard.
-
Calculation: The ratio of the integrals, corrected for the number of protons giving rise to each signal, can be used to calculate the concentration of each species and thus the reaction conversion.
Q3: I'm seeing unexpected signals in my NMR spectrum. What could they be?
A3: Unexpected signals could be:
-
Side Products: Your reaction may be producing byproducts.[4] 2D NMR techniques (like COSY and HSQC) can help in identifying the structure of these impurities.
-
Isomers: If your synthesis can produce regioisomers or stereoisomers, you may see multiple sets of signals.[18]
-
Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks.
Experimental Protocol: ¹H NMR for In-Situ Reaction Monitoring
Instrumentation:
-
NMR spectrometer
-
NMR tube
Procedure:
-
Reaction Setup: Set up the reaction directly in an NMR tube using deuterated solvents.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction.
-
Initiate the Reaction: Add the final reagent or catalyst to the NMR tube to start the reaction.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the product. Integrate the relevant peaks to determine the relative amounts of reactants and products over time.
Visualization of Workflows
Logical Workflow for Troubleshooting Reaction Monitoring
Caption: A flowchart for troubleshooting common issues in monitoring pyrrole synthesis reactions.
Workflow for Method Selection
Caption: A decision-making workflow for selecting the appropriate analytical method for monitoring pyrrole synthesis.
Data Summary Table
| Analytical Technique | Primary Use | Common Issues | Key Troubleshooting Steps |
| TLC | Rapid, qualitative monitoring of reaction progress. | Spot streaking/tailing, poor separation, spot fading. | Optimize solvent system, adjust sample concentration, use appropriate visualization techniques. |
| GC-MS | Quantitative analysis of volatile and thermally stable pyrroles. | Peak tailing, thermal degradation of analyte. | Use deactivated liners/columns, optimize injector temperature, consider derivatization. |
| HPLC | Quantitative analysis of non-volatile or thermally labile pyrroles. | Poor peak resolution, analyte degradation on column. | Optimize mobile phase composition and pH, screen different columns, protect samples from light and air. |
| NMR | Detailed structural elucidation, in-situ and quantitative monitoring. | Broad signals, unexpected peaks. | Adjust acquisition temperature and solvent, use 2D NMR for structural assignment, use an internal standard for quantification. |
References
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Google Patents. (n.d.). Purification of crude pyrroles.
- Denham, K., & Milofsky, R. E. (1998). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Analytical Chemistry, 70(19), 4081–4085.
- Denham, K., & Milofsky, R. E. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 70(19), 4081–4085.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.
- Organic Syntheses. (n.d.). Pyrrole.
- BenchChem. (2025). Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers.
- BenchChem. (2025). troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Wikipedia. (n.d.). Pyrrole.
- datapdf.com. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- Google Patents. (n.d.). Process for the purification of crude pyrroles.
- K-T. T. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. RSC Advances.
- BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone....
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Böttger, M., Wiegmann, B., Schaumburg, S., Jones, P. G., Kowalsky, W., & Johannes, H.-H. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037–1047.
- Böttger, M., Wiegmann, B., Schaumburg, S., Jones, P. G., Kowalsky, W., & Johannes, H. H. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Beilstein journal of organic chemistry, 8, 1037–1047.
- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.
- Applied Analytical Laboratories. (n.d.). Pyrrole Test.
- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.
- Wang, X., Song, F., Wang, Y., Liu, Y., & Wei, W. (2020). Enzymatic synthesis of novel pyrrole esters and their thermal stability. RSC Advances, 10(35), 20829–20838.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Ye, S., & Wu, J. (2020). Recent Advancements in Pyrrole Synthesis. Molecules (Basel, Switzerland), 25(21), 5236.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.
- Ito, S., Nakanishi, Y., & Wakamatsu, K. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. International journal of molecular sciences, 21(14), 5134.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- ResearchGate. (2015). Paal–Knorr Pyrrole Synthesis in Water.
- ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- University of Toronto. (n.d.). Paal-Knorr Pyrrole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Long-Term Stability of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Welcome to the technical support center for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this valuable compound. As a molecule combining a substituted aniline and a pyrrole ring, it possesses a unique reactivity profile that necessitates specific storage protocols to prevent degradation. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially a light-colored powder, has turned dark brown/black over time. What is happening?
This discoloration is a classic indicator of degradation, primarily through oxidation and subsequent polymerization. The electron-rich nature of both the aniline and pyrrole moieties makes the compound highly susceptible to aerial oxidation.[1] This process can be accelerated by exposure to light and ambient temperatures.
Q2: I've been storing the compound in the freezer. Why is it still degrading?
While low temperatures slow down the rate of chemical reactions, they do not entirely prevent oxidation, especially if the container is not properly sealed or has been opened multiple times, introducing fresh oxygen and moisture. For long-term stability, temperature control must be combined with an inert atmosphere.
Q3: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long-term stability due to increased molecular mobility and potential interactions with the solvent. If short-term solution storage is necessary, it is crucial to use a deoxygenated, anhydrous aprotic solvent and store it under an inert atmosphere in the dark at low temperatures.
Q4: Are there any specific chemical incompatibilities I should be aware of?
Yes. Avoid strong acids, as protonation of the pyrrole ring can induce polymerization.[2] Also, be cautious with strong oxidizing agents, which will rapidly degrade the compound. Given its aniline component, it may also react with aldehydes and other carbonyl compounds.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Rapid Discoloration of Solid Compound Upon Opening
Question: I received a fresh batch of this compound that was off-white. After opening it a few times in the lab, it has started to turn pinkish-brown. How can I prevent this?
Root Cause Analysis: The rapid discoloration upon exposure to the laboratory atmosphere is a clear sign of oxidative degradation. The aniline moiety is particularly prone to oxidation, which can be initiated by atmospheric oxygen and trace metal impurities. The initial products of aniline oxidation are often colored, and these can catalyze further degradation.
Immediate Corrective Actions:
-
Minimize Exposure: Handle the compound as quickly as possible, minimizing the time the container is open to the air.
-
Inert Atmosphere Blanketing: Before sealing the container, flush the headspace with a dry, inert gas such as argon or nitrogen. This displaces oxygen and moisture.
Long-Term Preventative Strategy: For multi-use containers, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents the repeated exposure of the bulk material to air.
Experimental Protocol: Aliquoting Under Inert Atmosphere
-
Transfer the main container of this compound and several small, pre-dried amber glass vials with PTFE-lined caps into a glovebox with a dry nitrogen or argon atmosphere.
-
Carefully weigh the desired amount of the compound into each vial.
-
Securely cap each vial inside the glovebox.
-
For external storage, wrap the caps with Parafilm® as an extra precaution against moisture ingress.
-
Store the aliquoted vials in a freezer at -20°C or below.
Issue 2: Degradation in Solution During an Experiment
Question: I dissolved this compound in dichloromethane (DCM) for a reaction, and the solution turned dark within an hour, leading to a complex mixture of products. What went wrong?
Root Cause Analysis: Solutions of this compound are significantly less stable than the solid form. The degradation is likely a combination of oxidation and photodegradation, both of which are accelerated in solution. Solvents like DCM can contain acidic impurities (from decomposition to HCl) which can catalyze the degradation of the pyrrole ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Detailed Corrective Actions:
-
Solvent Purity: Use a fresh bottle of high-purity, anhydrous, aprotic solvent. If using chlorinated solvents, consider passing them through a short plug of basic alumina to remove acidic impurities immediately before use.
-
Deoxygenation: Thoroughly degas the solvent before dissolving your compound. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Light Protection: Conduct the experiment in a flask wrapped in aluminum foil or in amber glassware to protect it from light, as aromatic amines can be susceptible to photodegradation.[3]
-
Consider an Antioxidant: If compatible with your reaction chemistry, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can significantly inhibit oxidative degradation pathways.[4]
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid (Long-Term) | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Dark | Amber Glass Vial with PTFE-lined Cap |
| Solid (Short-Term) | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark | Amber Glass Vial with PTFE-lined Cap |
| Solution (Short-Term) | -20°C | Inert Gas (Argon/Nitrogen) | Dark | Amber Glass Vial with PTFE-lined Cap |
Issue 3: Inconsistent Results in Biological Assays
Question: I am getting variable results in my cell-based assays using this compound. Could this be a stability issue?
Root Cause Analysis: Yes, inconsistent biological activity is a common consequence of compound degradation. The degradation products will have different (or no) activity and may also be cytotoxic, confounding your results. The compound can degrade in your stock solution (e.g., in DMSO) and even in the assay medium over the course of the experiment.
Proposed Degradation Pathway: The degradation likely initiates via a free radical mechanism, leading to oligomerization and the formation of quinone-like structures from the aniline moiety.
Caption: Plausible degradation pathways of the compound.
Preventative Measures and Protocols:
-
Stock Solution Stability: Prepare fresh stock solutions in anhydrous, high-quality DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Consider conducting a small-scale stability study of your stock solution under your specific storage conditions.
-
Assay Plate Stability: Be aware that the compound can degrade in aqueous cell culture media, which is oxygen-rich. Minimize the incubation time where possible, and ensure that control wells are treated identically.
-
Quality Control: Periodically check the purity of your stock solution using a simple analytical method like HPLC-UV.
Protocol: HPLC-UV Purity Check
-
System: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a 10-90% acetonitrile gradient over 20 minutes.
-
Detection: Monitor at a wavelength where the compound has a strong absorbance, likely in the 254-280 nm range.
-
Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase.
-
Analysis: Inject the sample and look for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.[5][6]
By implementing these rigorous storage, handling, and quality control procedures, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental results.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Performance Additives. Aromatic Amines Antioxidants.
- Slideshare. (2015). Pyrrole.
- Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27, 185-189.
- McNeill, K. (2019). Exploring the photodegradation of pyrroles. ETH Zurich.
- ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole...
- Kancheva, V. D., & Angelova, S. E. (2011). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 29(3), 252-260.
- Tabba, H. D., & Smith, K. M. (1984). Anodic oxidation potentials of substituted pyrroles: derivation and analysis of substituent partial potentials. The Journal of Organic Chemistry, 49(11), 1870-1875.
- Zhu, X., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Science of The Total Environment, 878, 162973.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- Ha, H. C., et al. (1998). The natural polyamine spermine functions directly as a free radical scavenger. Proceedings of the National Academy of Sciences, 95(19), 11140-11145.
- Sahoo, S., et al. (2021). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Omega, 6(49), 33759-33771.
- Hammond, G. S., et al. (1962). The Reactivity of Aromatic Amines Toward Free Radicals. University of Hawaii.
- Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(27), 5176-5181.
- Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(18), 10735-10743.
- Tanpure, H. (2021). A Stability Indicating UV-HPLC Method for the Determination of Potential Impurities in Nandrolone Phenylpropionate Active pharmaceutical. International Journal of Pharmaceutical Sciences, 3(5), 4466-4489.
- Scientific Research Publishing. (n.d.). GC-MS Analysis.
- Popa, D. E., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 21(9), 3380.
- Colantoni, A., et al. (2022). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 14(19), 4069.
- Panda, S., et al. (2021). A new stability-indicating HPLC method for the estimation of glycopyrrolate in pharmaceuticals. Analytical and Bioanalytical Chemistry Research, 8(2), 227-236.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Saraç, A. S., Sezer, E., & Ustamehmetoğlu, B. (1997). Oxidative Polymerization of N-substituted Carbazoles. Polymers for Advanced Technologies, 8(9), 556-562.
- Ghorab, M. M., & Al-Said, M. S. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2649.
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.
- Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemical Physics Letters, 396(1-3), 19-24.
- Growing Science. (2023). A validated HPLC-UV method for determination of metalaxyl-M in pesticide formulas. Current Chemistry Letters, 12(2), 349-356.
- PubChem. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline.
- Wang, Y., et al. (2012). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Hazardous Materials, 227-228, 267-273.
- Fukasawa, A., et al. (2007). Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma. Journal of Chromatography B, 859(2), 272-275.
- D'Auria, M., & Racioppi, R. (2019). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Molecules, 24(15), 2749.
- Deborde, M., et al. (2012). GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor. Rapid Communications in Mass Spectrometry, 26(15), 1749-1760.
- MDPI. (2022). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline core is one such privileged structure, offering a versatile platform for the development of potent biological agents. This guide provides a comparative analysis of the biological activities of various derivatives of this scaffold, with a focus on their antimicrobial and anticancer properties, supported by experimental data and methodological insights.
The Core Moiety: A Foundation for Diverse Bioactivity
The this compound structure combines a substituted pyrrole ring with an aniline moiety. This combination is of significant interest as the pyrrole ring is a well-known pharmacophore present in many natural and synthetic bioactive compounds.[1] The 2,5-dimethyl substitution on the pyrrole ring can enhance lipophilicity, potentially improving membrane permeability, a crucial factor for reaching intracellular targets.[2] The aniline component provides a convenient point for chemical modification, allowing for the synthesis of a wide array of derivatives, including Schiff bases, amides, and heterocyclic hybrids.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria.[3][4] A key strategy in enhancing this activity has been the derivatization of the aniline group to form hydrazides and subsequently other heterocyclic systems like triazoles, azetidinones, and thiazolidinones.[3]
Antibacterial and Antifungal Efficacy
Several studies have synthesized and evaluated a range of this compound derivatives for their in vitro antibacterial and antifungal activities. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth dilution method.[3][4] This assay provides a quantitative measure of the lowest concentration of a compound that prevents visible growth of a microorganism.
A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived triazoles, azetidinones, and thiazolidinones have shown promising results. Notably, twenty-one compounds from one study displayed good antimicrobial activity with MIC values in the range of 1-4 μg/ml.[3][4]
Antitubercular Potential
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this area.[5][6]
In one study, several compounds, including 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, exhibited good in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values as low as 1-2 μg/ml.[3][4] Further investigations into 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides also revealed potent antitubercular properties, with some compounds showing MIC values down to 0.8 µg/mL.[5]
Molecular docking studies suggest that these compounds may exert their effect by inhibiting key enzymes in the mycobacterial cell wall synthesis pathway, such as enoyl-ACP reductase, and also dihydrofolate reductase (DHFR).[5] The pyrrole-based lead analogue LL3858, which is in Phase IIa clinical trials, demonstrates the therapeutic potential of this class of compounds, with reported MIC values against M. tuberculosis ranging from 0.05 to 0.1 µg/mL.[5]
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected this compound derivatives from various studies.
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Benzoic acid hydrazide analogs | Various bacteria and fungi | 1 - 4 | [3],[4] |
| Triazoles, Azetidinones, Thiazolidinones | Various bacteria and fungi | 1 - 4 | [3],[4] |
| Benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1 - 2 | [3],[4] |
| N'-(2-(substituted)acetyl)benzohydrazides | Mycobacterium tuberculosis H37Rv | 0.8 - 25 | [5] |
Anticancer and Cytotoxic Activity
The versatility of the this compound scaffold extends to anticancer applications. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different human cancer cell lines.[3][4][7] The most common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells and, by inference, their viability.
In Vitro Cytotoxicity Screening
In a study evaluating heterocyclic hybrids based on 2,5-dimethylpyrrole, several compounds were assessed for their cytotoxic activity (IC50) against mammalian Vero cell lines and A549 (lung adenocarcinoma) cell lines.[3][4] The results indicated that these compounds exhibit their antitubercular activity at non-cytotoxic concentrations, which is a crucial aspect of drug development, highlighting their potential selectivity.[3][4]
Schiff base derivatives have also been a focus of anticancer drug design.[7][8] While specific studies on Schiff bases of this compound are not extensively detailed in the provided results, the general anticancer potential of Schiff bases derived from similar aromatic amines is well-established.[8][9][10]
Furthermore, metal complexes of ligands derived from pyrrole-containing structures have shown significant anticancer activity.[11] This suggests a promising avenue for future research involving metal complexes of this compound derivatives.
Comparative Cytotoxicity Data
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Benzoic acid hydrazide analogs | A549 (lung adenocarcinoma) | Assessed, non-cytotoxic at active antitubercular concentrations | [3],[4] |
| Benzoic acid hydrazide analogs | Vero (mammalian) | Assessed, non-cytotoxic at active antitubercular concentrations | [3],[4] |
Experimental Protocols
The reliability of biological activity data is intrinsically linked to the robustness of the experimental methods employed. Below are detailed protocols for the key assays mentioned in this guide.
Broth Dilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a cornerstone of in vitro antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (broth) in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, viable cells with active metabolism convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the aniline moiety.
-
For Antimicrobial Activity: The conversion of the aniline to a benzoic acid hydrazide and its subsequent cyclization into various heterocyclic rings (triazoles, oxadiazoles, etc.) appears to be a fruitful strategy for enhancing antimicrobial and particularly antitubercular activity.[3][6] This suggests that the introduction of additional hydrogen bond donors and acceptors, as well as altering the overall geometry of the molecule, plays a crucial role in the interaction with microbial targets.
-
For Anticancer Activity: While less explored for this specific scaffold in the provided literature, general SAR principles for anticancer agents often point towards the importance of features that can interact with specific biological targets like enzymes or receptors. The planarity of aromatic systems and the presence of specific functional groups that can form key interactions are often critical.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent antimicrobial and potentially anticancer agents. The existing data provides a strong foundation for further research. Future efforts should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the aniline moiety is warranted to optimize activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets of the most active compounds will be crucial for rational drug design.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Exploration of other therapeutic areas: Given the diverse bioactivities of pyrrole-containing compounds, derivatives of this scaffold could be explored for other applications, such as anti-inflammatory or antiviral agents.[12][13]
By leveraging the insights gained from the comparative analysis of existing derivatives and employing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the this compound scaffold can be realized.
References
- Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 310–323. [Link]
- More, U. A., Joshi, S. D., & Kulkarni, V. H. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6529. [Link]
- Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PubMed, 24082347. [Link]
- Request PDF. (n.d.). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
- Al-Obaidi, A. M. J., Al-Janabi, A. S. M., & Al-Sammarraie, A. M. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Iraqi Journal of Pharmaceutical Sciences, 31(1), 183-193. [Link]
- Kamal, A., Reddy, M. K., & Devaiah, V. (2005). Synthesis of certain pyrrole derivatives as antimicrobial agents. Biological & Pharmaceutical Bulletin, 28(12), 2347–2352. [Link]
- Harrak, Y., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(14), 5483. [Link]
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-13. [Link]
- Fokin, V. V., et al. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2022(2), M1382. [Link]
- Murugesan, D., et al. (2014). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 9(8), 1676-1683. [Link]
- Al-Suwaidan, I. A., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 21(4), 488. [Link]
- El-Sayed, W. M., et al. (2022). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Journal of the Iranian Chemical Society, 19, 4381–4399. [Link]
- Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975–2990. [Link]
- Al-Qawasmeh, R. A., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(5), 8476–8494. [Link]
- Geetha, A., & Padmini, V. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(1), 1-14. [Link]
- G-Dubiela, K., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6296. [Link]
- Sakhare, K. B., et al. (2023). Anticancer acitivity of Schiff base ligand(E)-4-((5-chloro-2 hydroxybenzylidene) amino)-1, 5-dimethyl-2-phenyl-1H-pyrazol-3(2H)- one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. [Link]
- Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0249332. [Link]
Sources
- 1. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Substituted Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatility allows for extensive substitutions, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted pyrrole compounds, supported by experimental data, to inform the design of next-generation therapeutics.
Core Principles of Pyrrole Bioactivity
The biological activity of pyrrole derivatives is intricately linked to the nature and position of substituents on the pyrrole ring. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with biological targets. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: Targeting Cellular Proliferation
Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various mechanisms including microtubule polymerization, protein kinases, and histone deacetylases.[5][6]
Key Structural Features for Anticancer Activity:
-
Substitution at N-1 and C-3: The presence of specific aryl groups at the N-1 position and aroyl groups at the C-3 position is often crucial for potent tubulin polymerization inhibition.[7] For instance, 3-aroyl-1-arylpyrrole (ARAP) derivatives with a 3,4,5-trimethoxyphenyl carbonyl moiety at C-3 and a substituted phenyl ring at N-1 have demonstrated strong inhibition of cancer cell growth.[7]
-
Phenyl Group Modifications: The substitution pattern on pendant phenyl rings can significantly impact activity. For example, in some series, a 3,4-dimethoxyphenyl group at the 4th position of the pyrrole ring leads to potent cytotoxicity against various cancer cell lines.[1]
-
Hybrid Molecules: Combining the pyrrole scaffold with other pharmacophores, such as indole, can result in hybrid compounds with enhanced anticancer activity.[1]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative substituted pyrrole compounds against various human cancer cell lines.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric (IC50) | Reference |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | 3.49 µM | [1] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | 2.4 µM | [1] |
| Cpd 19 | 3,4-dimethoxyphenyl at the 4th position | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | [1] |
| Cpd 21 | 3,4-dimethoxyphenyl at the 4th position | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [1] |
| ARAP 22 | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | NCI-ADR-RES, Messa/Dx5MDR | Potent Inhibition | [7] |
| ARAP 27 | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | Medulloblastoma D283 | Nanomolar concentrations | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of substituted pyrrole compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds.[1] Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug).[1] Incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity: Targeting COX Enzymes
Pyrrole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] Inspired by the structures of known NSAIDs like tolmetin and celecoxib, researchers have designed novel pyrrole-based COX inhibitors with improved selectivity and safety profiles.[3][8]
Key Structural Features for COX Inhibition:
-
N-Substitution: The substituent on the pyrrole nitrogen plays a critical role. For example, N-pyrrole carboxylic acid derivatives, incorporating an acidic group, are designed to enhance anti-inflammatory effects.[3]
-
Aryl Substituents: The presence and substitution pattern of aryl groups on the pyrrole ring are key determinants of COX-1/COX-2 selectivity.[9] Compounds with a p-methylsulfonylphenyl substituent at C5 have shown excellent in vitro profiles.[9]
-
Molecular Hybridization: To develop safer NSAIDs, molecular hybridization strategies are employed to modulate the selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.[8]
Comparative COX Inhibition Data
The following table presents data on the inhibitory activity of various pyrrole derivatives against COX-1 and COX-2 enzymes.
| Compound | Substitution Details | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4g | 2,5-disubstituted pyrrole | >100 | 0.21 | >476 | [3] |
| 4h | 2,5-disubstituted pyrrole | >100 | 0.35 | >285 | [3] |
| 4l | 2,5-disubstituted pyrrole | >100 | 0.28 | >357 | [3] |
| 4k | 2,5-disubstituted pyrrole | >100 | 0.42 | >238 | [3] |
| 5b | 2,5-disubstituted pyrrole | 0.15 | >100 | <0.0015 | [3] |
| 5e | 2,5-disubstituted pyrrole | 0.28 | >100 | <0.0028 | [3] |
Experimental Protocol: In Vitro COX Inhibition Assay
This colorimetric assay is used to screen for and characterize the inhibitory activity of compounds against COX-1 and COX-2.
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.[1]
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.[1]
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[1]
-
Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).[1]
-
Detection: The amount of prostaglandin produced is determined via a colorimetric method, often by measuring the peroxidase activity of COX.
-
Data Analysis: Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antimicrobial resistance necessitates the development of new antibacterial agents.[10] Pyrrole derivatives have demonstrated promising activity against a range of bacterial strains, including resistant pathogens.[10][11]
Key Structural Features for Antimicrobial Activity:
-
Halogen Substitution: Halogen atoms, such as chlorine or bromine, at the C4 position of the pyrrole ring are often associated with enhanced antibacterial activity.[10]
-
Side Chain Modifications: The nature of the side chains is critical. For instance, in a series of pyrrolyl benzamide derivatives, specific substitutions led to potent inhibition of InhA, an essential enzyme in Mycobacterium tuberculosis.[10]
-
Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with improved antimicrobial profiles.[11]
Comparative Antimicrobial Activity Data
The following table highlights the minimum inhibitory concentrations (MIC) of various pyrrole derivatives against different bacterial strains.
| Compound Class | Substitution Details | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole benzamide derivative | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Staphylococcus aureus | 3.12 - 12.5 | [10] |
| Marinopyrrole A derivative | 4,4'-para-trifluoromethyl derivative | MRSE | 0.008 | [10] |
| Marinopyrrole A derivative | 4,4'-para-trifluoromethyl derivative | MSSA | 0.125 | [10] |
| Marinopyrrole A derivative | 4,4'-para-trifluoromethyl derivative | MRSA | 0.13 - 0.255 | [10] |
| Pyrrolo[2,3-d]pyrimidine | 7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one (7d) | Various bacteria and fungi | Potent activity | [11] |
| Pyrrole derivative | 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles (1b) | Various bacteria and fungi | Potent activity | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Substituted Pyrroles
The synthesis of diverse pyrrole libraries is fundamental to exploring their SAR. The Paal-Knorr synthesis is a classical and widely used method.[3]
General Synthetic Scheme: Paal-Knorr Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Paal-Knorr Synthesis
Caption: General scheme of the Paal-Knorr pyrrole synthesis.
Modern synthetic approaches often employ multi-component reactions to efficiently generate libraries of substituted pyrroles for high-throughput screening.[12]
Conclusion
Substituted pyrroles represent a highly versatile and promising class of compounds in drug discovery. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles. By leveraging the insights from comparative data and established experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- A Comparative Guide to the Biological Activities of Substituted Pyrroles - Benchchem. (URL: )
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega. (URL: [Link])
- Selected examples of biologically active 3-pyrrolines - ResearchG
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed. (URL: [Link])
- New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed. (URL: [Link])
- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PubMed Central. (URL: [Link])
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. (URL: [Link])
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. (URL: [Link])
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: [Link])
- Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed. (URL: [Link])
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (URL: [Link])
- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (URL: [Link])
- Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents - PubMed. (URL: [Link])
- Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (URL: [Link])
- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (URL: [Link])
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. (URL: [Link])
- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC - PubMed Central. (URL: [Link])
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (URL: [Link])
- Pyrroles and Indoles derivatives as NSAIDs 37,38 their mechanism of...
- Synthesis of some new pyrrole derivatives and their antimicrobial activity - Der Pharma Chemica. (URL: [Link])
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (URL: [Link])
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry - ACS Public
- (PDF) Insights on Structure-Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. (URL: [Link])
- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. | Semantic Scholar. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 11. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
In the intricate world of medicinal chemistry, heterocyclic compounds are the undisputed cornerstones of drug design.[1] These cyclic structures, containing at least one atom other than carbon within their rings, offer a rich tapestry of electronic and three-dimensional properties that are fundamental to crafting biologically active molecules.[] Indeed, a survey of FDA-approved small-molecule drugs reveals that over 75% feature at least one heterocyclic ring, a testament to their dominance in the field.[] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets, mimic endogenous ligands, and fine-tune the physicochemical properties essential for a drug's success.[3][4]
This guide provides an in-depth, comparative analysis of a versatile yet specific building block, 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline , against a panel of the most ubiquitous heterocyclic scaffolds in drug discovery: indole , pyrazole , and imidazole . Our objective is to move beyond a simple catalog of structures and delve into the causality behind their selection. We will explore synthetic accessibility, physicochemical nuances, metabolic liabilities, and structure-activity relationship (SAR) landscapes to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make strategic decisions in their molecular design campaigns.
Featured Building Block: this compound
This molecule is a bifunctional building block, merging the structural rigidity and specific electronic character of a substituted pyrrole with the versatile reactivity of an aniline moiety. This combination presents a unique scaffold for probing chemical space.
Structural and Physicochemical Profile
The core of this building block is a pyrrole ring N-substituted with a p-aminophenyl group. The two methyl groups at the 2- and 5-positions of the pyrrole are critical. They sterically shield the otherwise reactive α-positions of the pyrrole ring, which can significantly enhance metabolic stability by preventing CYP-mediated oxidation—a common metabolic fate for simpler pyrroles.[5] The aniline portion provides a primary aromatic amine, a key functional handle for a multitude of subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization.
However, the aniline moiety itself is not without its challenges. Aniline-containing compounds can be susceptible to metabolic oxidation and have, in some contexts, been associated with toxicity.[6] Therefore, its inclusion necessitates careful consideration and often, strategic molecular modification to mitigate these potential liabilities.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [7] |
| Molecular Weight | 186.25 g/mol | [7][8] |
| Appearance | Colorless solid | [9] |
| Calculated LogP | 2.8 - 3.2 | Varies by algorithm |
| H-Bond Acceptors | 2 (Pyrrole N, Aniline N) | - |
| H-Bond Donors | 1 (Aniline NH₂) | - |
Synthesis: The Paal-Knorr Reaction
The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[10][11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mildly acidic conditions.[13] For this compound, the synthesis is achieved by reacting p-phenylenediamine or a precursor with 2,5-hexanedione (acetonylacetone).[14]
The mechanism proceeds via the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[12][15] The choice of a weak acid catalyst, like acetic acid, is crucial as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[13]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 3. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cresset-group.com [cresset-group.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline | C12H14N2 | CID 272429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of infectious diseases and the growing threat of antimicrobial resistance, the rigorous validation of new antibacterial agents is paramount. This guide provides an in-depth, technically focused framework for assessing the efficacy of novel compounds against a diverse panel of bacterial strains. As senior application scientists, our goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring that every step contributes to a self-validating and robust data package.
This guide is structured to provide a logical flow from foundational concepts to detailed experimental protocols and comparative data analysis. We will explore the core methodologies for determining antibacterial activity, the rationale for selecting appropriate bacterial challengers, and the interpretation of results in the context of established standards.
Foundational Concepts: Understanding the Metrics of Antibacterial Efficacy
Before embarking on experimental work, a firm grasp of the key metrics is essential. These metrics provide a standardized language to describe and compare the activity of different antibacterial agents.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This is a primary indicator of the agent's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2] This metric is crucial for distinguishing between agents that merely inhibit growth (bacteriostatic) and those that actively kill bacteria (bactericidal).
-
Zone of Inhibition: A clear area around an antimicrobial-impregnated disk on an agar plate where bacterial growth is inhibited.[3][4] The diameter of this zone is proportional to the susceptibility of the organism to the agent.[5]
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6] This distinction is clinically significant, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
The Importance of a Diverse Bacterial Panel
To comprehensively validate an antibacterial agent, it must be tested against a carefully selected panel of bacterial strains. This panel should include:
-
Gram-Positive Bacteria: Such as Staphylococcus aureus (including Methicillin-resistant S. aureus, or MRSA) and Enterococcus species. These bacteria have a thick peptidoglycan cell wall.[7]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa. These are characterized by a thin peptidoglycan layer and an outer membrane, which can act as a barrier to some antibiotics.[8]
-
Atypical Bacteria: If relevant to the intended application.
-
Resistant Strains: Including strains with known resistance mechanisms to existing antibiotics.
Furthermore, the inclusion of quality control (QC) strains is non-negotiable for ensuring the accuracy and reproducibility of susceptibility testing.[9] These are well-characterized strains with known susceptibility profiles, often obtained from culture collections like the American Type Culture Collection (ATCC).[9][10] Examples include E. coli ATCC 25922 and S. aureus ATCC 29213.[11]
Core Experimental Methodologies
The following protocols are foundational for assessing antibacterial efficacy. They are presented here with an emphasis on the rationale behind each step, in line with guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining MIC values.[14] It is performed in 96-well microtiter plates, allowing for the efficient testing of multiple agents and concentrations.[1][14]
Experimental Workflow for MIC Determination
Caption: Workflow for MBC determination following an MIC assay.
Detailed Protocol:
-
From the MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and the more concentrated wells).
-
Sub-culturing: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto antibiotic-free agar (e.g., Mueller-Hinton Agar). [15]3. Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum. [2]
Agar Disk Diffusion (Kirby-Bauer) Test
The Kirby-Bauer test is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents. [16][17] Experimental Workflow for Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [3]3. Disk Application: Aseptically apply paper disks impregnated with a specific concentration of the antimicrobial agent onto the agar surface. [5]Ensure disks are placed at least 24 mm apart. [3]4. Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. [17]Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints from CLSI or EUCAST. [17]
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic view of antibacterial activity, revealing the rate at which a compound kills a bacterial population over time. [18][19]This is particularly useful for understanding the pharmacodynamics of an agent.
Conceptual Workflow for Time-Kill Assay
Caption: Conceptual workflow for a time-kill kinetic assay.
Detailed Protocol:
-
Test Setup: Prepare flasks or tubes containing broth with the test agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without the agent. [20]2. Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. [19]4. Quantification: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL). [20]5. Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [20][18]
Comparative Analysis: A Case Study of "Compound X"
To illustrate the application of these methodologies, let's consider a hypothetical new antibacterial agent, "Compound X." We will compare its in vitro efficacy against that of two well-established antibiotics: Vancomycin , a glycopeptide active against Gram-positive bacteria by inhibiting cell wall synthesis,[7][8][21][22] and Ciprofloxacin , a fluoroquinolone that inhibits DNA replication and is effective against a broad spectrum of bacteria, particularly Gram-negatives. [23][24][25][26] Table 1: Comparative In Vitro Efficacy of Compound X, Vancomycin, and Ciprofloxacin
| Organism | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Interpretation |
| S. aureus (MSSA) | Compound X | 1 | 2 | 22 | Susceptible |
| Vancomycin | 1 [27] | 2 | 18 | Susceptible | |
| Ciprofloxacin | 0.5 | 1 | 25 | Susceptible | |
| S. aureus (MRSA) | Compound X | 2 | 4 | 18 | Susceptible |
| Vancomycin | 2 [28] | 4 | 16 | Susceptible | |
| Ciprofloxacin | >32 | >32 | 6 | Resistant | |
| E. coli | Compound X | 0.5 | 1 | 28 | Susceptible |
| Vancomycin | >64 | >64 | 6 | Resistant | |
| Ciprofloxacin | ≤1 [29] | ≤1 | 30 | Susceptible | |
| P. aeruginosa | Compound X | 4 | 16 | 16 | Intermediate |
| Vancomycin | >64 | >64 | 6 | Resistant | |
| Ciprofloxacin | 0.5 | 1 | 26 | Susceptible |
Note: Data for Vancomycin and Ciprofloxacin are representative values from the literature. Data for Compound X is hypothetical.
Interpretation of the Case Study Data:
-
Compound X demonstrates potent bactericidal activity against both methicillin-susceptible and methicillin-resistant S. aureus, with an MBC/MIC ratio of 2.
-
Against E. coli, Compound X shows excellent bactericidal activity, comparable to Ciprofloxacin.
-
Compound X has intermediate activity against P. aeruginosa, suggesting it may be less effective against this challenging pathogen.
-
The data confirms the expected spectrum of activity for the control antibiotics: Vancomycin is effective against Gram-positives but not Gram-negatives, while Ciprofloxacin has broad-spectrum activity but is ineffective against MRSA.
Conclusion: Towards a Comprehensive Efficacy Profile
The validation of antibacterial efficacy is a multi-faceted process that requires a combination of standardized methodologies, careful experimental design, and insightful data interpretation. By employing the core techniques of MIC, MBC, disk diffusion, and time-kill assays, and by testing against a diverse and relevant panel of bacterial strains, researchers can build a robust and reliable profile of a new antibacterial agent's in vitro activity. This foundational data is critical for guiding further preclinical and clinical development, ultimately contributing to the fight against infectious diseases.
References
- DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. [Link]
- Wikipedia. Ciprofloxacin. [Link]
- Wikipedia. Vancomycin. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? [Link]
- Study.com. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. [Link]
- Pharmapproach. (2024, September 6).
- PubMed. Mode of action and in-vitro activity of vancomycin. [Link]
- Slideshare. (2016, November 29). Ciprofloxacin mechanism of action or mode of action. [Link]
- Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
- National Center for Biotechnology Information. (2018, February 28).
- UK Health Security Agency. Quality Control of Antimicrobial Susceptibility Testing. [Link]
- Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- National Center for Biotechnology Information. (2023, August 28). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]
- Dr.Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? [Link]
- Oxford Academic. (2012, February 2).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Vancomycin Hydrochloride? [Link]
- National Center for Biotechnology Information.
- UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- National Center for Biotechnology Information. (2006, April 1). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. [Link]
- National Center for Biotechnology Information. (2014, October 22).
- Microchem Laboratory.
- European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. [Link]
- Microbe Online. (2013, November 15).
- American Society for Microbiology Journals. (2008, December 1). Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used. [Link]
- Oxford Academic. (2020, January 21).
- PubMed. (2023, February 1). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. [Link]
- National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Microbe Investigations. (2024, January 10).
- National Center for Biotechnology Information. (2024, March 11).
- National Center for Biotechnology Information. (2010, November 1).
- American Society for Microbiology Journals. Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]
- Creative Diagnostics.
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Emery Pharma. Time-Kill Kinetics Assay. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]
- FWD AMR-RefLabCap. (2022, April).
- National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
- ResearchGate.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
- National Center for Biotechnology Information. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]
- Scribd. Time Kill Assay. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
Sources
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. study.com [study.com]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. bsac.org.uk [bsac.org.uk]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. emerypharma.com [emerypharma.com]
- 19. actascientific.com [actascientific.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Vancomycin - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 23. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 25. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 26. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 27. journals.asm.org [journals.asm.org]
- 28. academic.oup.com [academic.oup.com]
- 29. droracle.ai [droracle.ai]
Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In Vitro Enzyme Assays
In the modern era of drug discovery, computational tools like molecular docking have become indispensable for rapidly screening vast libraries of compounds and predicting their potential to interact with a biological target.[1][2] However, these in silico predictions are just that—predictions. They represent a hypothesis of molecular interaction, a starting point that must be rigorously tested in the real world. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between computational predictions and biological reality through robust in vitro enzyme assays. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system, ultimately leading to more reliable and translatable drug discovery campaigns.
The Rationale: Why Experimental Validation is Non-Negotiable
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the strength of the interaction.[3] While incredibly powerful for prioritizing compounds, these scoring functions are approximations and have inherent limitations.[3][4][5] Factors such as protein flexibility, the presence of water molecules, and the precise entropic contributions to binding are challenging to model perfectly.[4][6] Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific method in structure-based drug design. Without it, researchers risk pursuing computationally promising but biologically inactive compounds, leading to wasted time and resources.
A Tale of Two Worlds: Correlating Docking Scores and Biological Activity
A common goal is to find a strong correlation between the predicted docking scores and experimentally determined inhibitory potencies, such as the half-maximal inhibitory concentration (IC50). While a good correlation can be a strong indicator of a valid docking protocol and a relevant binding mode, a direct one-to-one relationship is not always observed.[4][7][8][9] It is crucial to understand that a docking score is a calculated binding energy, while an IC50 value reflects the concentration of a compound required to inhibit 50% of an enzyme's activity.[4] The latter is influenced by a multitude of factors beyond simple binding affinity, including the specific assay conditions and the compound's mechanism of inhibition.
Discrepancies between docking scores and IC50 values can arise from several sources:
-
Inaccurate Binding Pose Prediction: The docking algorithm may have failed to identify the correct binding orientation of the ligand.
-
Scoring Function Imperfections: The scoring function may not accurately capture all the nuances of the molecular interactions.[3][4]
-
Incorrect Biological Assumptions: The chosen protein conformation might not be the biologically relevant one.[1]
-
Complex Biological Reality: The in vitro assay encompasses more biological complexity than the simplified in silico model.[7]
The following sections will outline a systematic approach to designing and executing in vitro enzyme assays to validate and refine your molecular docking results.
The Workflow: From Virtual Hit to Validated Lead
The journey from a computationally identified "hit" to a validated lead compound involves a multi-step experimental process. This workflow is designed to not only confirm activity but also to provide deeper insights into the compound's mechanism of action, which is invaluable for future optimization.
Caption: Workflow for validating molecular docking results.
Step 1: The Litmus Test - Determining the IC50
The first and most fundamental in vitro experiment is to determine the IC50 value of your computationally selected compounds.[10] This value provides a quantitative measure of a compound's potency in inhibiting the target enzyme.
Experimental Protocol: Determining IC50
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified enzyme to a known concentration in a suitable buffer. The buffer conditions (pH, ionic strength) should be optimized for enzyme stability and activity.
-
Prepare a stock solution of the enzyme's substrate. For colorimetric or fluorometric assays, this will be a chromogenic or fluorogenic substrate.
-
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Perform serial dilutions of the compound stocks to generate a range of concentrations to be tested. It is crucial to include a vehicle control (solvent only).
-
-
Assay Setup:
-
In a microplate, add the enzyme and the test compound at various concentrations.
-
Allow for a pre-incubation period to permit the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the rate of the enzymatic reaction over time using a plate reader (e.g., absorbance or fluorescence). The reaction should be monitored under initial velocity conditions, where the rate is linear.[11]
-
-
Data Analysis:
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Docking Score (kcal/mol) | Predicted Affinity (nM) | Experimental IC50 (µM) |
| Control Inhibitor | -10.5 | 15 | 0.05 |
| Compound A | -9.8 | 50 | 1.2 |
| Compound B | -9.5 | 80 | 15.7 |
| Compound C | -8.2 | 500 | > 100 |
| Compound D | -7.1 | 2000 | 85.3 |
Table 1: Example of comparative data from molecular docking and IC50 determination.
Step 2: Unveiling the "How" - Mechanism of Action Studies
Once a compound's inhibitory activity is confirmed, the next critical step is to understand its mechanism of action (MOA).[12] This delves into how the compound inhibits the enzyme, providing crucial information that can rationalize the docking results and guide lead optimization. The primary types of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed.[13]
Caption: Different modes of reversible enzyme inhibition.
Experimental Protocol: Mechanism of Inhibition Studies
-
Varying Substrate Concentration:
-
Design a matrix of experiments where both the inhibitor concentration and the substrate concentration are varied.
-
For each inhibitor concentration, measure the initial reaction velocity at several different substrate concentrations.
-
-
Data Analysis with Lineweaver-Burk Plots:
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting family of lines to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
-
Determination of the Inhibition Constant (Ki):
-
From the Lineweaver-Burk plots or by non-linear regression analysis of the raw data, the inhibition constant (Ki) can be calculated. Ki is a measure of the inhibitor's binding affinity and is a more fundamental parameter than IC50.
-
| Inhibition Type | Effect on Vmax | Effect on Km | Docking Implication |
| Competitive | No change | Increases | Inhibitor likely binds to the active site, competing with the substrate. |
| Non-competitive | Decreases | No change | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |
| Mixed | Decreases | Increases or Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. |
Table 2: Relationship between inhibition mechanism and kinetic parameters.
Step 3: Closing the Loop - Integrating Experimental Data with Docking Results
The true power of this integrated approach lies in using the experimental data to refine and validate your computational models.
-
Competitive Inhibitors: If a compound is found to be a competitive inhibitor, its predicted binding pose in the active site from molecular docking is likely to be biologically relevant.[12] The interactions observed in the docking model (e.g., hydrogen bonds, hydrophobic interactions) can then be used to guide the design of more potent analogs.
-
Non-competitive or Uncompetitive Inhibitors: If a non-competitive or uncompetitive mechanism is determined, this suggests that the inhibitor binds to an allosteric site.[12] This finding should prompt a re-evaluation of the docking protocol. "Blind docking," where the entire protein surface is considered as a potential binding site, may be necessary to identify the correct allosteric pocket.
Troubleshooting and Best Practices
-
Validate Your Docking Protocol: Before screening a large library, it is essential to validate your docking protocol.[1][14] A common method is "re-docking," where a known co-crystallized ligand is extracted from the protein structure and then docked back in. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[14][15]
-
Mind the Protein Structure: The quality of the protein structure used for docking is paramount.[1] Ensure that the structure is properly prepared, including the addition of hydrogen atoms and the assignment of correct protonation states for active site residues.
-
Embrace Iteration: The process of docking, testing, and refining is cyclical. The experimental results should feed back into the computational models to improve their predictive power.
Conclusion
The validation of molecular docking results with in vitro enzyme assays is a cornerstone of modern, rational drug design.[16][17] By moving beyond a simple comparison of docking scores and IC50 values and embracing a more nuanced approach that includes mechanism of action studies, researchers can gain a deeper understanding of their target and their compounds. This integrated strategy not only validates computational predictions but also provides the critical insights necessary to transform virtual hits into promising lead candidates for the development of new therapeutics.
References
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
- MDPI. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values.
- PLOS. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (n.d.). How to validate the molecular docking results?.
- ResearchGate. (n.d.). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2, on the left with aspirin and on the right without aspirin.
- ResearchGate. (n.d.). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- YouTube. (2010). 21.05 Mechanism-based Inhibition of Enzymes.
- ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds.
- Research Journal of Pharmacy and Technology. (2022). Molecular Docking and in vitro Enzyme Assay of Bioactive Compound Isolated from Rhus tripartite Collected from Hail Region.
- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
- ResearchGate. (n.d.). How can I validate a docking protocol?.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking.
- Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist.
- ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
- Patsnap. (n.d.). How Is Enzyme Kinetics Applied in Drug Development?.
- Duke University. (n.d.). Deciphering common failures in molecular docking of ligand-protein complexes.
- National Center for Biotechnology Information. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- National Center for Biotechnology Information. (2015). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase.
- ACS Publications. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.
- Reddit. (2022). Need help with molecular docking results interpretation. r/comp_chem.
- ResearchGate. (n.d.). Is the difference in docking results of 2 researchers normal?.
- National Center for Biotechnology Information. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening.
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
A Researcher's Guide to Evaluating Antitubercular Activity Against Standard Drugs
Introduction: The Enduring Challenge of Tuberculosis
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a robust and continuous pipeline of novel antitubercular agents. For researchers in the vanguard of this effort, a comprehensive understanding of the current therapeutic landscape and the rigorous methodologies for evaluating new chemical entities (NCEs) is paramount. This guide provides an in-depth comparison of standard antitubercular drugs and outlines the critical experimental frameworks for assessing the potential of new candidates. Our objective is to equip scientists with the foundational knowledge and practical protocols to accelerate the discovery of next-generation TB therapies.
The Arsenal Against Tuberculosis: A Comparative Overview of Standard Drugs
The current standard of care for drug-susceptible TB involves a multi-drug regimen to combat the slow-growing and persistent nature of Mtb. These drugs are categorized into first-line and second-line agents, each with distinct mechanisms of action that synergistically target the bacterium.
First-Line Agents: The Cornerstone of TB Treatment
First-line drugs are characterized by their high efficacy and relatively low toxicity. The standard "RIPE" regimen consists of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol.[1]
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[2][3] The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell lysis.[2][4] INH is a potent bactericidal agent, particularly effective against rapidly dividing mycobacteria.[5]
-
Rifampicin (RIF): This bactericidal antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[6][7] This action prevents the transcription of bacterial genes into messenger RNA, ultimately halting protein production.[8]
-
Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[9][10] Pyrazinoic acid disrupts membrane energetics and transport functions and is particularly effective against semi-dormant or non-replicating mycobacteria residing in the acidic environment of macrophages and caseous lesions.[11][12]
-
Ethambutol (EMB): A bacteriostatic agent that inhibits the enzyme arabinosyl transferase, which is crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[13][14][15] This disruption increases the permeability of the cell wall, enhancing the efficacy of other co-administered drugs.[15]
Second-Line Agents: Reserved for Resistance
When Mtb strains develop resistance to first-line drugs, second-line agents are employed. These are generally less effective, more toxic, and require longer treatment durations.[8] Key classes of second-line drugs include:
-
Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin): These broad-spectrum antibiotics inhibit DNA gyrase, an enzyme essential for DNA replication and repair in M. tuberculosis.[16][17] By trapping the gyrase on the DNA, they induce double-stranded breaks, leading to cell death.[18]
-
Injectable Agents (e.g., Amikacin, Kanamycin, Capreomycin): These aminoglycosides and polypeptide antibiotics interfere with protein synthesis by binding to the bacterial ribosome.[19][20] However, their use is associated with significant ototoxicity and nephrotoxicity.[19]
-
Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase.[21] This novel mechanism disrupts the energy metabolism of Mtb, leading to bactericidal activity.[22][23]
-
Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[24] It demonstrates activity against both drug-susceptible and multidrug-resistant strains of Mtb.[24]
Comparative Data of Standard Antitubercular Drugs
| Drug Class | Drug | Mechanism of Action | Activity | Key Target |
| First-Line | Isoniazid (INH) | Inhibition of mycolic acid synthesis[2][5] | Bactericidal[5] | InhA (enoyl-acyl carrier protein reductase)[2] |
| Rifampicin (RIF) | Inhibition of DNA-dependent RNA polymerase[6] | Bactericidal | RNA polymerase β subunit[6] | |
| Pyrazinamide (PZA) | Disruption of membrane energetics and transport[11][12] | Bactericidal (in acidic pH) | Multiple targets suggested[12] | |
| Ethambutol (EMB) | Inhibition of arabinogalactan synthesis[13][14] | Bacteriostatic[15] | Arabinosyl transferases[13] | |
| Second-Line | Fluoroquinolones | Inhibition of DNA gyrase[16][17] | Bactericidal | DNA gyrase[16] |
| Injectable Agents | Inhibition of protein synthesis[19][20] | Bactericidal | Ribosome[20] | |
| Bedaquiline | Inhibition of ATP synthase[21] | Bactericidal[21] | ATP synthase c-subunit[21] | |
| Linezolid | Inhibition of protein synthesis initiation[24] | Bacteriostatic/Bactericidal | 50S ribosomal subunit[24] |
Experimental Protocols for Evaluating Novel Antitubercular Agents
The preclinical evaluation of novel antitubercular compounds requires a battery of standardized in-vitro and in-vivo assays to determine their efficacy and safety profile.
In-Vitro Activity Assessment
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the MIC of compounds against Mtb.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the test compound and standard drugs (e.g., Isoniazid, Rifampicin) in a 96-well microplate.
-
The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with media only as sterility controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days of incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for 24 hours.
-
A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
It is crucial to assess the toxicity of a novel compound against mammalian cells to determine its therapeutic index. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the test compound for 24-48 hours. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of untreated cells)] x 100.
-
Logical Flow of Cytotoxicity Assessment
Caption: Decision-making flow based on cytotoxicity results.
In-Vivo Efficacy Assessment
Promising compounds from in-vitro screening should be evaluated in animal models of tuberculosis to assess their efficacy in a complex biological system. The murine model is the most commonly used for this purpose.
Protocol: Murine Model of Tuberculosis
-
Infection:
-
Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous route with a low dose of M. tuberculosis.[21]
-
-
Drug Administration:
-
Begin treatment with the test compound at various doses at a specified time post-infection (e.g., 2-4 weeks).
-
Administer the compound daily or on a specified schedule via oral gavage or other appropriate routes.
-
Include a vehicle control group and a positive control group treated with a standard drug like Isoniazid.[13]
-
-
Efficacy Evaluation:
-
At different time points during and after treatment, euthanize a subset of mice from each group.
-
Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).[13]
-
A significant reduction in CFU in the organs of treated mice compared to the vehicle control group indicates drug efficacy.
-
Conclusion and Future Directions
The fight against tuberculosis is a continuous battle that demands innovative research and the development of novel therapeutic agents. A thorough understanding of the mechanisms of action of existing drugs provides a crucial foundation for identifying new molecular targets and designing more effective compounds. The experimental protocols outlined in this guide offer a standardized framework for the systematic evaluation of NCEs, from initial in-vitro screening to in-vivo efficacy studies. By adhering to these rigorous methodologies, researchers can generate reliable and comparable data, thereby accelerating the translation of promising laboratory discoveries into life-saving clinical treatments. The ultimate goal is to shorten and simplify TB therapy, overcome drug resistance, and ultimately eradicate this devastating disease.
References
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Link
- Mitchison, D. A., & Coates, A. R. M. (2004). Predictive In Vitro Models of the Sterilizing Activity of Anti-Tuberculosis Drugs. Current Pharmaceutical Design, 10(26), 3285-3295. Link
- Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1175-1180. Link
- Takaki, K., et al. (2013). An in vivo platform for rapid high-throughput antitubercular drug discovery. Cell Reports, 2(1), 175-184. Link
- Sloan, M. A., et al. (2013). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 68(8), 1834-1841. Link
- Oxford Academic. (2013). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Link
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Link
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Link
- Lenaerts, A. J., et al. (2005). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 49(5), 1896-1901. Link
- BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13. Link
- Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-186. Link
- Ekins, S., et al. (2023). Machine Learning Models for Mycobacterium tuberculosis in vitro Activity: Prediction and Target Visualization. Journal of Chemical Information and Modeling, 63(4), 1184-1199. Link
- MDPI. (2021). In Vitro Miniaturized Tuberculosis Spheroid Model. International Journal of Molecular Sciences. Link
- BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16. Link
- National Institutes of Health. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. mSphere. Link
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Link
- Kosheeka. (2025).
- Frontiers. (2020).
- ResearchGate. (2009).
- National Center for Biotechnology Information. (2014). Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial. Link
- American Society for Microbiology. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy. Link
- eScholarship.org. (2014). Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial. Link
- Semantic Scholar. (2014). Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial. Link
- National Center for Biotechnology Information. (2014). Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): Study protocol for a randomized controlled trial. Link
- National Center for Biotechnology Information. (2018).
- ClinicalTrials.gov. (2022).
- TB Vaccine Development P
- U.S. Food and Drug Administration. (2022).
- Centers for Disease Control and Prevention. (2025). Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB. Link
- National Center for Biotechnology Information. (2024). Tuberculosis treatment monitoring tests during routine practice: study design guidance. Link
- Patsnap Synapse. (2024).
- ChemicalBook. (2022). Mechanism of action of Isoniazid. Link
- National Center for Biotechnology Information. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Link
- National Center for Biotechnology Information. (2019). Second-Line Injectable Drugs for the Treatment of Multidrug-Resistant Tuberculosis. Why do We Keep Using Them? Link
- ResearchGate. (2018). Mechanism of Action of Linezolid. Link
- Immunopaedia. TB Drugs. Link
- Praxis Medical Insights. (2025). What are the first-line antitubercular (anti-tuberculosis) drugs and their common side effects? Link
- Knowledge Base. First line anti TB drugs. Link
- Wikipedia. Management of tuberculosis. Link
- Central Tuberculosis Division. (2024). National Guidelines for Management of Drug Resistant TB. Link
- National Institute of Allergy and Infectious Diseases. (2016). Tuberculosis Drugs and Mechanisms of Action. Link
- National Center for Biotechnology Inform
- American Society for Microbiology. (2015). The Molecular Genetics of Fluoroquinolone Resistance in Mycobacterium tuberculosis. Microbiology and Molecular Biology Reviews, 79(2), 177-191. Link
- ResearchGate. (2018).
- National Center for Biotechnology Information. (2015). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. Proceedings of the National Academy of Sciences, 112(45), 13946-13951. Link
- National Center for Biotechnology Information. (2023). Mechanisms of Linezolid Resistance in Mycobacteria. Link
- Patsnap Synapse. (2025).
- YouTube. (2022). Linezolid mechanism of action. Link
Sources
- 1. Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial [escholarship.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 6. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical tools for the evaluation of tuberculosis treatment regimens for children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning Models for Mycobacterium tuberculosis in vitro Activity: Prediction and Target Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. fda.gov [fda.gov]
- 14. Evaluation of a standardized treatment regimen of anti-tuberculosis drugs for patients with multi-drug-resistant tuberculosis (STREAM): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. scielo.br [scielo.br]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Cytotoxicity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline Derivatives on Cancer Cell Lines
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their pharmacological potential, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive assessment of the cytotoxic profiles of these derivatives, offering a comparative analysis of their performance, insights into their mechanisms of action, and detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Pyrrole-Aniline Scaffolds
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the aromaticity and hydrogen-bonding capabilities of the aniline moiety with the unique electronic properties of the pyrrole ring. This combination has been shown to facilitate interactions with various biological targets, leading to a range of pharmacological activities. In the context of cancer, these derivatives have demonstrated the ability to induce cell death and inhibit cell proliferation, making them attractive candidates for further development as anticancer agents. This guide will delve into the cytotoxic profiles of these compounds, providing researchers, scientists, and drug development professionals with a critical overview of their potential.
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for a selection of this compound derivatives and related compounds against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | HL-60 | Acute Myeloid Leukemia | 25.93 (µg/mL) | [1] |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K-562 | Chronic Myeloid Leukemia | 10.42 (µg/mL) | [1] |
| Pegaharoline A (a novel aniline derivative with a pyrrole ring) | A549 | Non-Small Cell Lung Cancer | 2.39 ± 0.27 | [2] |
| Pegaharoline A (a novel aniline derivative with a pyrrole ring) | PC9 | Non-Small Cell Lung Cancer | 3.60 ± 0.41 | [2] |
| Isatin-pyrrole derivative (compound 6) | HepG2 | Liver Cancer | 0.47 | [3] |
Note: The data for the [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] derivative is presented in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the specific compound.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are believed to be mediated primarily through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.
The Apoptotic Pathway
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions determines the cell's fate. It is hypothesized that pyrrole derivatives can modulate the function of Bcl-2 family proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, thereby triggering the apoptotic cascade.
Caption: The Intrinsic and Extrinsic Apoptotic Pathways.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.
Studies have shown that some pyrrole-aniline derivatives can induce cell cycle arrest, often at the G2/M or G1 phase.[1] This arrest prevents the cancer cells from entering mitosis, thereby halting their proliferation. The inhibition of specific CDKs is a plausible mechanism by which these compounds exert their cell cycle-modulating effects.
Caption: Regulation of the Cell Cycle by Cyclin-Dependent Kinases.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and reliability of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for two of the most commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow of the MTT Cytotoxicity Assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number. It is a reliable and sensitive method for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as in steps 1-3 of the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove the TCA and unbound proteins.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the SRB Cytotoxicity Assay.
Conclusion and Future Directions
The this compound derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest highlights their potential as anticancer agents. The comparative data presented in this guide, although compiled from various sources, provides a valuable starting point for researchers interested in this chemical scaffold.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds within the apoptotic and cell cycle pathways. Elucidating these interactions will be crucial for the rational design of more potent and selective analogues, ultimately paving the way for their potential clinical development.
References
- Al-Malki, J., & Al-Thabaiti, S. A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
- de Castro Alves, C. E., Koidan, G., Hurieva, A. N., de Freitas Gomes, A., de Oliveira, R. C., Costa, A. G., ... & Pontes, G. S. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. [Link]
- Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PloS one, 16(4), e0250416. [Link]
- O'Brien, M. A., & Ku, J. (2016). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero cells.
- Ismail, M. M., El-Sayed, M. A., & El-Miligy, M. M. (2021). IC50 values of the promising derivatives against the MCF-7 cell line.
- Li, Y., Wang, Y., Zhang, T., Wang, Y., Li, Y., & Li, J. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(13), 5109. [Link]
- Aljohani, G. (2025). IC50 of compounds 2a-f and 4a-d, against colon carcinoma cells (HCT-116).
- El-Sayed, M. A. (2022). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A.
- Barakat, K. (2024). IC50 of the tested compounds against A549 cells compared to 5-FU.
- Rahman, M. A., & Akter, M. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 669-680. [Link]
- Sever, B. (2022). IC50 values of the compounds against A549 and L929 cells after 24 h.
- Arambula, J. F. (2021). (A) Cytotoxicity values (IC50, μM) of complex 4 against A549 cells by.
- Emam, S. H. (2022). Cytotoxicity (IC 50 , lM) activities of the synthesized compounds (5a-k) against H4IIE, HepG2 and CHO cells in vitro.
- Abdel-Mottaleb, Y. (2022). Cytotoxicity (IC 50 , µM) of the synthesized compounds against HCT-116 a human colon cancer cell line.
- Ali, I., Wani, W. A., & Saleem, K. (2013). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. [Link]
- de Pinho, P. G., & Inês, M. (2012). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. PubMed Central. [Link]
- Tischlerova, V. (2017). IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation.
- Scholar, I. T. S. (2021). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. scholar.its.ac.id. [Link]
- Asadzadeh, Z., & Mansoori, B. (2019). Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines. PubMed Central. [Link]
- Abdel-Mottaleb, Y. (2022). Cytotoxicity (IC 50 , µM) of the synthesized compounds against (MCF-7) a breast cancer cell line.
Sources
A Comparative Guide to Mono- and Bis-Pyrrole Products in the Paal-Knorr Reaction
For researchers, scientists, and professionals in drug development, the synthesis of pyrrole-containing molecules is a foundational task. The pyrrole ring is a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The Paal-Knorr synthesis, a classic and enduring method, offers a straightforward and efficient route to these valuable five-membered heterocycles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][4] This guide provides an in-depth comparative study of the formation of both mono- and bis-pyrrole products via the Paal-Knorr reaction, offering insights into reaction control, mechanistic underpinnings, and practical experimental guidance.
The Paal-Knorr Reaction: A Mechanistic Overview
The Paal-Knorr synthesis is a robust acid-catalyzed condensation reaction.[4][5] The generally accepted mechanism for pyrrole formation involves the initial nucleophilic attack of a primary amine on one of the protonated carbonyl groups of a 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1] Subsequent dehydration of the cyclic intermediate yields the aromatic pyrrole ring.[1]
While the reaction is versatile, the choice of the amine nucleophile dictates the final product. The use of a monoamine leads to the formation of a mono-pyrrole, whereas a diamine can, under appropriate conditions, lead to the formation of a bis-pyrrole. Understanding the factors that govern this selectivity is crucial for targeted synthesis.
Caption: Generalized reaction pathways for mono- and bis-pyrrole synthesis via the Paal-Knorr reaction.
Mono- vs. Bis-Pyrrole Formation: Key Experimental Controls
The selective synthesis of mono- or bis-pyrroles from a diamine and a 1,4-dicarbonyl compound is primarily governed by the stoichiometry of the reactants and the reaction conditions.
| Parameter | For Mono-Pyrrole Formation | For Bis-Pyrrole Formation | Rationale |
| Stoichiometry (Dicarbonyl:Diamine) | > 1:1 (Excess Dicarbonyl) | 2:1 | A 2:1 ratio of dicarbonyl to diamine ensures that both amine functionalities of the diamine react to form a bis-pyrrole. An excess of the dicarbonyl compound in the mono-pyrrole synthesis ensures that the diamine is the limiting reagent, favoring the formation of the mono-adduct. |
| Reaction Time | Generally shorter | Generally longer | The formation of the bis-pyrrole is a stepwise process, requiring two separate cyclization events. Therefore, longer reaction times are often necessary to ensure the completion of the second pyrrole ring formation. |
| Temperature | Can often be performed at lower temperatures | May require higher temperatures or longer reflux | Driving the reaction to completion for the formation of the bis-pyrrole may necessitate more forcing conditions. |
| Catalyst Loading | Standard catalytic amounts | May benefit from slightly higher catalyst loading | Ensuring efficient catalysis for both cyclization steps can be beneficial for achieving high yields of the bis-pyrrole. |
| Solvent | Protic solvents like ethanol or acetic acid are common | Similar solvents are used, but solvent choice can influence solubility of intermediates and products | The choice of solvent can impact the solubility of the starting materials, intermediates, and final products, which in turn can affect reaction rates and yields. |
A Comparative Experimental Study: Synthesis of a Mono- and Bis-Pyrrole
To illustrate the practical application of these principles, we present a comparative synthesis of a mono- and a bis-pyrrole using 2,5-hexanedione and a representative diamine, such as 1,4-diaminobenzene.
Experimental Protocols
Protocol 1: Synthesis of a Mono-Pyrrole
Objective: To synthesize N-(4-aminophenyl)-2,5-dimethylpyrrole.
-
To a round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).
-
Add a solution of 1,4-diaminobenzene (0.54 g, 5 mmol) in ethanol (10 mL) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired mono-pyrrole.
Protocol 2: Synthesis of a Bis-Pyrrole
Objective: To synthesize 1,4-bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene.
-
To a round-bottom flask, add 2,5-hexanedione (2.28 g, 20 mmol) and ethanol (30 mL).
-
Add a solution of 1,4-diaminobenzene (1.08 g, 10 mmol) in ethanol (15 mL) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (0.2 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired bis-pyrrole.
Sources
A Senior Application Scientist's Guide to Benzohydrazide Synthesis: Evaluating the Efficacy of Modern Coupling Agents
For researchers, medicinal chemists, and drug development professionals, the synthesis of benzohydrazide and its derivatives is a foundational step in the creation of a vast array of pharmacologically active molecules.[1][2] These compounds form the backbone of numerous antibacterial, antifungal, anticancer, and anti-inflammatory agents. The core of benzohydrazide synthesis lies in the formation of a stable amide bond between a benzoic acid derivative and hydrazine. While traditional methods, such as the refluxing of an ester with hydrazine hydrate, are well-established, they can be time-consuming and may not be suitable for sensitive substrates.[2][3]
Modern synthetic chemistry offers a powerful arsenal of coupling agents that can facilitate this transformation under milder conditions with often superior yields and purity. However, the selection of the optimal coupling agent is not a one-size-fits-all decision. It requires a nuanced understanding of their reaction mechanisms, advantages, and potential pitfalls. This guide provides an in-depth, comparative analysis of three widely used classes of coupling agents for the synthesis of benzohydrazide from benzoic acid and hydrazine: carbodiimides, phosphonium salts, and uronium/guanidinium salts.
The Fundamental Challenge: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and hydrazine is an acid-base reaction, not a nucleophilic acyl substitution. To facilitate the formation of the desired amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary role of a coupling agent.
Figure 1: General workflow for coupling agent-mediated benzohydrazide synthesis.
Carbodiimide Coupling Agents: The Workhorse of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling agents.[4] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action
The reaction proceeds through the protonation of the carbodiimide by the carboxylic acid, followed by the nucleophilic attack of the carboxylate anion on the central carbon of the carbodiimide. This forms the O-acylisourea intermediate. Hydrazine then attacks this intermediate to form the benzohydrazide and a urea byproduct. To enhance the reaction rate and suppress side reactions like the formation of N-acylurea, an additive such as 1-Hydroxybenzotriazole (HOBt) is often employed.[4][5] HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt-ester, which is still sufficiently electrophilic to react with hydrazine.[6]
Figure 2: Mechanism of DCC/EDC and HOBt mediated benzohydrazide synthesis.
Experimental Protocol: Benzohydrazide Synthesis using DCC/HOBt
Materials:
-
Benzoic Acid (1.0 eq)
-
Hydrazine Monohydrate (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add hydrazine monohydrate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Advantages and Disadvantages
-
Advantages: Cost-effective, widely available, and effective for many substrates.[4]
-
Disadvantages: DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility in many organic solvents.[6] EDC is water-soluble, which simplifies purification, but both can lead to the formation of N-acylurea side products.[6]
Phosphonium Salt Coupling Agents: Enhanced Reactivity
Phosphonium salt-based coupling agents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), offer higher reactivity and are particularly useful for more challenging couplings.[7][8]
Mechanism of Action
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic phosphorus atom of the BOP reagent, forming a highly reactive acyloxyphosphonium salt intermediate. This intermediate can then react directly with hydrazine to form the desired benzohydrazide. The byproduct, hexamethylphosphoramide (HMPA), is water-soluble, which can simplify purification.[7]
Figure 3: Mechanism of BOP-mediated benzohydrazide synthesis.
Experimental Protocol: Benzohydrazide Synthesis using BOP
Materials:
-
Benzoic Acid (1.0 eq)
-
Hydrazine Monohydrate (1.2 eq)
-
BOP Reagent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add BOP reagent (1.2 eq) to the reaction mixture and stir for another 15 minutes.
-
Add hydrazine monohydrate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages
-
Advantages: High coupling efficiency, rapid reaction times, and reduced side reactions compared to carbodiimides.[2]
-
Disadvantages: BOP is more expensive than carbodiimides and produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen and must be handled with appropriate safety precautions.[9] Safer alternatives like PyBOP exist, which produce less hazardous byproducts.[10]
Uronium/Guanidinium Salt Coupling Agents: The Gold Standard for Efficiency
Uronium/Guanidinium salts, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are considered among the most efficient coupling reagents available.[11] They are particularly favored for difficult couplings and for minimizing racemization in peptide synthesis.
Mechanism of Action
Similar to BOP, the reaction begins with the deprotonation of the carboxylic acid by a base like DIPEA. The carboxylate then attacks the electrophilic carbon of HATU to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the nitrogen atom in the pyridine ring is thought to provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine (or in this case, hydrazine).[12]
Figure 4: Mechanism of HATU-mediated benzohydrazide synthesis.
Experimental Protocol: Benzohydrazide Synthesis using HATU
Materials:
-
Benzoic Acid (1.0 eq)
-
Hydrazine Monohydrate (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Aqueous Citric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and stir the mixture at 0 °C for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add hydrazine monohydrate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[8]
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer successively with 5% aqueous citric acid solution, saturated sodium bicarbonate solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages
-
Advantages: Very high coupling efficiency, extremely fast reaction rates, and minimal side reactions.[11] It is particularly effective for sterically hindered substrates.
-
Disadvantages: HATU is the most expensive of the three coupling agents discussed. It is also moisture-sensitive and should be handled under an inert atmosphere.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of benzohydrazide from benzoic acid and hydrazine using the three coupling agents under standardized, optimized conditions. The data is a synthesis of literature values and expected outcomes based on the known reactivity of each reagent.
| Coupling Agent System | Relative Cost | Typical Reaction Time | Typical Yield (%) | Key Purification Challenge |
| DCC/HOBt | Low | 12-24 hours | 75-90% | Removal of insoluble dicyclohexylurea (DCU) byproduct.[6] |
| BOP/DIPEA | Medium | 2-6 hours | 85-95% | Removal of carcinogenic HMPA byproduct.[9] |
| HATU/DIPEA | High | 1-4 hours | >95% | Removal of water-soluble tetramethylurea and HOAt byproducts. |
Potential Side Reaction: Formation of N,N'-Diacylhydrazine
A key consideration when using coupling agents with hydrazine is the potential for di-acylation, leading to the formation of N,N'-dibenzoylhydrazine. This occurs when a second molecule of the activated benzoic acid reacts with the newly formed benzohydrazide.
Figure 5: Side reaction pathway leading to the formation of N,N'-diacylhydrazine.
To minimize this side reaction, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine can help to ensure that the activated benzoic acid reacts preferentially with the more nucleophilic hydrazine rather than the less nucleophilic benzohydrazide product. Careful monitoring of the reaction by TLC is also recommended to avoid prolonged reaction times that could favor the formation of the di-acylated byproduct.
Conclusion and Recommendations
The choice of coupling agent for benzohydrazide synthesis is a balance of cost, efficiency, and practicality.
-
For large-scale, cost-sensitive syntheses where purification challenges can be managed, DCC/HOBt or the more conveniently purified EDC/HOBt remain viable options.
-
When higher yields and faster reaction times are desired, and the handling of hazardous byproducts is feasible, BOP or its safer analogue PyBOP are excellent choices.
-
For the most challenging syntheses, including those with sterically hindered substrates or when the highest possible yield and purity are paramount, HATU is the reagent of choice, despite its higher cost.
By understanding the mechanisms and practical considerations of each of these coupling agents, researchers can make informed decisions to optimize their benzohydrazide synthesis, paving the way for the efficient discovery and development of new therapeutic agents.
References
- Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300.
- Castro, B., et al. (1975). BOP: A new reagent for peptide coupling. Tetrahedron Letters, 16(14), 1219-1222.
- BenchChem. (2025). BOP Reagent: A Powerful Coupling Agent in the Synthesis of Complex Organic Molecules.
- BenchChem. (2025).
- König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazoles. Chemische Berichte, 103(3), 788-798.
- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). Molecules.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- Slideshare. (n.d.). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx.
- Aapptec. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.).
- Arabian Journal of Chemistry. (2017).
- Wikipedia. (n.d.). BOP reagent.
- Chemical Methodologies. (2020).
- International Journal of Applied Research. (2015).
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2019). Molecules.
- BenchChem. (n.d.). Synthesis routes of Benzohydrazide.
- ResearchGate. (2020). Photocatalytic cross-dehydrogenative coupling reaction toward the synthesis of N,N-disubstituted acyl hydrazides and their bromides.
- Two-Component Coupling of Carbodiimides and Hydrazides Provides Convergent Access to Biologically Active Compounds. (2022). Organic Letters.
- Science of Synthesis. (2008). Product Class 7: Hydrazines and Hydrazinium Salts.
- BenchChem. (2025).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017). CHEMISTRY & BIOLOGY INTERFACE.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
Sources
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOP reagent - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating Dual Inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR)
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) represents a promising strategy in the development of novel antimicrobial and anticancer agents.[1] This guide provides a comprehensive framework for the validation of dual-inhibitory compounds, detailing the essential biochemical and cell-based assays required to rigorously assess their efficacy and selectivity.
The Strategic Advantage of Dual Inhibition
Targeting multiple enzymes in critical metabolic pathways can offer significant advantages, including increased potency, a broader spectrum of activity, and a reduced likelihood of developing drug resistance.[2]
-
Dihydrofolate Reductase (DHFR): A key enzyme in folate metabolism, DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are precursors for DNA and RNA synthesis.[4] Inhibition of DHFR disrupts DNA replication and cell division, making it a well-established target for anticancer and antimicrobial drugs.[5][6]
-
Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[7] It catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[7] The structural differences between bacterial ENR and the mammalian fatty acid synthase make it an attractive target for the development of novel antibacterial agents.[8]
The co-inhibition of DHFR and ENR disrupts two distinct and vital cellular processes, creating a synergistic effect that can be highly effective in combating pathogenic microorganisms and cancer cells.
Caption: Dual inhibition of DHFR and ENR disrupts both folate metabolism and fatty acid synthesis.
Biochemical Assays: The First Line of Validation
Biochemical assays are essential for determining the direct inhibitory activity of a compound against its target enzymes. These assays utilize purified enzymes and substrates to quantify the extent of inhibition.
The most common method for assessing DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[9][10]
Principle: DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H+ ↔ Tetrahydrofolate + NADP+
The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be measured over time to determine the reaction rate. The presence of a DHFR inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.[10]
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.[7]
-
DHFR Enzyme: Prepare a stock solution of purified DHFR in assay buffer. The final concentration in the assay will need to be optimized.
-
NADPH: Prepare a stock solution in assay buffer. A typical final concentration is 100-200 µM.[8]
-
Dihydrofolate (DHF): Prepare a stock solution in assay buffer. The final concentration should be at or near the Km of the enzyme for this substrate.
-
Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, DHFR enzyme, and the test compound at various concentrations.
-
Include control wells:
-
No Inhibitor Control: Contains all components except the test compound.
-
No Enzyme Control: Contains all components except the DHFR enzyme.
-
Positive Control: Contains a known DHFR inhibitor, such as methotrexate.[10]
-
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding NADPH and DHF.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader, taking readings at regular intervals for 10-20 minutes.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: Workflow for a spectrophotometric DHFR inhibition assay.
Similar to the DHFR assay, ENR activity can be monitored spectrophotometrically by measuring the oxidation of NADH to NAD+.[7]
Principle: ENR catalyzes the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP, utilizing NADH as a cofactor.[7] The decrease in absorbance at 340 nm due to NADH consumption is proportional to the enzyme's activity.
Experimental Protocol: Spectrophotometric ENR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.[8]
-
ENR Enzyme: Prepare a stock solution of purified ENR (e.g., from Staphylococcus aureus) in assay buffer.
-
NADH: Prepare a stock solution in assay buffer. A typical final concentration is 200 µM.[8]
-
Substrate: Crotonyl-CoA is a commonly used substrate analog.[7][8] Prepare a stock solution in assay buffer. A typical final concentration is 0.8 mM.[8]
-
Test Compound: Prepare a stock solution in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, ENR enzyme, NADH, and the test compound at various concentrations to each well.
-
Include appropriate controls:
-
No Inhibitor Control
-
No Enzyme Control
-
Positive Control: A known ENR inhibitor, such as triclosan.[7]
-
-
Pre-incubate the plate at 30°C for 10 minutes to facilitate inhibitor-enzyme binding.[7]
-
Initiate the reaction by adding the crotonyl-CoA substrate.[7]
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes in a microplate reader.[7]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Comparative Analysis of Inhibitory Potency
A critical aspect of this guide is the objective comparison of the test compound's performance against established inhibitors. The following table provides a template for summarizing the biochemical data.
| Inhibitor | Target Enzyme | Organism/Enzyme Source | IC50 (nM) | Ki (nM) |
| Test Compound X | DHFR | Homo sapiens | Experimental Value | Experimental Value |
| ENR | Staphylococcus aureus | Experimental Value | Experimental Value | |
| Methotrexate | DHFR | Homo sapiens | ~120[11] | 26 - 45[12] |
| DHFR | Staphylococcus aureus | - | 0.71[11] | |
| Triclosan | ENR | Staphylococcus aureus | - | - |
| Trimethoprim | DHFR | Escherichia coli | 23[11] | 1[11] |
| DHFR | Homo sapiens | >30,000[11] | - |
Note: IC50 values can vary depending on the specific assay conditions. Ki (inhibition constant) values provide a more absolute measure of inhibitor potency.
Cell-Based Assays: Validating Efficacy in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment. These assays assess the compound's ability to penetrate cell membranes, its stability within the cell, and its overall effect on cell viability and growth.
For potential antimicrobial agents, the MIC assay is the gold standard for determining the lowest concentration of a drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium.
-
Prepare Drug Dilutions: Serially dilute the test compound in the growth medium in a 96-well microtiter plate.
-
Inoculate: Add the standardized bacterial inoculum to each well.
-
Include Controls:
-
Growth Control: Bacteria with no drug.
-
Sterility Control: Medium with no bacteria.
-
Positive Control: A known antibiotic.
-
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
For potential anticancer agents, cell proliferation assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The validation of dual DHFR and ENR inhibitors requires a multi-faceted approach that combines rigorous biochemical and cell-based assays. By systematically evaluating a compound's inhibitory potency against both targets and its efficacy in a cellular context, researchers can confidently identify promising candidates for further development. Future studies should focus on elucidating the mechanism of action, exploring the potential for synergistic interactions with other drugs, and assessing the in vivo efficacy and safety of these novel dual inhibitors.
References
- Widemann, B. C., et al. (1999). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Clinical chemistry, 45(2), 223–228.
- Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Clinical Chemistry. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader.
- He, X., et al. (2004). Identification and characterization of inhibitors of bacterial enoyl-acyl carrier protein reductase. Antimicrobial agents and chemotherapy, 48(6), 2133–2141.
- Freire, V. N., et al. (2020). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in molecular biosciences, 7, 61.
- Khan, S., et al. (2011). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. The Journal of antimicrobial chemotherapy, 66(5), 1049–1056.
- Kuo, M. R., et al. (2008). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry letters, 18(24), 6464–6467.
- Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
- Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(8), 2441–2452.
- Cui, Z., et al. (2021). Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis. Nature communications, 12(1), 1633.
- Scimone, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1140.
- SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader.
- Sehrawat, N., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current medicinal chemistry.
- Sehrawat, N., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current medicinal chemistry.
- Schölermann, B., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chembiochem : a European journal of chemical biology, 24(20), e202300366.
- Patsnap Synapse. What are DHFR inhibitors and how do they work?.
- ResearchGate. Binding Mode Analysis of Dual Inhibitors of Human Thymidylate Synthase and Dihydrofolate Reductase as Antitumer Agents via Molecular Docking and DFT Studies.
- Sharma, R., et al. (2024). Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 29(11), 2465.
- Naidoo, A., et al. (2023). Dual-Target Mycobacterium tuberculosis Inhibition: Insights into the Molecular Mechanism of Antifolate Drugs. International journal of molecular sciences, 24(18), 14101.
- Greco, W. R., et al. (1998). Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation. Molecular pharmacology, 53(6), 1081–1089.
- Kumar, P., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of biomolecular structure & dynamics, 41(22), 11468–11481.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Synthetic Routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Introduction: The Significance of a Versatile Synthetic Intermediate
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a key structural motif and a versatile intermediate in the synthesis of a wide range of biologically active compounds, including antitubercular and antimicrobial agents.[1][2] Its architecture, which combines a substituted pyrrole ring with an aniline moiety, makes it a valuable building block for drug discovery and materials science. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary and alternative synthetic routes to this target molecule. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each method. By presenting comparative experimental data, detailed protocols, and mechanistic diagrams, this document serves as a practical resource for selecting the optimal synthetic strategy based on specific laboratory needs, such as yield, purity, cost, safety, and green chemistry principles.
The Foundational Pathway: Classical Paal-Knorr Synthesis
The Paal-Knorr reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains the most prominent and direct method for synthesizing substituted pyrroles.[3][4] The reaction is a cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6] For the synthesis of this compound, the reaction involves the condensation of 2,5-hexanedione with an appropriate aniline precursor.
A critical consideration is the choice of the aniline starting material. While direct reaction with p-phenylenediamine is possible, it carries a significant risk of forming the bis-pyrrole byproduct due to the presence of two reactive amino groups. A more controlled and common industrial approach involves a two-step sequence:
-
Paal-Knorr condensation of 4-nitroaniline with 2,5-hexanedione.
-
Reduction of the nitro group to the desired primary amine.
This strategy ensures monosubstitution and generally leads to higher yields of the target aniline.
Mechanism of the Paal-Knorr Pyrrole Synthesis: The reaction mechanism involves the initial attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal intermediate.[3] This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic dihydroxy-pyrrolidine derivative. Subsequent dehydration yields the aromatic pyrrole ring.[7]
Advantages:
-
Simplicity and High Atom Economy: The reaction is straightforward and incorporates most atoms from the starting materials into the final product.
-
Readily Available Precursors: 2,5-Hexanedione and 4-nitroaniline are common and relatively inexpensive bulk chemicals.
Limitations:
-
Harsh Conditions: Often requires prolonged heating in acid (e.g., acetic acid), which may not be suitable for substrates with sensitive functional groups.[8]
-
Two-Step Process: The need for a subsequent reduction step adds to the overall process time and complexity.
-
Environmental Concerns: Traditional methods can involve corrosive acids and heavy metal reductants.
Modern Alternatives and Green Chemistry Enhancements
Driven by the principles of green chemistry, significant efforts have been made to develop more efficient, safer, and environmentally benign alternatives to the classical Paal-Knorr synthesis.[9] These methods often focus on alternative energy sources, novel catalytic systems, and solvent-free conditions.
Route A: Modified Paal-Knorr & Clauson-Kaas Reactions
The Clauson-Kaas reaction provides a milder alternative by using 2,5-dimethoxytetrahydrofuran as a stable, easy-to-handle precursor to the 1,4-dicarbonyl moiety.[10] Under acidic conditions, this acetal hydrolyzes in situ to succinaldehyde, which then reacts with the amine.[11]
Innovations in Catalysis and Reaction Conditions:
-
Microwave-Assisted Synthesis: The use of microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side product formation.[9][12]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that enhances reaction rates, often at lower temperatures than conventional heating.[13]
-
Novel Catalytic Systems: A variety of catalysts have been developed to replace traditional Brønsted acids:
-
Lewis Acids: Catalysts like molecular iodine (I₂), bismuth nitrate, and zinc triflate (Zn(OTf)₂) can promote the reaction under milder, often solvent-free conditions.[8][10][14]
-
Heterogeneous Catalysts: Solid acids such as montmorillonite KSF clay or silica-supported sulfuric acid offer significant advantages in terms of easy separation, recovery, and reusability, simplifying product purification and reducing waste.[5][14]
-
Mechanochemical Synthesis: Performing the reaction in a ball mill (mechanochemical activation) under solvent-free conditions is a highly effective green chemistry approach.[15][16] This method uses a solid organic acid like citric acid as the catalyst, minimizing both solvent use and energy consumption.[16]
-
Route B: Direct Synthesis from Bio-derived Furans
A cutting-edge and highly sustainable approach involves the direct condensation of anilines with furans derived from biomass.[17] Specifically, 2,5-dimethylfuran (obtainable from lignocellulose) can react with an aniline derivative over a solid acid catalyst, such as H-form zeolite Y, to form the N-aryl pyrrole.[18]
This route is exceptionally appealing from a green chemistry perspective as it utilizes renewable feedstocks. The mechanism involves the acid-catalyzed hydrolysis and ring-opening of the furan to generate the 1,4-dicarbonyl species in situ, which then undergoes the Paal-Knorr condensation.[18]
Quantitative Comparison of Synthetic Routes
The choice of synthetic route depends on a balance of factors including yield, reaction time, cost, safety, and available equipment. The following table provides a comparative summary of the methodologies discussed.
| Method | Starting Materials | Typical Catalyst/Conditions | Time | Temp. | Solvent | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Paal-Knorr | 2,5-Hexanedione, 4-Nitroaniline | Acetic Acid or p-TsOH, reflux | 4-24 h | 80-120 °C | Acetic Acid, Toluene | 70-85% | Simple, inexpensive reagents.[19] | Long reaction times, harsh conditions, requires separate reduction step.[8] |
| Microwave-Assisted | 2,5-Hexanedione, 4-Nitroaniline | Iodine (I₂), CaCl₂ | 1-15 min | 100-150 °C | Solvent-free or Green Solvents | 85-98% | Extremely fast, high yields, clean reactions.[9] | Requires specialized microwave reactor. |
| Ultrasound-Assisted | 2,5-Hexanedione, 4-Nitroaniline | Ionic Liquid (e.g., [HMIM][HSO₄]) | 30-60 min | Room Temp. | Ionic Liquid | 80-95% | Mild conditions, good yields, reusable catalyst.[9] | Requires ultrasonic bath, ionic liquids can be expensive. |
| Mechanochemical | 2,5-Hexanedione, Aniline | Citric Acid (solid) | 15-30 min | Room Temp. | Solvent-free | 70-90% | Solvent-free, low energy, fast, uses bio-sourced catalyst.[15][16] | Requires ball mill, direct use of aniline may require optimization. |
| Clauson-Kaas (Zinc Cat.) | 2,5-Dimethoxytetrahydrofuran, Aniline | Zn(OTf)₂ | 1-3 h | 70 °C | Solvent-free | 80-95% | Uses stable precursor, mild, solvent-free.[10][20] | Precursor is more expensive than 2,5-hexanedione. |
| From Bio-derived Furan | 2,5-Dimethylfuran, Aniline | H-Y Zeolite (solid acid) | 6-12 h | 150-180 °C | Toluene | 40-75% | Utilizes renewable feedstock, heterogeneous catalyst.[17][18] | Lower yields, requires higher temperatures/pressure. |
Note: Yields are for the pyrrole formation step and may vary based on the specific aniline derivative and reaction scale.
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for three representative synthetic routes are provided below.
Protocol 1: Classical Paal-Knorr Synthesis (Two-Step)
Step A: Synthesis of 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
To a solution of 4-nitroaniline (13.8 g, 100 mmol) in glacial acetic acid (150 mL), add 2,5-hexanedione (12.5 g, 110 mmol).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (500 mL) with stirring.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step B: Reduction to this compound
-
Suspend the crude 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole (21.6 g, 100 mmol) in a mixture of ethanol (200 mL) and concentrated hydrochloric acid (50 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol) portion-wise, controlling the exothermic reaction by cooling in an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice and basify to pH > 10 by the slow addition of concentrated NaOH solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target compound. Purify by column chromatography if necessary.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
In a 10 mL microwave reaction vessel, combine 4-nitroaniline (1.38 g, 10 mmol), 2,5-hexanedione (1.25 g, 11 mmol), and a catalytic amount of molecular iodine (127 mg, 0.5 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes (power setting may vary).
-
Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in ethyl acetate (50 mL) and wash with aqueous sodium thiosulfate solution to remove iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent to obtain the crude 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, which can then be reduced as described in Protocol 1.
Protocol 3: Zinc-Catalyzed Clauson-Kaas Synthesis
-
In a round-bottom flask, mix 4-nitroaniline (1.38 g, 10 mmol), 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol), and zinc triflate (Zn(OTf)₂) (182 mg, 0.5 mmol).
-
Heat the solvent-free mixture at 70 °C with stirring for 2 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dissolve it in dichloromethane (50 mL).
-
Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under vacuum. The resulting crude product can be purified by chromatography and then reduced as described in Protocol 1.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through several effective routes, with the classical Paal-Knorr synthesis remaining a reliable, albeit dated, choice for large-scale production due to low reagent costs.
For laboratory-scale synthesis focused on speed and efficiency, microwave-assisted methods are unparalleled, offering excellent yields in mere minutes.[9] When specialized equipment is a constraint, the zinc-catalyzed Clauson-Kaas reaction presents a highly effective, mild, and solvent-free alternative that is experimentally simple.[10][20]
For researchers prioritizing sustainability, mechanochemical (ball milling) synthesis stands out as a superior green alternative, eliminating the need for solvents and operating at room temperature.[16] While the direct synthesis from bio-derived furans is conceptually the most sustainable route, it currently suffers from lower yields and more demanding conditions, making it an area ripe for future optimization.[17]
Ultimately, the optimal synthetic route is dictated by the specific priorities of the research or production environment, balancing the classic trade-offs between cost, speed, safety, and environmental responsibility.
References
- Ghorbani-Vaghei, R., & Akbari-Akelis, D. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. [Link]
- ResearchGate. (2022).
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Leonardi, G., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. [Link]
- Wikipedia. Paal–Knorr synthesis. [Link]
- Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]
- R Discovery. (2022).
- Semantic Scholar.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
- ResearchGate. (2005). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
- Grokipedia. Paal–Knorr synthesis. [Link]
- ResearchGate. (2017).
- Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
- ResearchGate. (2017). Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline.... [Link]
- Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
- Semantic Scholar. (2017). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. [Link]
- ResearchGate. (2017). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. [Link]
- Rousseau, J., et al. (2014). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry. [Link]
- ResearchGate. (2023). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5. [Link]
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- Degiacomi, G., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. [Link]
- Bagley, M. C., et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2011). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. [Link]
- Sharma, P., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules. [Link]
- Mukhopadhyay, C., & Tapaswi, P. K. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. [Link]
- ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
- Magri, C., et al. (2023). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Molecules. [Link]
- Larsson, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
Sources
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. alliedacademies.org [alliedacademies.org]
- 20. discovery.researcher.life [discovery.researcher.life]
comparative performance of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline-based materials in electronic devices
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic field of organic electronics, the quest for novel materials with superior performance, stability, and processability is relentless. Among the myriad of molecular structures being explored, 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline and its derivatives have emerged as a promising class of materials. This guide provides a comprehensive comparative analysis of their potential performance in various electronic devices, drawing upon experimental data from structurally similar compounds and established benchmark materials to offer valuable insights for researchers and developers.
Introduction to this compound: A Promising Building Block
The core structure of this compound combines an electron-rich 2,5-dimethyl-1H-pyrrol-1-yl moiety with a versatile aniline group. This unique combination imparts favorable electronic and physical properties, making it a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), particularly as a hole-transporting material (HTM). The dimethyl substitution on the pyrrole ring enhances solubility and film-forming properties, crucial for solution-processable device fabrication.
Synthesis of this compound-Based Materials
The synthesis of the core this compound structure is readily achievable through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, p-phenylenediamine.[1][2][3][4][5]
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound.
Materials:
-
p-Phenylenediamine
-
Hexane-2,5-dione
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., Methanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-phenylenediamine in methanol.
-
Add an equimolar amount of hexane-2,5-dione to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).[2]
-
Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes).[2]
-
After reflux, cool the mixture in an ice bath and add 0.5 M HCl to precipitate the product.[2]
-
Collect the resulting crystals by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/water mixture.[2]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates one of the carbonyl groups of the diketone, making it more susceptible to nucleophilic attack by the amine. This catalysis is crucial for the cyclization reaction to proceed efficiently.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.
-
Precipitation and Recrystallization: These are standard purification techniques to isolate the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.
Caption: General workflow for the fabrication of a multilayer OLED device.
Organic Field-Effect Transistors (OFETs)
In OFETs, the organic semiconductor layer is the core component that dictates the device performance, primarily the charge carrier mobility and the on/off ratio. Materials based on this compound could potentially exhibit p-type semiconductor behavior due to the hole-transporting nature of the constituent moieties.
Comparative Analysis:
We compare the potential performance with polymers based on diketopyrrolopyrrole (DPP), a common high-performance p-type material. [6][7]
| Performance Metric | DPP-based OFETs | Expected for this compound-based OFETs |
|---|---|---|
| Hole Mobility (μh) | Up to ~10 cm²/Vs [6] | Likely to be in the range of 10⁻³ to 10⁻¹ cm²/Vs. |
| On/Off Ratio | > 10⁵ [8]| Potentially > 10⁴, depending on film morphology and purity. |
The planarity of the molecular structure and the degree of intermolecular π-π stacking in the solid state will be critical factors determining the charge transport properties. While the single molecule may not be as planar as fused-ring systems, derivatives designed to enhance intermolecular interactions could lead to respectable mobilities.
Experimental Protocol: OFET Fabrication
A bottom-gate, top-contact OFET fabrication protocol is outlined below.
-
Substrate and Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: A solution of the this compound-based material in a suitable organic solvent is spin-coated or drop-casted onto the treated dielectric surface.
-
Annealing: The film is annealed at an optimized temperature to improve crystallinity and film morphology.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
Caption: Fabrication workflow for a bottom-gate, top-contact OFET.
Perovskite Solar Cells (PSCs)
In PSCs, the HTL is crucial for efficiently extracting holes from the perovskite absorber layer and transporting them to the anode. The energy level alignment between the perovskite's valence band and the HTL's HOMO level is a key determinant of device efficiency.
Comparative Analysis:
The potential of this compound as an HTL is compared with the widely used Spiro-OMeTAD and PTAA .
| Performance Metric | Spiro-OMeTAD | PTAA | Expected for this compound |
| Power Conversion Efficiency (PCE) | >25% (in optimized devices) [9] | >20% [10] | Potentially promising, highly dependent on energy level alignment. |
| Hole Mobility (μh) | ~2 × 10⁻⁴ cm²/Vs [10] | Higher than Spiro-OMeTAD | Expected to be in a similar range to Spiro-OMeTAD. |
| HOMO Level (eV) | ~-5.22 eV | ~-5.3 eV | Needs to be well-aligned with the perovskite valence band (typically ~-5.4 eV). |
The aniline and pyrrole components suggest good hole-transporting capabilities. The key to high performance will be the precise tuning of the HOMO level to ensure efficient hole extraction from the perovskite layer with minimal energy loss. Aniline-based HTLs have shown promise in achieving high PCEs and improved stability in OSCs, suggesting that derivatives of this compound could be viable candidates for PSCs. [11][12] Experimental Protocol: Perovskite Solar Cell Fabrication (n-i-p structure)
A general protocol for fabricating a regular (n-i-p) PSC is as follows:
-
Substrate Preparation: FTO-coated glass is patterned and cleaned.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ blocking layer is deposited, followed by a mesoporous TiO₂ scaffold.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) is spin-coated onto the ETL and annealed to form the perovskite film.
-
Hole Transport Layer (HTL) Deposition: A solution of the this compound-based material, often with additives like Li-TFSI and t-BP, is spin-coated on the perovskite layer.
-
Counter Electrode Deposition: A gold or silver electrode is thermally evaporated on top of the HTL.
Caption: General fabrication workflow for a regular n-i-p perovskite solar cell.
Future Outlook and Conclusion
While direct experimental evidence is currently sparse, the fundamental chemical structure of this compound suggests it is a highly promising platform for the development of new materials for organic electronics. Its straightforward synthesis via the Paal-Knorr reaction allows for facile derivatization, enabling the tuning of its electronic and physical properties to meet the specific demands of different device architectures.
Future research should focus on the synthesis and characterization of a broader range of derivatives, with systematic modifications to the aniline and pyrrole rings to optimize energy levels, charge carrier mobility, and stability. Comprehensive device fabrication and testing are necessary to fully elucidate the potential of this class of materials and to provide the quantitative data needed for a direct comparison with current state-of-the-art materials. The insights provided in this guide, based on the performance of analogous compounds, offer a strong foundation and rationale for pursuing such investigations.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
- This study reports two new, simple and cost-effective hole transporting materials for perovskite solar cells. These novel structures namely N4,N4,N4′″,N4′″-tetrakis(4-methoxyphenyl)-[1,1′:4′,1″:4″,1′″-quaterphenyl]-4,4′″-diamine (TPA-BP-TPA), and (E)-4′,4′″-(ethene-1,2-diyl)bis(N,N-bis(4-methoxyphenyl)-[1″,1′″-biphenyl]-4-amine) (TPA-BPV-TPA) are based on linear π-conjugated linkers and triphenylamine endcappers. [Link]
- Coulibaly, A., et al. (2019). Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials.
- Coulibaly, A., et al. (2019).
- Lin, H., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 15(10), 2378. [Link]
- M., Rajalingam, et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 9(34), 11246-11284. [Link]
- Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. [Link]
- Typical hole transporting materials for OLED devices.
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Hole transporting materials for organic light emitting diodes: An Overview.
- Wang, Z. (2010). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Kim, D., et al. (2021). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Journal of Materials Chemistry A, 9(21), 12613-12621. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Highly Efficient Flexible Perovskite Solar Cells with Antireflection and Self-Cleaning Nanostructures. (2015). ACS Nano, 9(9), 9477-9485. [Link]
- Rahman, M. M., et al. (2022).
- Development of perovskite solar cells with >25% conversion efficiency.
- Improving the Efficiency of Semitransparent Perovskite Solar Cell Using Down-Conversion Coating. (2024). ACS Applied Materials & Interfaces, 16(15), 18635-18644. [Link]
- pv magazine International. (2023). Inverted perovskite solar cell achieves 25.
- Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). The Journal of Physical Chemistry C, 126(31), 13195-13203. [Link]
- Lee, J., et al. (2017). High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific Reports, 7(1), 1275. [Link]
- Ghosh, A., et al. (2024). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers.
- High mobility organic semiconductors for field-effect transistors.
- Zhang, Q., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 669312. [Link]
- New advances in small molecule hole-transporting materials for perovskite solar cells.
- Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors.
- Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers.
- Electroluminescence in organic light emitting diodes. (n.d.). University of Potsdam. [Link]
- Summary of electroluminescence data for OLEDs.
- Zhang, Q., et al. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 11, 1276097. [Link]
- N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline. PubChem. [Link]
- Summary of electroluminescence data for organic light-emitting diodes (OLEDs).
- Joshi, S. D., et al. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research, 14(12). [Link]
- Enhanced Electroluminescence from Organic Light-Emitting Diodes with an Organic-Inorganic Perovskite Host Layer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Hazard Assessment: Understanding the "Why"
Before we select our equipment, we must understand the risks. The aniline backbone is associated with significant health hazards, which are presumed to be present in this derivative.
-
High Acute Toxicity: Aniline is toxic if swallowed, inhaled, or—most critically for laboratory handling—absorbed through the skin.[4] The primary danger is to the blood, where it can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Organ Damage: Prolonged or repeated exposure can lead to damage to organs, particularly the blood, kidneys, liver, and spleen.[2][4]
-
Serious Eye Damage: The compound is expected to be a severe eye irritant.[3][5][6]
-
Suspected Carcinogen and Mutagen: Aniline is classified as a suspected carcinogen and mutagen, meaning it may cause cancer or genetic defects.[1][3]
The primary routes of accidental exposure in a laboratory setting are dermal contact and inhalation of dust or aerosols. Our PPE strategy is designed to create an impermeable barrier against these two pathways.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[1] All handling of this compound must occur within a fume hood. The following PPE is mandatory and serves as your essential secondary protection.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards must be worn at all times.[7]
-
Recommended for High-Risk Tasks: A full-face shield should be worn over safety goggles when handling larger quantities (>10g), working with solutions under pressure, or if there is any risk of splashing.[6][7]
Respiratory Protection
While a fume hood mitigates most inhalation risks, respiratory protection is necessary when engineering controls are insufficient or during emergency situations.
-
Standard Operations: For weighing and handling the solid compound where dust may be generated, a NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges is required if the fume hood's performance is questionable or if you are sensitive to the substance.[8][9]
-
Spill or Emergency: For a large spill, a self-contained breathing apparatus (SCBA) may be necessary and should only be used by trained emergency responders.[10]
Hand Protection
This is arguably the most critical piece of PPE due to the high risk of dermal absorption. Standard nitrile gloves are NOT recommended for prolonged contact with aniline-type compounds. [1]
| Glove Type | Breakthrough Time | Recommendation |
| Nitrile | Very Poor | Unsuitable for immersion or extended contact. Use only for incidental contact and change immediately upon contamination. |
| Neoprene | Good | Recommended for handling solutions and general lab work.[1] |
| Butyl Rubber | Excellent | A preferred choice for direct handling and potential immersion.[8] |
| Viton™ | Excellent | Offers superior protection, especially against concentrated solutions.[1][8] |
Operational Directive: Double-gloving is a best practice. Wear a lighter inner glove (nitrile for dexterity) and a more robust outer glove (neoprene or butyl). Inspect gloves for any signs of degradation before each use and remove them using a technique that avoids skin contamination.[5]
Body and Foot Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[7]
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities of solutions.
-
Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[7] Polyester and acrylic fabrics should be avoided.[7]
Operational Plan: A Step-by-Step Handling Workflow
This protocol ensures safety is integrated into every step of the process.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (glassware, reagents, stir plates) inside the hood.
-
Locate the nearest emergency eyewash and shower. Ensure the path is clear.
-
Prepare a designated hazardous waste container, properly labeled.[11]
-
-
Donning PPE:
-
Put on your lab coat, inner gloves, outer gloves, and chemical splash goggles before approaching the fume hood.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the fume hood to ensure containment.
-
When handling the solid, use techniques that minimize dust generation (e.g., careful scooping rather than pouring from a height).
-
Keep all containers of the chemical sealed when not in immediate use.[1]
-
-
Post-Handling & Cleanup:
-
Decontaminate any surfaces within the fume hood.
-
Seal the primary container and the hazardous waste container.
-
Wipe down the exterior of all containers before removing them from the hood.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, apron, lab coat, face shield/goggles, inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
-
Caption: Workflow for Safe Handling of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline.
Emergency and Disposal Plans
Spill Management
Your response depends entirely on the scale of the spill.[12]
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[8] Do not use paper towels.[12]
-
Carefully scoop the absorbed material into your pre-labeled hazardous waste container.[5][13]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
EVACUATE the area immediately.[1]
-
Alert others and activate the nearest fire alarm if there is a fire risk.
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency response team (e.g., EH&S) and 911. Provide the chemical name and location.[1]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the appropriate respiratory protection (SCBA).
-
Exposure Protocol
Immediate action is critical to mitigate health effects.
-
Skin Contact: Immediately go to the emergency shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal
-
All waste containing this compound, including contaminated absorbents, gloves, and disposable labware, must be collected as hazardous waste.[1]
-
Containers must be compatible, in good condition, and kept tightly sealed except when adding waste.[11]
-
Label the container clearly with "Hazardous Waste" and list all chemical constituents by name.[11]
-
Under no circumstances should this chemical or its waste be disposed of down the drain. [1]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Always prioritize caution and consult your institution's Environmental Health & Safety department for specific guidance.
References
- Washington State University, "STANDARD OPERATING PROCEDURE Aniline," Environmental Health & Safety. [Link]
- New Jersey Department of Health, "Hazardous Substance Fact Sheet: Aniline," Right to Know. [Link]
- Occupational Safety and Health Administration (OSHA)
- CHEMM, "Personal Protective Equipment (PPE)," Chemical Hazards Emergency Medical Management. [Link]
- GOV.UK, "Aniline - Incident management," Public Health England. [Link]
- U.S. Environmental Protection Agency (EPA), "Personal Protective Equipment," EPA.gov. [Link]
- J&K Scientific LLC, "Chemical spill cleanup procedures," J&K Scientific. [Link]
- Hazmat School, "5 Types of PPE for Hazardous Chemicals," Hazm
- Rowan University, "Chemical Spill Cleanup Guidelines," Environmental Health & Safety. [Link]
- Occupational Safety and Health Administration (OSHA), "OSHA Technical Manual (OTM) - Section VIII: Chapter 1," OSHA.gov. [Link]
- Occupational Safety and Health Administration (OSHA)
- Fisher Scientific, "SAFETY DATA SHEET: 4-(1H-Pyrrol-1-yl)aniline," Fisher Scientific. [Link]
- Carl ROTH, "Safety D
- National Institutes of Health (NIH), "Recommendation of occupational exposure limits (2025–2026)," PMC. [Link]
- United Nations Office on Drugs and Crime (UNODC), "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs," UNODC. [Link]
- Oxford Lab Fine Chem LLP, "MATERIAL SAFETY DATA SHEET: Aniline," Oxford Lab Fine Chem. [Link]
- Flinn Scientific, "Safety Data Sheet (SDS) Aniline," LPS.org. [Link]
- Purdue University College of Engineering, "Guidelines: Handling and Disposal of Chemicals," Purdue University. [Link]
- Carl ROTH, "Safety D
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. nj.gov [nj.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
